molecular formula C26H44N7O18P3S B15599186 (R)-3-hydroxyvaleryl-CoA

(R)-3-hydroxyvaleryl-CoA

Cat. No.: B15599186
M. Wt: 867.7 g/mol
InChI Key: YYGYPCRWZMLSGK-MXYRDGFCSA-N
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Description

(R)-3-hydroxypentanoyl-CoA is a 3-hydroxy fatty acyl-CoA resulting from the formal condensation of the thiol group of coenzyme A with the carboxy group of (R)-3-hydroxypentanoic acid. It is a short-chain fatty acyl-CoA and a 3-hydroxy fatty acyl-CoA. It is functionally related to a (R)-3-hydroxypentanoic acid. It is a conjugate acid of a (R)-3-hydroxypentanoyl-CoA(4-).

Properties

Molecular Formula

C26H44N7O18P3S

Molecular Weight

867.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxypentanethioate

InChI

InChI=1S/C26H44N7O18P3S/c1-4-14(34)9-17(36)55-8-7-28-16(35)5-6-29-24(39)21(38)26(2,3)11-48-54(45,46)51-53(43,44)47-10-15-20(50-52(40,41)42)19(37)25(49-15)33-13-32-18-22(27)30-12-31-23(18)33/h12-15,19-21,25,34,37-38H,4-11H2,1-3H3,(H,28,35)(H,29,39)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t14-,15-,19-,20-,21+,25-/m1/s1

InChI Key

YYGYPCRWZMLSGK-MXYRDGFCSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Hydroxyvaleryl-CoA: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-hydroxyvaleryl-CoA is a crucial intermediate in the metabolism of odd-chain fatty acids. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological role, and methodologies for its synthesis and analysis, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound, also known as (R)-3-hydroxypentanoyl-CoA, is a thioester derivative of coenzyme A. The molecule consists of a 3-hydroxypentanoic acid moiety linked to the thiol group of coenzyme A. The "(R)" designation indicates the stereochemistry at the hydroxyl-bearing carbon.

The chemical structure of this compound is formally described as the condensation product of the thiol group of coenzyme A and the carboxy group of (R)-3-hydroxypentanoic acid.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxypentanethioatePubChem[2]
Molecular Formula C26H44N7O18P3SPubChem[2]
Molecular Weight 867.7 g/mol (Computed)PubChem[2]
CAS Number 117249-46-4MedchemExpress[3]
ChEBI ID CHEBI:139236PubChem[2]
KEGG ID C20878PubChem[2]
Melting Point Not Available (Experimental)
Boiling Point Not Available (Experimental)
Solubility Soluble in water and aqueous buffers.[4] Insoluble in most organic solvents.General knowledge for short-chain acyl-CoAs

Biological Role: An Intermediate in Odd-Chain Fatty Acid Oxidation

This compound is a key intermediate in the mitochondrial beta-oxidation of fatty acids with an odd number of carbon atoms.[4][5][6] This metabolic pathway is essential for energy production from dietary fats and stored lipids.

The oxidation of odd-chain fatty acids proceeds through successive cycles of beta-oxidation, yielding acetyl-CoA molecules until the final three-carbon unit, propionyl-CoA, remains.[5] Propionyl-CoA is then carboxylated to form methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the citric acid cycle.[5][7] this compound is formed during one of the intermediate cycles of beta-oxidation of longer odd-chain fatty acids.

Below is a diagram illustrating the core steps of odd-chain fatty acid beta-oxidation, highlighting the position of this compound.

Odd_Chain_Fatty_Acid_Oxidation cluster_beta_oxidation Beta-Oxidation Spiral cluster_propionyl_metabolism Propionyl-CoA Metabolism Odd-chain Acyl-CoA Odd-chain Acyl-CoA Enoyl-CoA Enoyl-CoA Odd-chain Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase R-3-Hydroxyacyl-CoA (R)-3-Hydroxyacyl-CoA (e.g., this compound) Enoyl-CoA->R-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA R-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Shorter Acyl-CoA Shorter Acyl-CoA 3-Ketoacyl-CoA->Shorter Acyl-CoA Thiolase Shorter Acyl-CoA->Odd-chain Acyl-CoA Further cycles Propionyl-CoA Propionyl-CoA Shorter Acyl-CoA->Propionyl-CoA Final Cycle Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase TCA_Cycle Citric Acid Cycle Succinyl-CoA->TCA_Cycle

Figure 1. Overview of Odd-Chain Fatty Acid Beta-Oxidation.

While the primary role of this compound is metabolic, acyl-CoAs, in general, are increasingly recognized as signaling molecules that can influence various cellular processes, including gene expression and enzyme activity.[1][8][9] However, specific signaling roles for this compound have yet to be fully elucidated.

Experimental Protocols

Enzymatic Synthesis of this compound

A general enzymatic approach for the synthesis of 3-hydroxyacyl-CoAs has been described and can be adapted for this compound.[10] This method involves a two-step enzymatic reaction.

Materials:

  • (E)-2-Pentenoyl acid (or other suitable precursor)

  • Coenzyme A (CoA)

  • Glutaconate coenzyme A-transferase (GctAB), recombinant

  • Short-chain enoyl-CoA hydratase (ECHS1), recombinant human

  • Reaction buffer (e.g., Tris-HCl or potassium phosphate (B84403) buffer, pH 7.5-8.0)

  • ATP and MgCl2 (if starting from the free acid and using an acyl-CoA synthetase)

Protocol:

  • Step 1: Formation of (E)-2-Pentenoyl-CoA.

    • Incubate (E)-2-pentenoyl acid with CoA in the presence of a suitable CoA ligase or transferase. For example, glutaconate coenzyme A-transferase (GctAB) can be used to transfer CoA from a donor like glutaconyl-CoA to the pentenoyl acid.

    • Alternatively, an acyl-CoA synthetase can be used to directly ligate CoA to the free acid in an ATP-dependent manner.

    • The reaction mixture should be incubated at an optimal temperature for the enzyme (typically 25-37°C) and for a sufficient duration (e.g., 1-2 hours).

  • Step 2: Hydration to this compound.

    • To the reaction mixture containing the newly synthesized (E)-2-pentenoyl-CoA, add recombinant human short-chain enoyl-CoA hydratase (ECHS1).

    • This enzyme will catalyze the stereospecific hydration of the double bond to form this compound.

    • Incubate the reaction for an additional 1-2 hours at the optimal temperature for ECHS1.

  • Monitoring and Purification.

    • The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the precursor peaks and the appearance of the product peak.

    • The final product, this compound, can be purified from the reaction mixture using reversed-phase HPLC.

Below is a workflow diagram for the enzymatic synthesis.

Enzymatic_Synthesis_Workflow Start Start Precursor (E)-2-Pentenoyl Acid + CoA Start->Precursor Reaction1 Incubate with CoA Ligase/Transferase Precursor->Reaction1 Intermediate (E)-2-Pentenoyl-CoA Reaction1->Intermediate Reaction2 Add Enoyl-CoA Hydratase (ECHS1) Intermediate->Reaction2 Product This compound Reaction2->Product Purification HPLC Purification Product->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis End End Analysis->End

Figure 2. Workflow for the Enzymatic Synthesis of this compound.
Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

Purification and analysis of short-chain acyl-CoAs like this compound are commonly performed using reversed-phase HPLC.

Instrumentation and Columns:

  • An HPLC system equipped with a UV detector (set to 260 nm for the adenine (B156593) base of CoA) is suitable.

  • A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

Mobile Phase and Gradient:

  • A common mobile phase system consists of two buffers:

    • Buffer A: An aqueous buffer, such as potassium phosphate or ammonium (B1175870) acetate, at a slightly acidic pH (e.g., pH 4.5-5.5).

    • Buffer B: An organic solvent, typically acetonitrile (B52724) or methanol.

  • A linear gradient from a low to a high percentage of Buffer B is used to elute the acyl-CoAs. The specific gradient will depend on the column dimensions and the specific compounds being separated.

Sample Preparation:

  • Biological samples should be extracted with a suitable solvent system (e.g., acetonitrile/water) to precipitate proteins and extract the acyl-CoAs.

  • The extract should be clarified by centrifugation before injection onto the HPLC column.

General Protocol:

  • Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Buffer A, 5% Buffer B).

  • Inject the prepared sample onto the column.

  • Run a linear gradient to a higher concentration of Buffer B (e.g., to 95% Buffer B) over a period of 20-30 minutes.

  • Monitor the elution of compounds at 260 nm.

  • Collect the fractions corresponding to the this compound peak.

  • The identity of the peak can be confirmed by mass spectrometry (LC-MS).

Conclusion

This compound is a vital metabolite in the breakdown of odd-chain fatty acids. Understanding its chemical nature, biological function, and the methods for its study is essential for researchers in metabolism, enzymology, and drug development. The protocols and data presented in this guide provide a solid foundation for further investigation into the roles of this important molecule in health and disease.

References

(R)-3-hydroxyvaleryl-CoA CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-3-hydroxyvaleryl-CoA, including its chemical properties, biochemical role, and relevant experimental methodologies. This document is intended to serve as a valuable resource for professionals engaged in metabolic research and drug development.

Core Data Presentation

PropertyValueSource
Compound Name This compoundN/A
Synonyms (3R)-hydroxyvaleryl-CoA, (R)-3-hydroxypentanoyl-CoA, (3R)-hydroxypentanoyl-CoA[1]
CAS Number Not availableN/A
Molecular Weight 867.7 g/mol [1]
Molecular Formula C26H44N7O18P3S[1]

Biochemical Role and Signaling Pathway

This compound is a short-chain fatty acyl-coenzyme A derivative.[1] It is an intermediate in the metabolism of fatty acids, specifically within the β-oxidation pathway.[2][3][4][5] This metabolic process is crucial for the generation of energy from lipids.

The β-oxidation of fatty acids is a cyclical series of four enzymatic reactions that results in the shortening of the fatty acyl-CoA chain by two carbon atoms in each cycle.[4][5] The key enzymes involved are acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase.[4][5] this compound serves as a substrate for 3-hydroxyacyl-CoA dehydrogenase, which catalyzes its oxidation to 3-ketovaleryl-CoA.[2][3]

Below is a diagram illustrating the position of this compound within the fatty acid β-oxidation pathway.

Fatty_Acid_Beta_Oxidation Valeryl_CoA Valeryl-CoA (C5) Enoyl_CoA 2-Pentenoyl-CoA Valeryl_CoA:e->Enoyl_CoA:w Hydroxyacyl_CoA This compound Enoyl_CoA:e->Hydroxyacyl_CoA:w Ketoacyl_CoA 3-Ketovaleryl-CoA Hydroxyacyl_CoA:e->Ketoacyl_CoA:w Propionyl_CoA Propionyl-CoA (C3) Ketoacyl_CoA:s->Propionyl_CoA:n CoA-SH Acetyl_CoA Acetyl-CoA (C2) Ketoacyl_CoA:s->Acetyl_CoA:n CoA-SH Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Thiolase Thiolase

Figure 1: Role of this compound in β-oxidation.

Experimental Protocols

Synthesis of this compound (Adapted Protocol)

This method is adapted from general procedures for the synthesis of acyl-CoA compounds.

Materials:

  • (R)-3-hydroxypentanoic acid

  • Coenzyme A (CoA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a similar carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Sodium bicarbonate solution (5%)

  • Brine solution

  • Anhydrous magnesium sulfate

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Activation of (R)-3-hydroxypentanoic acid:

    • Dissolve (R)-3-hydroxypentanoic acid and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate contains the activated NHS-ester of (R)-3-hydroxypentanoic acid.

  • Coupling with Coenzyme A:

    • Dissolve Coenzyme A in a cold 5% sodium bicarbonate solution.

    • Slowly add the DMF solution containing the activated NHS-ester to the Coenzyme A solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 7.5 and 8.5 by adding small amounts of sodium bicarbonate solution as needed.

    • Allow the reaction to proceed at 4°C for 4-6 hours or until completion, which can be monitored by TLC or HPLC.

  • Purification:

    • Purify the crude this compound by preparative HPLC using a C18 reverse-phase column.

    • Use a gradient of an appropriate buffer system (e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) acetate) and acetonitrile.

    • Monitor the elution profile by UV absorbance at 260 nm.

    • Collect the fractions containing the desired product and lyophilize to obtain the purified this compound.

Enzymatic Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity with this compound (Adapted Protocol)

This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD+ to NADH.[6][7][8]

Materials:

  • Purified 3-hydroxyacyl-CoA dehydrogenase

  • This compound solution (substrate)

  • NAD+ solution

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a quartz cuvette, prepare the reaction mixture containing the reaction buffer, NAD+ solution, and the enzyme solution.

    • The final concentrations should be optimized but can typically be in the range of 1-5 mM for NAD+ and an appropriate dilution of the enzyme.

  • Initiation of the Reaction:

    • Initiate the reaction by adding a known concentration of the this compound solution to the reaction mixture.

    • Quickly mix the contents of the cuvette by gentle inversion.

  • Spectrophotometric Measurement:

    • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. This increase corresponds to the formation of NADH.

    • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes.

  • Calculation of Enzyme Activity:

    • Determine the initial linear rate of the reaction (ΔA340/min) from the plot of absorbance versus time.

    • Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Below is a workflow diagram for the enzymatic assay.

Enzymatic_Assay_Workflow start Start prep_reagents Prepare Reagents: - Reaction Buffer - NAD+ Solution - Enzyme Solution - this compound start->prep_reagents end_node End prep_cuvette Prepare Cuvette: Add Buffer, NAD+, and Enzyme prep_reagents->prep_cuvette initiate_reaction Initiate Reaction: Add this compound prep_cuvette->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Monitor NADH formation) initiate_reaction->measure_absorbance calculate_activity Calculate Enzyme Activity measure_absorbance->calculate_activity calculate_activity->end_node

Figure 2: Workflow for the enzymatic assay of 3-hydroxyacyl-CoA dehydrogenase.

References

The Emergence of a C5 Monomer: A Technical History of (R)-3-Hydroxyvaleryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-hydroxyvaleryl-CoA , a five-carbon short-chain fatty acyl-CoA, holds a significant place in the landscape of biopolymer engineering and metabolic studies. Its discovery and history are intrinsically interwoven with the exploration of polyhydroxyalkanoates (PHAs) , a class of biodegradable polyesters synthesized by various microorganisms. This technical guide delineates the scientific journey of this compound, from its initial identification as a constituent of a novel biopolymer to the elucidation of its biosynthetic pathway and the characterization of the enzymes that govern its formation.

Discovery: A Copolymer's Tale

The story of this compound begins not with the isolation of the molecule itself, but with the discovery of the copolymer it helps to form: poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) . Following the foundational discovery of poly(3-hydroxybutyrate) (PHB) by French researcher Maurice Lemoigne in 1926, the scientific community gradually uncovered a diverse family of related biopolyesters.[1][2][3]

A pivotal moment came in the 1970s and early 1980s. While the commercialization of PHBV by Imperial Chemical Industries (ICI) under the trade name Biopol in 1983 marked its industrial debut, the scientific groundwork was laid in the preceding years.[4] Research into the production of PHAs by feeding bacteria unusual carbon sources led to the identification of copolymers with varied monomeric compositions. The incorporation of 3-hydroxyvalerate (B1259860) (3HV) alongside the more common 3-hydroxybutyrate (B1226725) (3HB) was a significant breakthrough, as it conferred improved mechanical properties to the resulting biopolymer, making it less brittle and more flexible than PHB.[5]

The identification of these 3HV monomers within the polymer chain was made possible by the analytical techniques of the time, primarily gas chromatography (GC) and later combined with mass spectrometry (GC-MS) . These methods allowed for the separation and identification of the constituent hydroxyalkanoate units after chemical modification.

Biosynthesis: The Propionate Connection

The elucidation of how microorganisms synthesize the 3-hydroxyvalerate monomer unit, and by extension this compound, was a critical area of investigation. It was discovered that the biosynthesis of PHBV is intricately linked to the metabolism of propionyl-CoA .[6] The key biosynthetic pathway, primarily elucidated in the bacterium Ralstonia eutropha (now known as Cupriavidus necator), involves a series of enzymatic reactions that parallel the synthesis of the 3-hydroxybutyrate monomer.

The central steps are:

  • Condensation: One molecule of acetyl-CoA and one molecule of propionyl-CoA are condensed by the enzyme β-ketothiolase to form 3-ketovaleryl-CoA.

  • Reduction: The 3-ketovaleryl-CoA is then stereospecifically reduced by an NADPH-dependent acetoacetyl-CoA reductase to yield This compound .

  • Polymerization: Finally, the PHA synthase enzyme incorporates the this compound monomer into the growing polyester (B1180765) chain.

This pathway highlights the central role of propionyl-CoA as the direct precursor to the 3-hydroxyvalerate unit in PHBV.[1]

Signaling and Metabolic Pathways

The biosynthesis of this compound is integrated into the broader metabolic network of the cell. The availability of propionyl-CoA is a key determinant for the incorporation of 3-hydroxyvalerate monomers into the PHA polymer.

Propionate Propionate (external) Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA Activation B_ketothiolase β-Ketothiolase (BktB) Propionyl_CoA->B_ketothiolase Acetyl_CoA Acetyl-CoA Acetyl_CoA->B_ketothiolase Ketovaleryl_CoA 3-Ketovaleryl-CoA Reductase Acetoacetyl-CoA Reductase (PhaB) Ketovaleryl_CoA->Reductase R_3_HV_CoA This compound Synthase PHA Synthase (PhaC) R_3_HV_CoA->Synthase PHBV PHBV Polymer B_ketothiolase->Ketovaleryl_CoA Reductase->R_3_HV_CoA Synthase->PHBV

Biosynthesis of the this compound monomer and its incorporation into PHBV.

Key Enzymes and Their Properties

The enzymatic machinery responsible for the synthesis of this compound has been a subject of detailed biochemical study.

β-Ketothiolase (BktB)

While the primary β-ketothiolase (PhaA) in R. eutropha shows a strong preference for the condensation of two acetyl-CoA molecules, a second, distinct β-ketothiolase, BktB , was identified to be crucial for the efficient synthesis of PHBV.[7][8] BktB exhibits a higher specificity for propionyl-CoA as a substrate compared to PhaA, enabling the effective formation of 3-ketovaleryl-CoA.[6]

Acetoacetyl-CoA Reductase (PhaB)

The reduction of 3-ketovaleryl-CoA is catalyzed by the same NADPH-dependent acetoacetyl-CoA reductase (PhaB) that is involved in PHB synthesis.[9][10][11][12] This enzyme demonstrates a broad substrate specificity, being able to efficiently reduce both acetoacetyl-CoA and 3-ketovaleryl-CoA to their corresponding (R)-3-hydroxyacyl-CoA forms.

PHA Synthase (PhaC)

The final step of polymerization is carried out by PHA synthase (PhaC). This enzyme also exhibits a degree of substrate flexibility, incorporating both (R)-3-hydroxybutyryl-CoA and this compound into the growing polyester chain.[13][14][15] The relative rates of incorporation of the two monomers can be influenced by their intracellular concentrations.

EnzymeOrganismSubstrate(s)ProductCofactor
β-Ketothiolase (BktB) Ralstonia eutrophaAcetyl-CoA + Propionyl-CoA3-Ketovaleryl-CoA + CoA-
Acetoacetyl-CoA Reductase (PhaB) Ralstonia eutropha3-Ketovaleryl-CoAThis compoundNADPH
PHA Synthase (PhaC) Ralstonia eutrophaThis compoundPoly(3-hydroxyvalerate) unit-

Experimental Protocols and Characterization

The identification and characterization of this compound and the PHBV polymer have relied on a suite of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Monomer Composition Analysis

A standard method for determining the monomer composition of PHAs involves the methanolysis of the polymer, followed by GC-MS analysis of the resulting methyl esters.

Experimental Workflow:

PHBV_Sample PHBV Sample Methanolysis Methanolysis (Methanol, H2SO4, Chloroform) PHBV_Sample->Methanolysis Methyl_Esters Methyl-3-hydroxybutyrate & Methyl-3-hydroxyvalerate Methanolysis->Methyl_Esters GC_MS GC-MS Analysis Methyl_Esters->GC_MS Data_Analysis Data Analysis (Peak Integration & Quantification) GC_MS->Data_Analysis

Workflow for GC-MS analysis of PHBV monomer composition.

Protocol Details:

  • Methanolysis: A dried sample of the PHBV polymer is treated with a solution of methanol (B129727) containing a strong acid catalyst, such as sulfuric acid, and chloroform. The mixture is heated to induce transesterification of the polymer into its constituent methyl esters.[16]

  • Extraction: After the reaction, the methyl esters are extracted into an organic solvent.

  • GC-MS Analysis: The extracted sample is injected into a gas chromatograph, where the methyl esters are separated based on their boiling points and retention times on a capillary column. The separated components then enter a mass spectrometer, which provides mass fragmentation patterns for definitive identification.[3][17][18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy has been a powerful tool for the detailed structural characterization of PHBV, including the determination of monomer composition and sequence distribution.[20][21][22][23][24][25] Both ¹H and ¹³C NMR are employed to provide a comprehensive picture of the copolymer's microstructure.

Key NMR Chemical Shifts for PHBV in CDCl₃:

NucleusMonomer UnitAssignmentChemical Shift (ppm)
¹H 3-Hydroxyvalerate-CH₃~0.9
3-Hydroxyvalerate-CH₂- (side chain)~1.6
3-Hydroxybutyrate / 3-Hydroxyvalerate-CH₂- (backbone)~2.5
3-Hydroxybutyrate / 3-Hydroxyvalerate-CH-~5.2
3-Hydroxybutyrate-CH₃~1.2
¹³C 3-Hydroxyvalerate-CH₃~9.7
3-Hydroxyvalerate-CH₂- (side chain)~26.9
3-Hydroxybutyrate / 3-Hydroxyvalerate-CH₂- (backbone)~40.8
3-Hydroxybutyrate / 3-Hydroxyvalerate-CH-~67.5
3-Hydroxybutyrate-CH₃~19.8
3-Hydroxybutyrate / 3-HydroxyvalerateC=O~169.2

Significance and Future Perspectives

The discovery and understanding of this compound and its role in PHBV biosynthesis have had a profound impact on the field of bioplastics. The ability to produce copolymers with tailored properties by manipulating the supply of precursors like propionyl-CoA has opened up new avenues for the development of sustainable materials. Current and future research in this area focuses on:

  • Metabolic Engineering: Genetically modifying microorganisms to enhance the production of this compound from inexpensive and renewable feedstocks.[2][26][27]

  • Enzyme Engineering: Modifying the key enzymes in the biosynthetic pathway to alter their substrate specificity and improve their catalytic efficiency.

  • Novel Applications: Exploring the use of PHBV and other PHAs in diverse fields, including biomedical applications such as drug delivery and tissue engineering, due to their biocompatibility and biodegradability.[28][29]

References

An In-Depth Technical Guide on the Metabolic Pathway of (R)-3-Hydroxyvaleryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-hydroxyvaleryl-CoA is a short-chain acyl-CoA intermediate that plays a role in cellular metabolism, particularly in the catabolism of odd-chain fatty acids and certain amino acids. Its metabolic pathway is intricately linked with central carbon metabolism and is subject to complex regulatory mechanisms. Dysregulation of this pathway is associated with certain inborn errors of metabolism, highlighting its importance in maintaining metabolic homeostasis. This technical guide provides a comprehensive overview of the this compound metabolic pathway, including its synthesis and degradation, enzymatic players, regulatory signaling networks, and its involvement in disease. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development in this area.

Introduction to this compound Metabolism

This compound is a five-carbon hydroxyacyl-CoA that arises from the metabolic breakdown of propionyl-CoA. Propionyl-CoA is a key metabolic intermediate derived from several sources, including the beta-oxidation of odd-chain fatty acids, and the catabolism of the amino acids valine, isoleucine, methionine, and threonine.[1][2] The metabolism of this compound is a part of a larger network of fatty acid oxidation pathways and is crucial for the complete oxidation of these substrates for energy production.

The this compound Metabolic Pathway

The metabolic pathway of this compound involves a series of enzymatic reactions that are analogous to the beta-oxidation of fatty acids. The pathway can be conceptually divided into two main parts: the synthesis of this compound from propionyl-CoA and its subsequent degradation to smaller, metabolically versatile molecules.

Biosynthesis of this compound from Propionyl-CoA

The synthesis of this compound begins with the carboxylation of propionyl-CoA to form methylmalonyl-CoA, which is then converted to succinyl-CoA and enters the citric acid cycle.[1] However, an alternative pathway involves the condensation of propionyl-CoA with acetyl-CoA. The key steps are as follows:

  • Condensation: Propionyl-CoA condenses with acetyl-CoA to form β-ketovaleryl-CoA. This reaction is catalyzed by β-ketothiolase .

  • Reduction: β-ketovaleryl-CoA is then reduced to this compound by acetoacetyl-CoA reductase (or a similar short-chain 3-hydroxyacyl-CoA dehydrogenase) , utilizing NADPH as a reducing agent.

G Propionyl_CoA Propionyl-CoA beta_Ketovaleryl_CoA β-Ketovaleryl-CoA Propionyl_CoA->beta_Ketovaleryl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Acetyl_CoA->beta_Ketovaleryl_CoA R_3_hydroxyvaleryl_CoA This compound beta_Ketovaleryl_CoA->R_3_hydroxyvaleryl_CoA Acetoacetyl-CoA Reductase NADP NADP R_3_hydroxyvaleryl_CoA->NADP NADPH NADPH NADPH->R_3_hydroxyvaleryl_CoA

Caption: Biosynthesis of this compound.

Degradation of this compound

The degradation of this compound follows the canonical steps of beta-oxidation:

  • Oxidation: this compound is oxidized to β-ketovaleryl-CoA by 3-hydroxyacyl-CoA dehydrogenase , with the concomitant reduction of NAD+ to NADH.

  • Thiolysis: β-ketovaleryl-CoA is then cleaved by β-ketothiolase in the presence of Coenzyme A (CoA) to yield propionyl-CoA and acetyl-CoA. These products can then enter central metabolic pathways, such as the citric acid cycle.[3]

G R_3_hydroxyvaleryl_CoA This compound beta_Ketovaleryl_CoA β-Ketovaleryl-CoA R_3_hydroxyvaleryl_CoA->beta_Ketovaleryl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Propionyl_CoA Propionyl-CoA beta_Ketovaleryl_CoA->Propionyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA beta_Ketovaleryl_CoA->Acetyl_CoA NADH NADH beta_Ketovaleryl_CoA->NADH NAD NAD NAD->beta_Ketovaleryl_CoA CoA CoA CoA->Propionyl_CoA

Caption: Degradation of this compound.

Quantitative Data on Pathway Intermediates and Enzymes

Quantitative understanding of the this compound metabolic pathway is crucial for assessing its contribution to cellular metabolism and for identifying potential targets for therapeutic intervention.

Metabolite/EnzymeParameterValueTissue/OrganismConditionReference
Propionyl-CoA ConcentrationElevatedPlasma/UrinePropionic Acidemia[4][5]
3-Hydroxyisovalerate ConcentrationIncreasedUrinePropionic Acidemia[6]
Methylcitrate ConcentrationIncreasedUrinePropionic Acidemia[6][7]
L-3-hydroxyacyl-CoA dehydrogenase VmaxHigher for medium-chain substratesPig heartIn vitro[8]
L-3-hydroxyacyl-CoA dehydrogenase KmLower for medium/long-chain substratesPig heartIn vitro[8]

Experimental Protocols

Quantification of Short-Chain Acyl-CoAs by LC-MS/MS

This protocol describes a general method for the quantification of short-chain acyl-CoAs, including this compound, in biological samples.

Sample Preparation:

  • Homogenize tissue or cell samples in a cold extraction solution (e.g., 80% methanol).

  • Centrifuge to pellet proteins and debris.

  • Collect the supernatant containing the acyl-CoAs.

  • The method can be performed with or without solid-phase extraction for sample cleanup.[9][10]

LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column for separation. A gradient elution with a mobile phase containing an ion-pairing agent (e.g., tributylamine) or an acidic modifier (e.g., formic acid) is typically employed.[9][11]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for each acyl-CoA of interest. For C5-acyl-CoAs, a neutral loss of 507 Da (the adenosine (B11128) 3'-phosphate 5'-diphosphate portion of CoA) is a common fragmentation pattern.[9][11]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Homogenization Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection LC_Separation LC_Separation Supernatant_Collection->LC_Separation ESI ESI LC_Separation->ESI MS_MS_Detection MS_MS_Detection ESI->MS_MS_Detection

Caption: LC-MS/MS workflow for acyl-CoA analysis.

Chiral Separation of 3-Hydroxyvaleryl-CoA Enantiomers by HPLC

This protocol outlines a method for the separation of (R)- and (S)-3-hydroxyvaleryl-CoA enantiomers.

Chromatographic Conditions:

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose (B160209) carbamate), is required.

  • Mobile Phase: A mixture of hexane (B92381) and a polar organic solvent (e.g., isopropanol (B130326) or ethanol) is commonly used for normal-phase chromatography. For reversed-phase chiral chromatography, a mixture of acetonitrile (B52724) and an aqueous buffer is employed.[12][13][14]

  • Detection: UV detection at a wavelength where the CoA moiety absorbs (typically around 260 nm).

Procedure:

  • Prepare a standard solution containing a racemic mixture of 3-hydroxyvaleryl-CoA.

  • Inject the standard onto the chiral HPLC column and optimize the mobile phase composition to achieve baseline separation of the (R) and (S) enantiomers.

  • Inject the biological sample extract and identify the enantiomers based on their retention times compared to the standards.

Regulatory Signaling Pathways

The metabolism of short-chain acyl-CoAs, including this compound, is tightly regulated by key cellular energy sensors and transcriptional regulators.

AMPK Signaling

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. When activated by a high AMP/ATP ratio, AMPK promotes catabolic pathways that generate ATP, including fatty acid oxidation.[15][16][17] AMPK can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. Malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for beta-oxidation. By reducing malonyl-CoA levels, AMPK activation can indirectly enhance the flux through the beta-oxidation pathway.

PPARα Signaling

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a major transcriptional regulator of lipid metabolism.[18] Upon activation by fatty acids or synthetic ligands (e.g., fibrates), PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes encoding enzymes involved in all major pathways of fatty acid oxidation, including the beta-oxidation of short-chain acyl-CoAs.[18][19]

Sirtuin Regulation

Sirtuins are a family of NAD+-dependent deacetylases that have emerged as key regulators of metabolism. SIRT1, in particular, can deacetylate and activate several key metabolic regulators, including PGC-1α, a master regulator of mitochondrial biogenesis and function.[18] By activating PGC-1α, SIRT1 can enhance the expression of genes involved in fatty acid oxidation. SIRT3, a mitochondrial sirtuin, can directly deacetylate and activate several enzymes involved in fatty acid oxidation.[10][15] SIRT4, another mitochondrial sirtuin, has been shown to repress fatty acid oxidation.[16][20]

G AMPK AMPK Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation + (via ACC inhibition) PPARa PPARa PPARa->Fatty_Acid_Oxidation + (Transcriptional Upregulation) Sirtuins Sirtuins Sirtuins->Fatty_Acid_Oxidation +/- (Deacetylation)

Caption: Regulation of fatty acid oxidation.

Involvement in Disease: Propionic Acidemia

Propionic acidemia is an inborn error of metabolism caused by a deficiency in the enzyme propionyl-CoA carboxylase (PCC).[7] This deficiency leads to the accumulation of propionyl-CoA and its derivatives, including 3-hydroxypropionate (B73278) and methylcitrate, in blood and urine.[4][6][7] The buildup of these metabolites can lead to a range of severe clinical manifestations, including metabolic acidosis, hyperammonemia, and neurological complications. The analysis of acylcarnitines, particularly propionylcarnitine (B99956) (C3), is a key diagnostic marker for this disorder.[7] The study of propionic acidemia provides valuable insights into the consequences of disrupted propionyl-CoA metabolism and highlights the importance of the downstream pathways, including the metabolism of this compound.

Conclusion

The this compound metabolic pathway is an integral part of cellular fatty acid and amino acid catabolism. While the core enzymatic steps are analogous to the well-characterized beta-oxidation spiral, the specific regulation and quantitative contribution of this pathway to overall energy metabolism are areas of ongoing research. A deeper understanding of this pathway, facilitated by the advanced analytical techniques and experimental approaches outlined in this guide, holds promise for the development of novel diagnostic and therapeutic strategies for related metabolic disorders. The intricate interplay of signaling pathways such as AMPK, PPARα, and sirtuins in regulating this pathway further underscores the complexity of metabolic control and offers multiple points for potential pharmacological intervention.

References

(R)-3-Hydroxyvaleryl-CoA: A Cornerstone Precursor for Advanced Polyhydroxyalkanoate Bioplastics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of biodegradable polymers is rapidly evolving, driven by the dual needs for sustainable materials and advanced biocompatible compounds for medical applications. Among these, poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a co-polymer of polyhydroxyalkanoate (PHA), stands out for its tunable mechanical properties, which are largely dictated by the incorporation of the 3-hydroxyvalerate (B1259860) (3HV) monomer. The direct precursor for this monomer is (R)-3-hydroxyvaleryl-CoA, making its efficient intracellular synthesis a critical focal point for metabolic engineering and bioprocess optimization. This technical guide provides a comprehensive overview of the biosynthesis of this compound and its subsequent polymerization into PHBV, with a focus on quantitative data, detailed experimental protocols, and the underlying metabolic pathways.

Metabolic Pathways for this compound Synthesis

The biosynthesis of this compound is intrinsically linked to the availability of its precursor, propionyl-CoA. While some microorganisms can produce small amounts of propionyl-CoA from common carbon sources like glucose, significant incorporation of 3HV into PHBV often requires the supplementation of precursor substrates or sophisticated metabolic engineering strategies.[1][2]

The core pathway involves three key enzymatic steps:

  • β-Ketothiolase (PhaA/BktB): This enzyme catalyzes the condensation of acetyl-CoA and propionyl-CoA to form 3-ketovaleryl-CoA.

  • Acetoacetyl-CoA Reductase (PhaB): This reductase stereoselectively reduces 3-ketovaleryl-CoA to this compound, typically utilizing NADPH as a cofactor.[2]

  • PHA Synthase (PhaC): This polymerase is responsible for the final polymerization of (R)-3-hydroxybutyryl-CoA and this compound into the PHBV polymer chain.[3]

The primary challenge and area of intense research lie in efficiently supplying propionyl-CoA. Several native and engineered metabolic routes have been explored:

  • From Propionate (B1217596) and Valerate (B167501): The most direct method involves feeding propionate or valerate to the culture medium.[4] Propionate is converted to propionyl-CoA by propionyl-CoA synthetase (PrpE) or propionyl-CoA transferase (PCT).[5][6] Valerate can be converted to valeryl-CoA and then oxidized to 3-hydroxyvaleryl-CoA.[4] However, the high cost and potential toxicity of these precursors are significant drawbacks for large-scale production.[3][7]

  • From Unrelated Carbon Sources: Metabolic engineering has enabled the production of propionyl-CoA from central metabolites. Key pathways include:

    • The Threonine Pathway: In this pathway, threonine is converted to 2-ketobutyrate by threonine deaminase, which is then decarboxylated to propionyl-CoA.[1][8]

    • The Citramalate (B1227619) Pathway: This pathway converts acetyl-CoA and pyruvate (B1213749) to citramalate, which is then converted to 2-ketobutyrate and subsequently to propionyl-CoA.[9][10]

    • The Methylmalonyl-CoA Pathway: This pathway involves the conversion of succinyl-CoA, an intermediate of the TCA cycle, to methylmalonyl-CoA, which is then converted to propionyl-CoA.[11]

    • Amino Acid Catabolism: In some microorganisms, the breakdown of amino acids such as valine, isoleucine, and methionine can generate propionyl-CoA.[12]

The following diagram illustrates the central metabolic pathways leading to the formation of this compound and its incorporation into PHBV.

PHBV_Biosynthesis cluster_precursors Precursors cluster_central_metabolism Central Metabolism cluster_phbv_synthesis PHBV Synthesis Glucose Glucose / Unrelated Carbon Sources AcetylCoA Acetyl-CoA Glucose->AcetylCoA Threonine Threonine Pathway Glucose->Threonine Citramalate Citramalate Pathway Glucose->Citramalate Methylmalonyl Methylmalonyl-CoA Pathway Glucose->Methylmalonyl Propionate Propionate / Valerate PropionylCoA Propionyl-CoA Propionate->PropionylCoA KetovalerylCoA 3-Ketovaleryl-CoA AcetylCoA->KetovalerylCoA PhaA / BktB PropionylCoA->KetovalerylCoA Threonine->PropionylCoA Citramalate->PropionylCoA Methylmalonyl->PropionylCoA R3HVCoA This compound KetovalerylCoA->R3HVCoA PhaB (NADPH) PHBV PHBV R3HVCoA->PHBV PhaC

Caption: Metabolic pathways for PHBV biosynthesis.

Quantitative Data on PHBV Production

The efficiency of PHBV production and the incorporation of the 3HV monomer are highly dependent on the microbial strain, the cultivation conditions, and the metabolic engineering strategies employed. The following tables summarize key quantitative data from various studies.

Table 1: PHBV Production and 3HV Content in Various Microorganisms

MicroorganismCarbon Source(s)PHBV Content (% DCW)3HV Molar Fraction (%)Reference
Haloferax mediterraneiCandy Industry Waste (R2)-8.83[12]
Haloferax mediterraneiGlucose-11.90[12]
Haloferax mediterraneiNBRC medium 1380-up to 36[11][13]
Engineered E. coliXylose36.32.12[8]
Engineered E. coliGlucose + Propionate-up to 35[8]
Engineered E. coliGlucose61.75.5[9]
Engineered E. coliGlucose-25.4 (combined citramalate and threonine pathway)[10]
Cupriavidus necatorFructose + Valeric Acid-up to 60[14]
Azotobacter vinelandiiSucrose + Valeric Acid6233.7[14][15]

Table 2: Contribution of Different Pathways to Propionyl-CoA Biosynthesis in Haloferax mediterranei

PathwayFlux Contribution (%)Reference
Citramalate/2-oxobutyrate pathway53.0 ± 2.1[12]
3-hydroxypropionate pathway30.6 ± 1.4[12]
Methylmalonyl-CoA pathway9.8 ± 0.9[12]
Aspartate/2-oxobutyrate pathway6.6 ± 1.1[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and PHBV biosynthesis.

Protocol 1: Fermentation for PHBV Production in Engineered E. coli

This protocol is adapted for a typical lab-scale fed-batch fermentation process.

1. Media Preparation:

  • Seed Culture Medium (LB Broth): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl. Autoclave at 121°C for 20 minutes.

  • Fermentation Medium (Modified M9 Medium):

    • Per liter: 6.8 g Na₂HPO₄·7H₂O, 3 g KH₂PO₄, 0.5 g NaCl, 1 g NH₄Cl. Autoclave.

    • After cooling, aseptically add: 1 mL of 1 M MgSO₄ (autoclaved separately), 0.1 mL of 1 M CaCl₂ (filter-sterilized), 1 mL of trace element solution (see below, filter-sterilized), and 20 g/L glucose (from a 50% w/v filter-sterilized stock).

    • Trace Element Solution (per 100 mL): 2.78 g FeSO₄·7H₂O, 1.98 g MnCl₂·4H₂O, 2.81 g CoSO₄·7H₂O, 1.47 g CaCl₂·2H₂O, 0.17 g CuCl₂·2H₂O, 0.29 g ZnSO₄·7H₂O. Dissolve in 0.1 M HCl.

  • Feeding Solution: 500 g/L glucose, 20 g/L yeast extract (filter-sterilized).

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 50 mL of LB broth with appropriate antibiotics.

  • Incubate at 37°C with shaking at 200 rpm for 12-16 hours.

3. Fermentation:

  • Aseptically transfer the seed culture to the fermenter containing the fermentation medium to an initial OD₆₀₀ of ~0.1.

  • Control fermentation parameters: Temperature at 37°C, pH at 7.0 (controlled with NH₄OH), and dissolved oxygen (DO) maintained above 20% by adjusting agitation and aeration rate.

  • When the initial glucose is depleted (indicated by a sharp increase in DO), start the feeding solution at a controlled rate to maintain a low glucose concentration in the fermenter.

  • If required, induce gene expression (e.g., with IPTG) at a specific cell density (e.g., OD₆₀₀ of 10).

  • If using a precursor like propionate, add it to the feeding solution or introduce it separately at a concentration that does not inhibit cell growth (e.g., 1-2 g/L).[8]

  • Continue the fermentation for 48-72 hours.

4. Cell Harvesting:

  • Harvest the cells by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).

  • Wash the cell pellet with distilled water and lyophilize for subsequent PHBV extraction and analysis.

Protocol 2: Extraction of PHBV from Bacterial Cells

This protocol describes a common solvent-based extraction method.

1. Cell Lysis:

  • Resuspend the lyophilized cell pellet in a suitable volume of chloroform (B151607) (e.g., 20 mL per gram of dry cell weight).

  • Stir the suspension at 60°C for 4-6 hours in a sealed container to extract the PHBV.

2. Removal of Cell Debris:

  • Cool the mixture to room temperature.

  • Filter the chloroform suspension through a filter paper to remove cell debris.

3. Precipitation of PHBV:

  • Add the clear chloroform extract dropwise to a 10-fold volume of cold methanol (B129727) or ethanol (B145695) with constant stirring.

  • The PHBV will precipitate as a white solid.

4. Purification and Drying:

  • Collect the precipitated PHBV by filtration or centrifugation.

  • Wash the PHBV precipitate with fresh methanol or ethanol to remove residual lipids and other impurities.

  • Dry the purified PHBV in a vacuum oven at 60°C until a constant weight is achieved.[9]

Protocol 3: Quantification of 3HV Content by Gas Chromatography (GC)

This protocol involves the methanolysis of the PHBV polymer followed by GC analysis.

1. Sample Preparation (Methanolysis):

  • Accurately weigh 10-20 mg of dried PHBV or lyophilized cells into a screw-capped glass tube.

  • Add 2 mL of chloroform and 2 mL of a methanol solution containing 3% (v/v) sulfuric acid and an internal standard (e.g., benzoic acid).

  • Seal the tube tightly and heat at 100°C for 4 hours in a heating block or oven.

2. Extraction of Methyl Esters:

  • Cool the tube to room temperature.

  • Add 1 mL of distilled water and vortex vigorously for 1 minute.

  • Allow the phases to separate. The lower chloroform layer contains the methyl esters of the 3-hydroxybutyrate (B1226725) and 3-hydroxyvalerate monomers.

3. GC Analysis:

  • Transfer the chloroform layer to a GC vial.

  • Inject 1 µL of the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like DB-WAX) and a flame ionization detector (FID).

  • Typical GC conditions:

    • Injector temperature: 250°C

    • Detector temperature: 280°C

    • Oven temperature program: Start at 80°C, hold for 2 minutes, then ramp to 220°C at a rate of 10°C/min.

    • Carrier gas: Helium or Nitrogen.

  • Identify and quantify the peaks corresponding to methyl-3-hydroxybutyrate and methyl-3-hydroxyvalerate by comparing their retention times and peak areas with those of standard solutions.[3][5][16]

Protocol 4: Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a general framework for the analysis of short-chain acyl-CoAs.

1. Quenching and Extraction:

  • Rapidly quench the metabolism of a known amount of bacterial cells by mixing with a 60% cold methanol solution (-20°C).

  • Centrifuge the cells at low temperature.

  • Extract the acyl-CoAs from the cell pellet using a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water with a small amount of formic acid).[17]

  • Include an internal standard (e.g., a ¹³C-labeled acyl-CoA) in the extraction solvent for accurate quantification.

2. Sample Cleanup:

  • Centrifuge the extract to pellet cell debris.

  • The supernatant can be further purified using solid-phase extraction (SPE) to enrich for acyl-CoAs.

3. LC-MS/MS Analysis:

  • Analyze the final extract using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • LC Separation: Use a C18 reversed-phase column with a gradient elution, typically using mobile phases containing an ion-pairing agent like ammonium (B1175870) acetate (B1210297) to improve peak shape.[17]

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) to specifically detect and quantify this compound. The specific precursor-to-product ion transition for this compound needs to be determined using a pure standard.

Protocol 5: PHA Synthase (PhaC) Enzyme Assay

This is a spectrophotometric assay based on the release of Coenzyme A (CoA).

1. Reagents:

  • Assay buffer: 50 mM Tris-HCl, pH 8.0.

  • Substrate: (R)-3-hydroxybutyryl-CoA (or this compound).

  • DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) solution: 10 mM in assay buffer.

  • Enzyme extract: Purified or crude cell-free extract containing PHA synthase.

2. Assay Procedure:

  • In a 1 mL cuvette, mix 888 µL of assay buffer, 10 µL of DTNB solution, and 100 µL of the enzyme sample.

  • Start the reaction by adding 2 µL of a 12 mM solution of the (R)-3-hydroxyacyl-CoA substrate.

  • Immediately monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released CoA-SH group with DTNB.[14]

  • Calculate the enzyme activity based on the molar extinction coefficient of the product (TNB²⁻).

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for PHBV production and analysis, and the logical relationship for enhancing 3HV incorporation.

PHBV_Production_Workflow Strain Strain Selection / Metabolic Engineering Fermentation Fermentation Strain->Fermentation Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Extraction PHBV Extraction (Solvent) Harvesting->Extraction Purification Purification (Precipitation) Extraction->Purification Analysis PHBV Analysis (GC, NMR, GPC) Purification->Analysis

Caption: General workflow for PHBV production and analysis.

Enhance_3HV_Logic Goal Increase 3HV Incorporation in PHBV IncreasePropionylCoA Increase Intracellular Propionyl-CoA Pool Goal->IncreasePropionylCoA EnzymeEngineering Engineer Key Enzymes (PhaA, PhaB, PhaC) for Better 3HV Precursor Utilization Goal->EnzymeEngineering OverexpressPathways Overexpress Propionyl-CoA Biosynthesis Pathways (e.g., Threonine, Citramalate) IncreasePropionylCoA->OverexpressPathways PrecursorFeeding Optimize Precursor Feeding (Propionate/Valerate) IncreasePropionylCoA->PrecursorFeeding BlockCompeting Block Competing Pathways for Propionyl-CoA IncreasePropionylCoA->BlockCompeting

Caption: Logic for enhancing 3HV incorporation in PHBV.

Conclusion

The efficient biosynthesis of this compound is paramount for the production of PHBV with tailored properties. While significant progress has been made in understanding the metabolic pathways and developing engineered microbial strains, further research is needed to optimize precursor supply from inexpensive, renewable feedstocks and to improve the efficiency of the key enzymes involved. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists to advance the development of PHBV as a versatile and sustainable biopolymer.

References

The Natural Occurrence of (R)-3-Hydroxyvaleryl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-hydroxyvaleryl-CoA is a chiral short-chain acyl-coenzyme A thioester that plays a pivotal role in various metabolic pathways across different domains of life. While its most prominent role is as a key precursor for the biosynthesis of polyhydroxyalkanoate (PHA) copolymers in bacteria, its natural occurrence extends to other organisms, including eukaryotes, primarily through the catabolism of odd-chain fatty acids and certain amino acids. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its biosynthetic and degradative pathways, the enzymes involved, and the analytical methodologies for its detection and quantification. This document aims to serve as a valuable resource for researchers investigating metabolic pathways, developing novel therapeutics, and engineering biological systems for the production of valuable biopolymers.

Introduction

This compound, also known as (R)-3-hydroxypentanoyl-CoA, is a five-carbon 3-hydroxyacyl-CoA. Its significance in biological systems stems from its role as a branch point in metabolism, connecting fatty acid degradation and synthesis, amino acid catabolism, and the production of specialized biopolymers. The stereochemistry of the hydroxyl group at the C-3 position is crucial for its metabolic fate, with the (R)-enantiomer being the primary substrate for specific enzymes, most notably PHA synthases. Understanding the natural occurrence and metabolic regulation of this compound is essential for a variety of research and development applications, from the sustainable production of biodegradable plastics to the elucidation of metabolic disorders.

Metabolic Pathways Involving this compound

The synthesis and degradation of this compound are integrated into central carbon metabolism through several key pathways.

Biosynthesis in Bacteria: A Precursor for Polyhydroxyalkanoates (PHAs)

In many bacteria, particularly those capable of producing PHAs, this compound serves as a monomer for the synthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a biodegradable polyester (B1180765) with improved mechanical properties compared to the homopolymer poly(3-hydroxybutyrate) (PHB). The incorporation of 3-hydroxyvalerate (B1259860) (3HV) units is dependent on the intracellular availability of this compound.[1][2]

The primary route to this compound in these organisms begins with propionyl-CoA, which is condensed with acetyl-CoA to form 3-ketovaleryl-CoA. This reaction is catalyzed by a β-ketothiolase. Subsequently, 3-ketovaleryl-CoA is reduced to this compound by an NADPH-dependent acetoacetyl-CoA reductase.[1]

PHA_Biosynthesis_Pathway acetyl_coa Acetyl-CoA ketovaleryl_coa 3-Ketovaleryl-CoA acetyl_coa->ketovaleryl_coa β-Ketothiolase propionyl_coa Propionyl-CoA propionyl_coa->ketovaleryl_coa hydroxyvaleryl_coa This compound ketovaleryl_coa->hydroxyvaleryl_coa Acetoacetyl-CoA Reductase (NADPH) phbv PHBV hydroxyvaleryl_coa->phbv PHA Synthase

Figure 1: Biosynthesis of PHBV from Acetyl-CoA and Propionyl-CoA.
Formation via Fatty Acid β-Oxidation Pathway

An alternative route for the formation of (R)-3-hydroxyacyl-CoAs, including this compound, is through the β-oxidation of fatty acids. In this pathway, an (R)-specific enoyl-CoA hydratase (PhaJ) catalyzes the hydration of a trans-2-enoyl-CoA intermediate to the corresponding (R)-3-hydroxyacyl-CoA.[3][4] This pathway is particularly relevant for the synthesis of medium-chain-length PHAs.

Beta_Oxidation_Pathway valeryl_coa Valeryl-CoA enoyl_coa trans-2-Pentenoyl-CoA valeryl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyvaleryl_coa This compound enoyl_coa->hydroxyvaleryl_coa (R)-specific Enoyl-CoA Hydratase (PhaJ)

Figure 2: Formation of this compound via β-Oxidation.
Propionyl-CoA Metabolism: The Gateway to this compound

The availability of propionyl-CoA is a critical determinant for the synthesis of this compound. Propionyl-CoA is an intermediate in the catabolism of several amino acids (valine, isoleucine, methionine, and threonine) and the degradation of odd-chain fatty acids.[5][6] In engineered microorganisms, pathways for propionyl-CoA biosynthesis can be introduced to enhance the production of 3HV-containing polymers from unrelated carbon sources.[7][8]

Propionyl_CoA_Metabolism cluster_sources Sources of Propionyl-CoA cluster_fates Fates of Propionyl-CoA Odd-chain\nFatty Acids Odd-chain Fatty Acids propionyl_coa Propionyl-CoA Odd-chain\nFatty Acids->propionyl_coa Amino Acids\n(Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr) Amino Acids\n(Val, Ile, Met, Thr)->propionyl_coa methylmalonyl_coa Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa Propionyl-CoA Carboxylase ketovaleryl_coa 3-Ketovaleryl-CoA propionyl_coa->ketovaleryl_coa β-Ketothiolase (+ Acetyl-CoA) succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa Methylmalonyl-CoA Mutase tca TCA Cycle succinyl_coa->tca hydroxyvaleryl_coa This compound ketovaleryl_coa->hydroxyvaleryl_coa

Figure 3: Central Role of Propionyl-CoA Metabolism.
Occurrence in Eukaryotes

In eukaryotes, this compound is primarily an intermediate in the mitochondrial β-oxidation of odd-chain fatty acids.[6][9] The pathway proceeds similarly to that in bacteria, involving the hydration of trans-2-enoyl-CoA. However, the subsequent dehydrogenase in the canonical β-oxidation pathway is specific for the (S)-enantiomer. The metabolism of the (R)-enantiomer is less well-characterized but may involve racemases or specific (R)-3-hydroxyacyl-CoA dehydrogenases. While not a precursor for storage polymers in eukaryotes, its presence is indicative of active odd-chain fatty acid or specific amino acid catabolism.

Quantitative Data

Direct quantitative measurements of the intracellular concentration of this compound are scarce in the literature. However, data on related acyl-CoAs and the production of 3-hydroxyvalerate in engineered organisms provide valuable context.

Table 1: Intracellular Concentrations of Short-Chain Acyl-CoAs in Escherichia coli

Acyl-CoAConcentration (nmol/mg dry weight)Molar Concentration (µM)Growth ConditionReference
Acetyl-CoA0.05 - 1.520 - 600Aerobic, Glucose[10][11]
Malonyl-CoA0.01 - 0.234 - 90Aerobic, Glucose[10][11]

Table 2: Production of 3-Hydroxyvalerate in Engineered Escherichia coli

StrainCarbon Source3-HV Titer (g/L)3-HV Yield (% of consumed carbon source)Reference
Engineered E. coliGlycerol3.7124.1[7][12]

Table 3: Kinetic Properties of (R)-Specific Enoyl-CoA Hydratases (PhaJ)

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
Pseudomonas aeruginosaCrotonyl-CoA (C4)---
Hexenoyl-CoA (C6)401203.0
Octenoyl-CoA (C8)351504.3
Aeromonas caviaeCrotonyl-CoA (C4)241.80.075[13]
Hexenoyl-CoA (C6)404.50.113[13]
Octenoyl-CoA (C8)426.30.150[13]
Decenoyl-CoA (C10)417.80.190[13]
Dodecenoyl-CoA (C12)439.00.209[13]

Experimental Protocols

The accurate quantification of intracellular acyl-CoAs is challenging due to their low abundance and instability. The following protocols outline established methods for their extraction and analysis.

Acyl-CoA Extraction from Bacterial Cells

This protocol is adapted for the extraction of short- to medium-chain acyl-CoAs from bacterial cultures for subsequent LC-MS/MS analysis.

Materials:

  • Ice-cold 60% (v/v) aqueous methanol (B129727)

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • LC-MS grade solvents (acetonitrile, methanol, water, formic acid)

Procedure:

  • Rapidly quench a known volume of bacterial culture by mixing with two volumes of ice-cold 60% methanol.

  • Immediately centrifuge the quenched cells at 5,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in a known volume of ice-cold 60% methanol containing internal standards.

  • Lyse the cells by sonication or bead beating on ice.

  • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator or a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

Acyl_CoA_Extraction_Workflow start Bacterial Culture quench Quench with Cold Methanol start->quench centrifuge1 Centrifuge (5,000 x g) quench->centrifuge1 resuspend Resuspend in Methanol + Internal Standards centrifuge1->resuspend lyse Cell Lysis (Sonication/Bead Beating) resuspend->lyse centrifuge2 Centrifuge (15,000 x g) lyse->centrifuge2 supernatant Collect Supernatant centrifuge2->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute for LC-MS/MS evaporate->reconstitute end Analysis reconstitute->end

Figure 4: Workflow for Acyl-CoA Extraction from Bacterial Cells.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

Typical LC-MS/MS Parameters:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) is used to elute acyl-CoAs of varying chain lengths.

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MS/MS Transitions: Multiple reaction monitoring (MRM) is typically used for quantification. The precursor ion is the protonated molecule [M+H]+. A common product ion for all acyl-CoAs results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).

Table 4: Example MRM Transitions for Acyl-CoA Analysis

Acyl-CoAPrecursor Ion (m/z)Product Ion (m/z)
Acetyl-CoA810.2303.1
Propionyl-CoA824.2317.1
Butyryl-CoA838.2331.1
Valeryl-CoA852.2345.1
3-Hydroxyvaleryl-CoA868.2361.1

Conclusion

This compound is a metabolically significant intermediate found across various organisms. In bacteria, it serves as a crucial building block for the production of versatile biopolymers. In eukaryotes, its presence is linked to the catabolism of odd-chain fatty acids and specific amino acids. While direct quantification of its intracellular levels remains a challenge, advancements in analytical techniques, particularly LC-MS/MS, are enabling more sensitive and specific measurements of acyl-CoAs. Further research into the regulation of this compound metabolism will undoubtedly provide deeper insights into cellular physiology and open new avenues for metabolic engineering and therapeutic intervention. This guide provides a foundational understanding of the natural occurrence and analysis of this important metabolite, serving as a valuable resource for the scientific community.

References

(R)-3-Hydroxyvaleryl-CoA: A Comprehensive Technical Guide to its Function in Microbial Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxyvaleryl-CoA is a crucial intermediate in the microbial biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a biodegradable polyester (B1180765) with significant potential as a renewable alternative to conventional plastics. The incorporation of 3-hydroxyvalerate (B1259860) (3HV) monomers, derived from this compound, into the poly-3-hydroxybutyrate (PHB) polymer chain modifies its physical properties, resulting in a more flexible and less brittle material. This technical guide provides an in-depth exploration of the metabolic pathways, enzymatic reactions, and quantitative data related to the function of this compound in microbial metabolism. It also includes detailed experimental protocols for the analysis of these pathways and the quantification of their products.

Core Metabolic Pathways

The central role of this compound in microbial metabolism is as a precursor for the 3-hydroxyvalerate (3HV) monomer unit in the biosynthesis of the copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). The biosynthesis of this compound is intrinsically linked to the availability of propionyl-CoA, which serves as a key building block. Microorganisms can be metabolically engineered to produce propionyl-CoA from various carbon sources, which is then converted to this compound through a series of enzymatic reactions.

The canonical pathway for the synthesis of this compound and its subsequent incorporation into PHBV involves three key enzymes:

  • β-Ketothiolase (PhaA or BktB): This enzyme catalyzes the condensation of acetyl-CoA and propionyl-CoA to form 3-ketovaleryl-CoA.

  • Acetoacetyl-CoA Reductase (PhaB): This NADPH-dependent enzyme reduces 3-ketovaleryl-CoA to this compound.

  • PHA Synthase (PhaC): This polymerase incorporates this compound and (R)-3-hydroxybutyryl-CoA into the growing PHBV polymer chain.

The metabolic pathways for producing the propionyl-CoA precursor are diverse and can be engineered in various microorganisms. Some of the key engineered pathways include:

  • Threonine Pathway: In this pathway, threonine is converted to 2-ketobutyrate, which is then decarboxylated to propionyl-CoA.

  • Citramalate Pathway: This pathway utilizes acetyl-CoA and pyruvate (B1213749) to produce citramalate, which is subsequently converted to 2-ketobutyrate and then to propionyl-CoA.

  • Sleeping Beauty Mutase (Sbm) Pathway: This pathway converts succinyl-CoA from the TCA cycle into propionyl-CoA via methylmalonyl-CoA.

The following diagram illustrates the central metabolic pathways leading to the formation of this compound and its incorporation into PHBV.

PHBV_Biosynthesis cluster_central_metabolism Central Metabolism cluster_3hv_synthesis 3HV Monomer Synthesis cluster_3hb_synthesis 3HB Monomer Synthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycerol Glycerol Glycerol->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA 2_Ketobutyrate 2-Ketobutyrate Pyruvate->2_Ketobutyrate Acetyl_CoA->2_Ketobutyrate Citramalate pathway 3_Ketovaleryl_CoA 3-Ketovaleryl-CoA Acetyl_CoA->3_Ketovaleryl_CoA PhaA/BktB Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA PhaA Succinyl_CoA Succinyl-CoA Propionyl_CoA Propionyl-CoA Succinyl_CoA->Propionyl_CoA Sbm pathway Threonine Threonine Threonine->2_Ketobutyrate Threonine pathway 2_Ketobutyrate->Propionyl_CoA Propionyl_CoA->3_Ketovaleryl_CoA PhaA/BktB R_3_hydroxyvaleryl_CoA This compound 3_Ketovaleryl_CoA->R_3_hydroxyvaleryl_CoA PhaB (NADPH) PHBV PHBV R_3_hydroxyvaleryl_CoA->PHBV PhaC R_3_hydroxybutyryl_CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl_CoA->R_3_hydroxybutyryl_CoA PhaB (NADPH) R_3_hydroxybutyryl_CoA->PHBV PhaC GC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Lyophilized_Cells Lyophilized Cells Methanolysis Methanolysis (H2SO4/Methanol, 100°C, 4h) Lyophilized_Cells->Methanolysis Extraction Liquid-Liquid Extraction (Chloroform/Water) Methanolysis->Extraction Organic_Phase Organic Phase (Methyl Esters) Extraction->Organic_Phase GC_Injection GC Injection Organic_Phase->GC_Injection GC_Separation Gas Chromatography (Separation) GC_Injection->GC_Separation FID_Detection FID Detection GC_Separation->FID_Detection Data_Analysis Data Analysis (Peak Integration & Quantification) FID_Detection->Data_Analysis PHA_Synthase_Assay R_3HA_CoA (R)-3-Hydroxyacyl-CoA PHA_Synthase PHA Synthase (PhaC) R_3HA_CoA->PHA_Synthase PHA Polyhydroxyalkanoate PHA_Synthase->PHA CoA_SH Coenzyme A (CoA-SH) PHA_Synthase->CoA_SH TNB TNB (colored product) CoA_SH->TNB DTNB DTNB DTNB->TNB Absorbance_412nm Absorbance at 412 nm TNB->Absorbance_412nm

An In-depth Technical Guide on the Stereospecificity of 3-Hydroxyvaleryl-CoA and its Importance

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxyvaleryl-CoA is a critical intermediate in the catabolism of the essential amino acid isoleucine and odd-chain fatty acids. The stereochemistry at the C3 position, resulting in (R)- and (S)-3-hydroxyvaleryl-CoA enantiomers, is of paramount importance in dictating the metabolic fate of this molecule. The enzymes involved in its metabolism exhibit strict stereospecificity, ensuring the efficiency and fidelity of these pathways. Disruption of this stereospecificity can lead to the accumulation of toxic metabolites and is associated with certain inborn errors of metabolism. A thorough understanding of the stereospecificity of 3-hydroxyvaleryl-CoA is therefore crucial for diagnosing and developing potential therapeutic interventions for these metabolic disorders. This document provides a comprehensive overview of the metabolic pathways, the stereospecific nature of the key enzymes, and the analytical techniques used to study these molecules.

Introduction to 3-Hydroxyvaleryl-CoA and its Stereoisomers

3-Hydroxyvaleryl-CoA, also known as 3-hydroxypentanoyl-CoA, is a five-carbon acyl-CoA thioester. It is a key intermediate in the metabolic breakdown of the branched-chain amino acid isoleucine and the beta-oxidation of odd-chain fatty acids.[1][2][3] The central role of 3-hydroxyvaleryl-CoA lies at a metabolic crossroads, leading to the production of propionyl-CoA and acetyl-CoA, which can then enter the citric acid cycle for energy production.

The chemical structure of 3-hydroxyvaleryl-CoA features a chiral center at the third carbon atom (C3), giving rise to two stereoisomers, or enantiomers: (R)-3-hydroxyvaleryl-CoA and (S)-3-hydroxyvaleryl-CoA.[4] This stereochemical difference is critical, as the enzymes that act upon 3-hydroxyvaleryl-CoA are highly specific for one enantiomer over the other. This stereospecificity ensures the correct downstream processing of metabolites and prevents the formation of potentially harmful byproducts.

Metabolic Pathways Involving 3-Hydroxyvaleryl-CoA

The primary metabolic pathways that generate and consume 3-hydroxyvaleryl-CoA are the catabolism of isoleucine and the beta-oxidation of odd-chain fatty acids.

Isoleucine Catabolism

The breakdown of isoleucine is a multi-step process that occurs within the mitochondria.[5][6] A key step in this pathway is the hydration of tiglyl-CoA by enoyl-CoA hydratase, which produces 3-hydroxy-2-methylbutyryl-CoA. Subsequent reactions lead to the formation of propionyl-CoA and acetyl-CoA. While not directly forming 3-hydroxyvaleryl-CoA, this pathway shares enzymatic machinery and principles of stereospecific hydration with odd-chain fatty acid oxidation.

Odd-Chain Fatty Acid Beta-Oxidation

The beta-oxidation of fatty acids with an odd number of carbon atoms proceeds in the same manner as for even-chain fatty acids until the final round of oxidation.[3][7] This final cycle yields a molecule of acetyl-CoA and a three-carbon propionyl-CoA. The pathway leading to this involves the formation of 3-hydroxyvaleryl-CoA. The hydration of the double bond in the corresponding enoyl-CoA intermediate is a stereospecific reaction.

The metabolic fate of 3-hydroxyvaleryl-CoA is critically dependent on its stereochemistry. The (S)-enantiomer is the physiological intermediate in the beta-oxidation pathway and is subsequently dehydrogenated to form 3-ketovaleryl-CoA. In contrast, the (R)-enantiomer is not a substrate for the dehydrogenase and its accumulation can be indicative of metabolic dysfunction.

metabolic_pathway cluster_isoleucine Isoleucine Catabolism cluster_fatty_acid Odd-Chain Fatty Acid Beta-Oxidation cluster_tca Citric Acid Cycle Isoleucine Isoleucine Tiglyl_CoA Tiglyl_CoA Isoleucine->Tiglyl_CoA Propionyl_CoA_Ile Propionyl-CoA Tiglyl_CoA->Propionyl_CoA_Ile Acetyl_CoA_Ile Acetyl-CoA Tiglyl_CoA->Acetyl_CoA_Ile TCA Citric Acid Cycle Propionyl_CoA_Ile->TCA Acetyl_CoA_Ile->TCA Odd_Chain_FA Odd-Chain Fatty Acid Enoyl_CoA Enoyl-CoA Intermediate Odd_Chain_FA->Enoyl_CoA S_3_OH_Val_CoA (S)-3-Hydroxyvaleryl-CoA Enoyl_CoA->S_3_OH_Val_CoA Enoyl-CoA hydratase Keto_Val_CoA 3-Ketovaleryl-CoA S_3_OH_Val_CoA->Keto_Val_CoA 3-Hydroxyacyl-CoA dehydrogenase Propionyl_CoA_FA Propionyl-CoA Keto_Val_CoA->Propionyl_CoA_FA Acetyl_CoA_FA Acetyl-CoA Keto_Val_CoA->Acetyl_CoA_FA Propionyl_CoA_FA->TCA Acetyl_CoA_FA->TCA

Figure 1: Metabolic origins and fate of 3-hydroxyvaleryl-CoA.

Key Enzymes and their Stereospecificity

The metabolism of 3-hydroxyvaleryl-CoA is governed by enzymes that exhibit a high degree of stereospecificity.

Enoyl-CoA Hydratase

Enoyl-CoA hydratase (crotonase) catalyzes the hydration of a trans-2-enoyl-CoA to an (S)-3-hydroxyacyl-CoA.[8] This enzyme is highly stereospecific, and the formation of the (R)-enantiomer is significantly slower.[8] The absolute stereospecificity of this reaction is crucial for ensuring that the correct substrate is presented to the subsequent enzyme in the beta-oxidation pathway.

3-Hydroxyacyl-CoA Dehydrogenase

This enzyme catalyzes the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[9] It is specific for the (S)-enantiomer and does not act on (R)-3-hydroxyacyl-CoAs. This strict stereospecificity is a key control point in fatty acid metabolism.

3-Hydroxyisobutyryl-CoA Hydrolase

In the context of branched-chain amino acid catabolism, 3-hydroxyisobutyryl-CoA hydrolase is an important enzyme.[10] While it primarily acts on a substrate derived from valine, its role highlights the importance of hydrolases in managing the pool of acyl-CoA intermediates. Deficiencies in this enzyme can lead to the accumulation of upstream metabolites.[11]

EnzymeSubstrateProductStereospecificity
Enoyl-CoA Hydratasetrans-2-Pentenoyl-CoA(S)-3-Hydroxyvaleryl-CoAHighly specific for the formation of the (S)-enantiomer.[8]
3-Hydroxyacyl-CoA Dehydrogenase(S)-3-Hydroxyvaleryl-CoA3-Ketovaleryl-CoASpecific for the (S)-enantiomer.[9]

Table 1: Stereospecificity of Key Enzymes in 3-Hydroxyvaleryl-CoA Metabolism

Clinical Significance of Stereospecificity

The strict stereospecificity of the enzymes involved in 3-hydroxyvaleryl-CoA metabolism means that the accumulation of the "unnatural" (R)-enantiomer can be indicative of a metabolic disorder. For example, in certain organic acidemias, such as propionic acidemia and methylmalonic aciduria, the normal metabolic pathways are blocked, leading to the accumulation of various acyl-CoA intermediates.[12][13] This can result in the formation and excretion of 3-hydroxyvaleric acid in the urine. The stereochemical composition of this excreted acid can provide diagnostic clues about the specific enzymatic defect.

Chronically elevated levels of related metabolites like 3-hydroxyisovaleric acid are associated with several inborn errors of metabolism and can act as metabotoxins.[14][15][16]

Experimental Protocols

The study of the stereospecificity of 3-hydroxyvaleryl-CoA requires specialized experimental techniques for the synthesis, separation, and analysis of its enantiomers.

Synthesis of (R)- and (S)-3-Hydroxyvaleryl-CoA

The synthesis of the individual enantiomers of 3-hydroxyvaleryl-CoA is essential for in vitro enzyme assays and as analytical standards. This is typically achieved through stereospecific chemical synthesis or enzymatic methods.

Protocol for Enzymatic Synthesis of (S)-3-Hydroxy-3-methylglutaryl-CoA (as an example of stereospecific synthesis):

  • Reaction Mixture: Prepare a reaction mixture containing (R)-mevalonate, NAD+, coenzyme A, and an NAD+-regenerating system.

  • Enzyme Addition: Add purified recombinant HMG-CoA reductase from Pseudomonas mevalonii.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) and monitor the reaction progress.

  • Purification: Isolate the synthesized (S)-HMG-CoA using ion-exchange chromatography.[17]

A similar principle can be applied using specific enzymes to generate the desired stereoisomer of 3-hydroxyvaleryl-CoA.

Chiral Separation and Analysis

The separation and quantification of the (R) and (S) enantiomers of 3-hydroxyvaleric acid (the de-esterified form of 3-hydroxyvaleryl-CoA) are typically performed using chiral chromatography techniques.

Protocol for Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Sample Preparation: Hydrolyze the acyl-CoA esters in the biological sample to their corresponding free acids.

  • Derivatization: Convert the 3-hydroxyvaleric acid to a volatile derivative, for example, by esterification followed by acylation of the hydroxyl group.[18]

  • GC Separation: Inject the derivatized sample onto a chiral GC column (e.g., a cyclodextrin-based column).

  • MS Detection: Use a mass spectrometer to detect and quantify the separated enantiomers based on their mass-to-charge ratio and retention times.

Protocol for Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Sample Preparation: Perform a simple protein precipitation or liquid-liquid extraction of the biological sample (e.g., serum or urine).

  • LC Separation: Inject the prepared sample onto a chiral LC column (e.g., a polysaccharide-based column) under reversed-phase conditions.[19]

  • MS/MS Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive quantification of each enantiomer.[19]

experimental_workflow cluster_synthesis Stereospecific Synthesis cluster_analysis Chiral Analysis Start_Material Starting Material (e.g., Chiral Precursor) Enzymatic_Chem_Synth Enzymatic or Chemical Synthesis Start_Material->Enzymatic_Chem_Synth Purification Purification (e.g., HPLC) Enzymatic_Chem_Synth->Purification Pure_Enantiomer Pure (R)- or (S)- 3-Hydroxyvaleryl-CoA Purification->Pure_Enantiomer Biological_Sample Biological Sample (e.g., Urine, Plasma) Sample_Prep Sample Preparation (Hydrolysis, Derivatization) Biological_Sample->Sample_Prep Chiral_Sep Chiral Separation (GC or LC) Sample_Prep->Chiral_Sep Detection Detection (MS or MS/MS) Chiral_Sep->Detection Quantification Quantification of (R) and (S) Enantiomers Detection->Quantification

Figure 2: General experimental workflow for the study of 3-hydroxyvaleryl-CoA stereoisomers.

Implications for Drug Development

A detailed understanding of the stereospecificity of 3-hydroxyvaleryl-CoA metabolism is crucial for the development of drugs targeting metabolic disorders.

  • Enzyme Inhibitors/Modulators: The design of drugs that modulate the activity of enzymes in the isoleucine or odd-chain fatty acid catabolic pathways must take stereochemistry into account. A drug designed to inhibit an enzyme that processes the (S)-enantiomer may have no effect on the metabolism of the (R)-enantiomer, and vice versa.

  • Biomarker Discovery: The ratio of (R)- to (S)-3-hydroxyvaleric acid in biological fluids could serve as a sensitive and specific biomarker for certain metabolic diseases. The development of robust and accurate chiral analytical methods is essential for the clinical application of such biomarkers.

  • Therapeutic Strategies: For diseases characterized by the accumulation of toxic acyl-CoA species, therapeutic strategies might involve enhancing the activity of enzymes that can process these metabolites or providing alternative metabolic routes. Knowledge of enzyme stereospecificity is fundamental to the design of such interventions. For instance, CoA Therapeutics is developing small molecules to increase Coenzyme A synthesis to treat certain genetic disorders.[20]

Conclusion

The stereospecificity of 3-hydroxyvaleryl-CoA is a cornerstone of the proper functioning of isoleucine and odd-chain fatty acid metabolism. The enzymes involved in these pathways exhibit remarkable selectivity for the (S)-enantiomer, ensuring efficient energy production and preventing the accumulation of potentially toxic intermediates. The study of this stereospecificity, through advanced synthetic and analytical techniques, is vital for understanding the pathophysiology of related metabolic disorders and for the development of novel diagnostic and therapeutic strategies. For researchers and professionals in drug development, a deep appreciation of the stereochemical nuances of 3-hydroxyvaleryl-CoA metabolism is indispensable for advancing the field of metabolic medicine.

References

An In-depth Technical Guide to Polyhydroxyalkanoate (PHA) Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhydroxyalkanoates (PHAs) are a diverse class of biodegradable polyesters synthesized by a wide array of microorganisms as intracellular carbon and energy storage compounds.[1] These biopolymers have garnered significant attention as a sustainable alternative to conventional petroleum-based plastics due to their comparable material properties, biocompatibility, and complete biodegradability.[1] The production of PHAs is typically triggered by conditions of nutrient limitation, such as a lack of nitrogen or phosphorus, in the presence of an excess carbon source.[1] The versatility of PHAs stems from the variety of monomeric units that can be incorporated into the polymer chain, which in turn dictates the physical and chemical properties of the resulting material. This guide provides a detailed overview of the core metabolic pathways involved in PHA synthesis, quantitative data on production, and comprehensive experimental protocols for their study.

Core Polyhydroxyalkanoate (PHA) Synthesis Pathways

The biosynthesis of PHAs can be broadly categorized based on the chain length of the constituent monomers: short-chain-length (scl-PHA), consisting of 3 to 5 carbon atoms, and medium-chain-length (mcl-PHA), comprising 6 to 14 carbon atoms.[2] These different types of PHAs are synthesized via distinct metabolic routes, often utilizing different precursor molecules and key enzymes.

Pathway I: Synthesis of Short-Chain-Length PHAs (scl-PHAs) from Acetyl-CoA

The most well-characterized pathway for PHA synthesis is the three-step enzymatic process that produces poly(3-hydroxybutyrate) (P(3HB)), the most common type of scl-PHA.[3] This pathway is prominently found in bacteria such as Cupriavidus necator (formerly Ralstonia eutropha). The precursor for this pathway is acetyl-CoA, a central metabolite derived from various carbon sources like sugars through glycolysis.[4][5]

The key enzymes involved in this pathway are:

  • β-Ketothiolase (PhaA): This enzyme catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[3][4][6]

  • Acetoacetyl-CoA Reductase (PhaB): This NADPH-dependent enzyme reduces acetoacetyl-CoA to its (R)-3-hydroxybutyryl-CoA stereoisomer.[3][4][6]

  • PHA Synthase (PhaC): This is the key polymerizing enzyme that links the (R)-3-hydroxybutyryl-CoA monomers to form the P(3HB) polymer chain, with the concomitant release of Coenzyme A.[3][6]

This canonical pathway can also incorporate other monomers. For instance, the condensation of acetyl-CoA and propionyl-CoA by β-ketothiolase can lead to the formation of 3-hydroxyvalerate (B1259860) (3HV) monomers, resulting in the copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV).[7]

SCL_PHA_Synthesis acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa PhaA (β-Ketothiolase) hydroxybutyryl_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa PhaB (Acetoacetyl-CoA Reductase) NADPH -> NADP+ phb P(3HB) hydroxybutyryl_coa->phb PhaC (PHA Synthase) - CoA

Pathway I for scl-PHA (P(3HB)) synthesis.
Pathway II: Synthesis of Medium-Chain-Length PHAs (mcl-PHAs) from Fatty Acid Metabolism

Medium-chain-length PHAs are typically produced by pseudomonads, such as Pseudomonas putida.[8] The synthesis of mcl-PHAs is intricately linked to fatty acid metabolism, with two primary routes for monomer provision depending on the carbon source.

1. From Fatty Acid β-Oxidation:

When fatty acids are provided as the carbon source, they are catabolized through the β-oxidation pathway.[9][10] Intermediates of this pathway, specifically trans-2-enoyl-CoA, are converted to (R)-3-hydroxyacyl-CoA monomers by the enzyme (R)-specific enoyl-CoA hydratase (PhaJ) .[9][11] These monomers are then polymerized by a Type II PHA synthase (PhaC) , which has a preference for longer-chain-length substrates.[2]

MCL_PHA_Beta_Oxidation fatty_acid Fatty Acid acyl_coa Acyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase enoyl_coa trans-2-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa (R)-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa PhaJ ((R)-specific enoyl-CoA hydratase) beta_oxidation β-Oxidation Cycle enoyl_coa->beta_oxidation mcl_pha mcl-PHA hydroxyacyl_coa->mcl_pha PhaC (PHA Synthase) - CoA

Pathway II for mcl-PHA synthesis from fatty acid β-oxidation.

2. From de novo Fatty Acid Synthesis:

When unrelated carbon sources like sugars are utilized, mcl-PHA monomers are derived from the de novo fatty acid synthesis pathway.[9][12] In this pathway, (R)-3-hydroxyacyl-acyl carrier protein (ACP) intermediates are converted to (R)-3-hydroxyacyl-CoA by the enzyme 3-hydroxyacyl-ACP:CoA transacylase (PhaG) .[9][12] These CoA-thioesters then serve as substrates for the PHA synthase.[12]

MCL_PHA_De_Novo acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA Carboxylase fas Fatty Acid De Novo Synthesis malonyl_coa->fas hydroxyacyl_acp (R)-3-Hydroxyacyl-ACP hydroxyacyl_coa (R)-3-Hydroxyacyl-CoA hydroxyacyl_acp->hydroxyacyl_coa PhaG (3-hydroxyacyl-ACP:CoA transacylase) mcl_pha mcl-PHA hydroxyacyl_coa->mcl_pha PhaC (PHA Synthase) - CoA fas->hydroxyacyl_acp

Pathway II for mcl-PHA synthesis from de novo fatty acid synthesis.

Quantitative Data Summary

The efficiency of PHA production is influenced by the microbial strain, carbon source, and cultivation conditions. The kinetic properties of the key enzymes also play a crucial role in the overall yield.

Table 1: PHA Production from Various Carbon Sources in Wild-Type Strains

Microbial StrainCarbon SourcePHA Content (% of Cell Dry Weight)Final PHA Concentration (g/L)Reference
Cupriavidus necator DSM 545Glucose (10 g/L)37.4 ± 2.0-[13]
Cupriavidus necator H16Glucose-4.74[3]
Cupriavidus necator B-10646Myristic Acid74 ± 2-[14]
Cupriavidus necator B-10646Lauric Acid72 ± 2-[14]
Pseudomonas putida KT2442Octanoate81-[7]
Pseudomonas putida KT2440Crude Glycerol341.45[2]
Pseudomonas putida KT2440Oleic Acid-72.6[1]

Table 2: Kinetic Properties of Key PHA Synthesis Enzymes

EnzymeOrganismSubstrateKmkcatSpecific ActivityReference
β-Ketothiolase (PhaA)Cupriavidus necatorAcetyl-CoA---[12]
Acetoacetyl-CoA Reductase (PhaB)Cupriavidus necator H16Acetoacetyl-CoA5.7 µM102 s-1-[15]
Acetoacetyl-CoA Reductase (PhaB)Cupriavidus necator H16NADPH149 µM102 s-1-[15]
PHA Synthase (PhaC)Chromobacterium sp. USM23-Hydroxybutyryl-CoA--2462 ± 80 U/g[16]
PHA Synthase (PhaC)Cupriavidus necator3-Hydroxybutyryl-CoA--307 ± 24 U/g[16]
PHA Synthase (PhaC)Thermus thermophilus3-Hydroxybutyryl-CoA0.25 mM-0.48 U/mg[17]
PHA Synthase (PhaC)Haloferax mediterraneiDL-3-hydroxybutyryl-CoA--0.01 U/mg[9]

Unit definition (U): The amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.

Detailed Experimental Protocols

Quantification of PHA by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the methanolysis of PHA followed by GC-MS analysis to determine the monomer composition and quantity of PHA in bacterial cells.[11][18][19]

Materials:

  • Lyophilized bacterial cells containing PHA

  • Chloroform (B151607)

  • Methanol (B129727) containing 15% (v/v) sulfuric acid

  • Internal standard solution (e.g., methyl benzoate (B1203000) at 5 mg/L)

  • Deionized water

  • Screw-capped test tubes

  • Heating block or oven at 100°C

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Weigh approximately 10 mg of lyophilized cells into a screw-capped test tube.

  • Add 2 mL of chloroform and 2 mL of methanol containing 15% (v/v) sulfuric acid to the tube.

  • Add a known volume of the internal standard solution.

  • Tightly cap the tube and heat at 100°C for 3 to 4 hours to allow for complete methanolysis of the PHA into its constituent 3-hydroxyalkanoic acid methyl esters.

  • Cool the tube to room temperature.

  • Add 1 mL of deionized water to the tube and vortex vigorously for 1 minute to extract the methyl esters into the organic phase.

  • Centrifuge the tube to separate the organic and aqueous phases.

  • Carefully transfer the lower organic phase (chloroform) containing the methyl esters to a new vial for GC-MS analysis.

  • Inject 1 µL of the organic phase into the GC-MS system.

  • The GC oven temperature program can be set as follows: initial temperature of 50°C for 3 minutes, then increase at a rate of 10°C/min to 250°C, and hold at 250°C for 1 minute.[20]

  • Identify and quantify the PHA monomers by comparing their retention times and mass spectra to those of known standards. The quantity of each monomer is calculated based on the peak area relative to the internal standard.

Assay for β-Ketothiolase (PhaA) Activity

This assay measures the thiolysis of acetoacetyl-CoA, the reverse reaction of the condensation catalyzed by PhaA. The decrease in absorbance at 304 nm due to the disappearance of the enolate form of acetoacetyl-CoA is monitored.

Materials:

  • Cell-free extract containing PhaA

  • Tris-HCl buffer (e.g., 100 mM, pH 8.1)

  • Acetoacetyl-CoA solution

  • Coenzyme A (CoA) solution

  • MgCl₂ solution

  • Spectrophotometer capable of measuring at 304 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and acetoacetyl-CoA in a quartz cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding CoA to the cuvette.

  • Immediately monitor the decrease in absorbance at 304 nm over time.

  • To measure the condensation reaction, a coupled enzyme assay can be used where the product acetyl-CoA is further utilized by citrate (B86180) synthase in the presence of oxaloacetate, and the preceding oxidation of malate (B86768) to oxaloacetate by malate dehydrogenase produces NADH, which can be monitored at 340 nm.[21]

Assay for Acetoacetyl-CoA Reductase (PhaB) Activity

This assay measures the NADPH-dependent reduction of acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA. The activity is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Cell-free extract containing PhaB

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 6.5)

  • Acetoacetyl-CoA solution

  • NADPH solution

  • Spectrophotometer capable of measuring at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and NADPH solution.

  • Add the cell-free extract to the cuvette and incubate for a few minutes to allow for the oxidation of any endogenous substrates.

  • Initiate the reaction by adding the acetoacetyl-CoA solution.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • The specific activity is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

Assay for PHA Synthase (PhaC) Activity

This assay measures the polymerization of (R)-3-hydroxybutyryl-CoA into P(3HB). The release of Coenzyme A (CoA) during the reaction is quantified by its reaction with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that can be measured spectrophotometrically at 412 nm.[9][22]

Materials:

  • Cell-free extract or purified PhaC

  • Tris-HCl buffer (e.g., 100 mM, pH 7.8)

  • (R)-3-hydroxybutyryl-CoA (3HB-CoA) solution

  • DTNB solution (e.g., 4 mM)

  • Spectrophotometer capable of measuring at 412 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and the enzyme sample in a cuvette.[22]

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the 3HB-CoA solution.

  • Monitor the increase in absorbance at 412 nm over time.[22]

  • The concentration of released CoA is determined using a standard curve prepared with known concentrations of CoA.[22]

  • One unit of enzyme activity is defined as the amount of enzyme required to release 1 µmol of CoA per minute.[22]

Conclusion

The synthesis of polyhydroxyalkanoates is a complex and highly regulated process that is central to the metabolism of many bacteria. Understanding the core synthesis pathways, the key enzymes involved, and the factors that influence PHA accumulation is critical for the development of efficient and economically viable bioprocesses for the production of these biodegradable plastics. The methodologies and data presented in this guide provide a comprehensive resource for researchers and scientists working to harness the potential of microbial PHA production. Further research, particularly in the areas of metabolic engineering and the use of low-cost, renewable feedstocks, will be instrumental in advancing PHAs as a sustainable alternative to conventional plastics.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of (R)-3-Hydroxyvaleryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxyvaleryl-CoA is a crucial chiral intermediate in various metabolic pathways, including the biosynthesis of polyhydroxyalkanoates (PHAs), biodegradable polymers with applications in medicine and industry. Its stereospecific synthesis is of significant interest for metabolic engineering, drug discovery, and the study of related enzymatic pathways. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, focusing on a chemoenzymatic approach that ensures high stereoselectivity.

The synthesis of this compound can be achieved through a two-step process. The first step involves the chemical synthesis of the precursor, 2-pentenoyl-CoA, from 2-pentenoic acid. The second, and key, step is the stereospecific hydration of 2-pentenoyl-CoA to this compound, catalyzed by an (R)-specific enoyl-CoA hydratase.

Key Enzymes and Reagents

The primary enzyme required for the stereospecific hydration is (R)-specific enoyl-CoA hydratase (PhaJ) . Several orthologs of this enzyme exist, with PhaJ from Aeromonas caviae being well-characterized for its activity on short-chain-length enoyl-CoAs (C4-C6).[1][2] This enzyme facilitates the syn-addition of a water molecule across the double bond of a trans-2-enoyl-CoA thioester.[3]

For the initial synthesis of the 2-pentenoyl-CoA precursor, various chemical coupling methods can be employed. A common approach involves the activation of 2-pentenoic acid and subsequent reaction with coenzyme A (CoA).

Experimental Protocols

Protocol 1: Synthesis of 2-Pentenoyl-CoA (Precursor)

This protocol describes a general method for the synthesis of an enoyl-CoA ester from the corresponding enoic acid.

Materials:

  • 2-pentenoic acid

  • Coenzyme A (free acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Thiophenol (for transesterification method)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate solution (0.5 M)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Argon or nitrogen gas

  • Rotary evaporator

  • HPLC system for purification

Procedure:

  • Activation of 2-pentenoic acid: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-pentenoic acid in anhydrous THF.

  • Add a suitable coupling agent, such as DCC, to the solution and stir at room temperature for 1-2 hours to form the activated ester. A two-step procedure involving the preparation of a thiophenyl ester of 2-pentenoic acid can also be employed for a high-yield synthesis.[4]

  • Reaction with Coenzyme A: In a separate flask, dissolve coenzyme A in a cold 0.5 M sodium bicarbonate solution.

  • Slowly add the activated 2-pentenoic acid solution to the coenzyme A solution with vigorous stirring, while maintaining the pH between 7.0 and 8.0.

  • Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C.

  • Work-up and Extraction: Quench the reaction by adding a small amount of acetic acid. Extract the aqueous solution with ethyl acetate to remove unreacted starting materials and byproducts. The desired 2-pentenoyl-CoA will remain in the aqueous phase.

  • Purification: Purify the 2-pentenoyl-CoA from the aqueous phase using reversed-phase HPLC. A C18 column is typically used with a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer. The product can be lyophilized to obtain a stable powder.

Protocol 2: Enzymatic Synthesis of this compound

This protocol details the stereospecific hydration of 2-pentenoyl-CoA using (R)-specific enoyl-CoA hydratase.

Materials:

  • 2-pentenoyl-CoA (synthesized in Protocol 1)

  • (R)-specific enoyl-CoA hydratase (PhaJ) from Aeromonas caviae (recombinantly expressed and purified)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Spectrophotometer

  • HPLC system for analysis and purification

Procedure:

  • Enzyme Activity Assay (Optional but Recommended): Before proceeding with the bulk synthesis, it is advisable to determine the activity of the purified PhaJ enzyme. This can be done by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the enoyl-CoA double bond. The reaction mixture should contain Tris-HCl buffer, a known concentration of 2-pentenoyl-CoA, and a small amount of the enzyme solution.

  • Reaction Setup: In a suitable reaction vessel, dissolve the purified 2-pentenoyl-CoA in 50 mM Tris-HCl buffer (pH 8.0) to a final concentration of 1-5 mM.

  • Initiate the reaction by adding the purified (R)-specific enoyl-CoA hydratase to a final concentration of 0.1-1 µM. The optimal enzyme concentration may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at 30°C for 1-4 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC.

  • Reaction Termination: Once the reaction is complete (as determined by HPLC analysis showing the disappearance of the 2-pentenoyl-CoA peak and the appearance of the 3-hydroxyvaleryl-CoA peak), terminate the reaction by adding an equal volume of cold acetonitrile or by flash-freezing in liquid nitrogen.

  • Purification of this compound:

    • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

    • The supernatant containing this compound can be purified by ion-exchange chromatography.[5][6] A DEAE-cellulose or similar anion-exchange column is effective for separating CoA esters. Elution is typically performed with a gradient of a salt solution, such as ammonium (B1175870) formate, which can be subsequently removed by lyophilization.[5]

    • Alternatively, reversed-phase HPLC on a C18 column can be used for purification.

  • Product Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

Table 1: Summary of Key Parameters for the Enzymatic Synthesis of this compound

ParameterValue/RangeReference/Notes
Enzyme(R)-specific enoyl-CoA hydratase (PhaJ)From Aeromonas caviae
Substrate2-pentenoyl-CoAC5 enoyl-CoA
Optimal pH7.5 - 8.5Typical for hydratase activity
Temperature25 - 37 °C
Substrate Concentration1 - 10 mM
Enzyme Concentration0.1 - 5 µMTo be optimized
Expected ProductThis compoundStereospecific hydration
Analytical MethodRP-HPLC, LC-MS, NMRFor monitoring and characterization
Purification MethodIon-exchange chromatography, RP-HPLCFor isolation of the final product

Table 2: Kinetic Parameters of (R)-specific Enoyl-CoA Hydratases

EnzymeSubstrateKm (µM)Vmax (U/mg)Reference
PhaJ1(P. aeruginosa)Crotonyl-CoA (C4)58 ± 61300 ± 60[7]
PhaJ1(P. aeruginosa)2-Hexenoyl-CoA (C6)29 ± 21100 ± 30[7]
PhaJ4(P. aeruginosa)Crotonyl-CoA (C4)160 ± 20120 ± 6[7]
PhaJ4(P. aeruginosa)2-Octenoyl-CoA (C8)130 ± 10110 ± 3[7]

Visualizations

Enzymatic_Synthesis_Pathway cluster_step1 Step 1: Chemical Synthesis cluster_step2 Step 2: Enzymatic Hydration 2_Pentenoic_Acid 2-Pentenoic Acid Coupling Chemical Coupling (e.g., DCC) 2_Pentenoic_Acid->Coupling CoA Coenzyme A CoA->Coupling 2_Pentenoyl_CoA 2-Pentenoyl-CoA Coupling->2_Pentenoyl_CoA PhaJ (R)-specific Enoyl-CoA Hydratase (PhaJ) R_3_HV_CoA This compound PhaJ->R_3_HV_CoA H2O H₂O H2O->PhaJ 2_Pentenoyl_CoA_2->PhaJ

Caption: Pathway for the chemoenzymatic synthesis of this compound.

Experimental_Workflow Start Start Precursor_Synthesis Synthesize 2-Pentenoyl-CoA (Protocol 1) Start->Precursor_Synthesis Enzymatic_Reaction Enzymatic Hydration with PhaJ (Protocol 2) Precursor_Synthesis->Enzymatic_Reaction Reaction_Monitoring Monitor Reaction Progress (HPLC) Enzymatic_Reaction->Reaction_Monitoring Purification Purify this compound (Ion-Exchange/HPLC) Reaction_Monitoring->Purification Reaction Complete Characterization Characterize Product (HPLC, MS, NMR) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

The chemoenzymatic method described provides a reliable and stereospecific route for the synthesis of this compound. The use of an (R)-specific enoyl-CoA hydratase is critical for achieving the desired stereochemistry, which is essential for its applications in biological and pharmaceutical research. The provided protocols and data serve as a comprehensive guide for researchers to produce this valuable molecule in the laboratory. Further optimization of reaction conditions and purification strategies may be necessary depending on the specific experimental setup and desired purity.

References

Chemo-enzymatic Synthesis of (R)-3-hydroxyvaleryl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemo-enzymatic synthesis of (R)-3-hydroxyvaleryl-CoA, a crucial intermediate in various metabolic pathways and a key building block for the synthesis of complex molecules and biopolymers. The chemo-enzymatic approach offers high stereoselectivity and yields under mild reaction conditions, making it an attractive alternative to purely chemical synthetic methods.

Introduction

This compound is a five-carbon hydroxyacyl-CoA thioester that plays a significant role in fatty acid metabolism and is a precursor for the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers. The precise and efficient synthesis of the (R)-enantiomer is critical for studying enzymatic pathways, developing novel therapeutics, and producing advanced biomaterials. This protocol details a two-step enzymatic approach for the synthesis of this compound starting from pent-2-enoyl-CoA.

Synthesis Pathway Overview

The chemo-enzymatic synthesis of this compound can be achieved through a two-step enzymatic cascade. The first step involves the activation of a precursor, such as an enoyl-free acid, to its corresponding CoA thioester. The second step is the stereospecific hydration of the carbon-carbon double bond to introduce the hydroxyl group at the C3 position.

A promising enzymatic pathway involves the use of a CoA transferase followed by an enoyl-CoA hydratase.[1] This method has been successfully applied to the synthesis of various 3-hydroxyacyl-CoAs.[1]

chemo_enzymatic_synthesis cluster_step1 Step 1: CoA Activation cluster_step2 Step 2: Stereospecific Hydration Pent-2-enoic Acid Pent-2-enoic Acid GctAB Glutaconate CoA-transferase (GctAB) Pent-2-enoic Acid->GctAB Glutaconyl-CoA Glutaconyl-CoA Glutaconyl-CoA->GctAB Pent-2-enoyl-CoA Pent-2-enoyl-CoA GctAB->Pent-2-enoyl-CoA Glutaconate Glutaconate GctAB->Glutaconate Pent-2-enoyl-CoA_2 Pent-2-enoyl-CoA ECHS1 Enoyl-CoA Hydratase (ECHS1) Pent-2-enoyl-CoA_2->ECHS1 This compound This compound ECHS1->this compound H2O H2O H2O->ECHS1

Caption: Chemo-enzymatic synthesis of this compound.

Experimental Protocols

Materials and Reagents
  • Pent-2-enoic acid

  • Coenzyme A trilithium salt (CoA)

  • Glutaconyl-CoA

  • Recombinant Glutaconate CoA-transferase (GctAB) from a suitable bacterial source

  • Recombinant human short-chain Enoyl-CoA Hydratase (ECHS1)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol 1: Two-Step Enzymatic Synthesis of this compound

This protocol is based on the general method for the synthesis of 3-hydroxyacyl-CoAs.[1]

Step 1: Synthesis of Pent-2-enoyl-CoA

  • Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • 5 mM Pent-2-enoic acid

    • 2.5 mM Coenzyme A

    • 5 mM Glutaconyl-CoA

    • 10 mM MgCl₂

    • 1 mM DTT

  • Add purified recombinant Glutaconate CoA-transferase (GctAB) to a final concentration of 1-5 µM.

  • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Monitor the reaction progress by HPLC, observing the formation of pent-2-enoyl-CoA and the consumption of CoA.

Step 2: Synthesis of this compound

  • To the reaction mixture from Step 1, add purified recombinant human short-chain Enoyl-CoA Hydratase (ECHS1) to a final concentration of 1-5 µM.

  • Continue the incubation at 30°C for an additional 1-2 hours.

  • Monitor the conversion of pent-2-enoyl-CoA to this compound by HPLC.

Purification of this compound

A general procedure for the purification of acyl-CoAs using solid-phase extraction and HPLC is provided below.

  • Solid-Phase Extraction (SPE):

    • Acidify the final reaction mixture to pH 3-4 with a dilute acid (e.g., HCl).

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the acidified reaction mixture onto the SPE cartridge.

    • Wash the cartridge with water to remove salts and other hydrophilic impurities.

    • Elute the this compound with a solution of 50-70% methanol or acetonitrile in water.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the eluted sample by reverse-phase HPLC.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).

    • Collect the fractions corresponding to the this compound peak.

    • Lyophilize the collected fractions to obtain the purified product.

Data Presentation

Table 1: Summary of Reaction Components and Conditions

ParameterStep 1: CoA ActivationStep 2: Hydration
Substrate(s) Pent-2-enoic acid, Glutaconyl-CoA, CoAPent-2-enoyl-CoA
Enzyme Glutaconate CoA-transferase (GctAB)Enoyl-CoA Hydratase (ECHS1)
Enzyme Conc. 1-5 µM1-5 µM
Buffer 100 mM Potassium phosphate (pH 7.0)100 mM Potassium phosphate (pH 7.0)
Additives 10 mM MgCl₂, 1 mM DTT-
Temperature 30°C30°C
Reaction Time 1-2 hours1-2 hours

Table 2: Expected HPLC Retention Times (Illustrative)

CompoundRetention Time (min)
Coenzyme A~5-7
Pent-2-enoyl-CoA~15-18
This compound~12-14
Glutaconyl-CoA~8-10

Note: Retention times are illustrative and will vary depending on the specific HPLC system, column, and gradient conditions.

Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis prep_reagents Prepare Reagents and Buffers step1 Step 1: CoA Activation (GctAB catalyzed) prep_reagents->step1 step2 Step 2: Hydration (ECHS1 catalyzed) step1->step2 acidify Acidify Reaction Mixture step2->acidify Crude Product spe Solid-Phase Extraction (SPE) acidify->spe hplc Reverse-Phase HPLC spe->hplc lyophilize Lyophilize Fractions hplc->lyophilize hplc_analysis HPLC Analysis (Yield and Purity) lyophilize->hplc_analysis Purified Product ms_analysis Mass Spectrometry (Identity Confirmation) lyophilize->ms_analysis

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of pent-2-enoyl-CoA Inactive GctAB enzymeCheck enzyme activity with a known substrate. Ensure proper storage conditions.
Suboptimal reaction conditionsOptimize pH, temperature, and substrate concentrations.
Incomplete conversion to this compound Inactive ECHS1 enzymeVerify enzyme activity.
Product inhibitionConsider sequential addition of enzymes or in-situ product removal.
Poor peak separation in HPLC Inappropriate gradient or mobile phaseOptimize the HPLC gradient and mobile phase composition.
Column degradationUse a new or properly cleaned column.
Product degradation Instability of the thioester bondWork at low temperatures and neutral to slightly acidic pH during purification.

References

Application Note: Quantification of (R)-3-hydroxyvaleryl-CoA using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxyvaleryl-CoA is a short-chain acyl-CoA thioester.[1] As an intermediate in various metabolic pathways, the ability to accurately quantify its levels is crucial for research in metabolism, enzymology, and drug development. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the separation and quantification of this compound from complex biological matrices. This document provides a detailed protocol for the quantification of this compound using HPLC with UV detection, and an optional, more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other cellular components. In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, being a relatively polar molecule, is separated based on its hydrophobic interactions with the stationary phase. A gradient elution with an increasing concentration of an organic solvent (like acetonitrile) is used to elute the analyte from the column.

Quantification can be achieved using a UV detector, as the adenine (B156593) moiety of the coenzyme A molecule has a strong absorbance at approximately 260 nm.[2][3] For enhanced sensitivity and specificity, the HPLC system can be coupled to a tandem mass spectrometer (MS/MS).[4][5][6]

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation (Stock & Working Solutions) HPLC HPLC Separation (Reversed-Phase C18 Column) StandardPrep->HPLC SamplePrep Sample Preparation (Extraction from Biological Matrix) SamplePrep->HPLC Detection Detection (UV or MS/MS) HPLC->Detection DataAcq Data Acquisition Detection->DataAcq Quant Quantification (Standard Curve) DataAcq->Quant Validation Method Validation Quant->Validation

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocols

Reagents and Materials
  • This compound standard (purity >95%)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Perchloric acid (PCA) or other suitable extraction solvent

  • Potassium carbonate (for neutralization)

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.22 µm)

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of ultrapure water. Store at -80°C.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). A typical concentration range for the calibration curve would be from 0.1 µg/mL to 100 µg/mL.

Sample Preparation (from Cultured Cells)
  • Cell Lysis and Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add 500 µL of ice-cold 5% perchloric acid (PCA) to the cell plate.

    • Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

    • Vortex for 30 seconds and keep on ice for 10 minutes.

  • Protein Precipitation:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Neutralization:

    • Neutralize the supernatant by adding a calculated amount of potassium carbonate (K₂CO₃) solution (e.g., 3M) to bring the pH to approximately 6.0-7.0.

    • Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.

  • Final Preparation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the salt precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection.

HPLC Methodologies

HPLC-UV Method

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 50 mM Ammonium Acetate in Water, pH 6.5
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-50% B; 15-17 min: 50-95% B; 17-20 min: 95% B; 20.1-25 min: 5% B
Flow Rate 0.8 mL/min
Column Temp. 35°C
Injection Vol. 10 µL
UV Detection 260 nm
Table 1: HPLC-UV Method Parameters.
LC-MS/MS Method (Optional)

For higher sensitivity and specificity, especially with complex biological matrices.

Parameter Condition
LC System Shimadzu Nexera X2 or equivalent
MS System Sciex QTRAP 6500+ or equivalent
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 2% B; 1-8 min: 2-60% B; 8-9 min: 60-95% B; 9-11 min: 95% B; 11.1-14 min: 2% B
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor Ion (Q1): 852.2 m/z; Product Ion (Q3): 347.1 m/z (example)
Table 2: LC-MS/MS Method Parameters. Note: MRM transitions should be optimized by direct infusion of the standard.

Method Validation

The analytical method should be validated to ensure its performance is suitable for the intended application.[7][8] Key validation parameters are summarized below.

Linearity and Range

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte.

Parameter Acceptance Criteria Typical Result
Concentration Range Defined range (e.g., 0.1 - 100 µg/mL)0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.9950.998
Table 3: Method Validation Summary - Linearity and Range.
Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly.

Parameter Concentration Level Acceptance Criteria
Accuracy (% Recovery) Low, Medium, High85 - 115%
Precision (% RSD)
- Repeatability (Intra-day)Low, Medium, High< 15%
- Intermediate (Inter-day)Low, Medium, High< 15%
Table 4: Method Validation Summary - Accuracy and Precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Parameter Method Typical Result (µg/mL)
LOD Signal-to-Noise Ratio (S/N) of 3:10.05
LOQ Signal-to-Noise Ratio (S/N) of 10:10.15
Table 5: Method Validation Summary - LOD and LOQ.

Conclusion

The HPLC-UV and LC-MS/MS methods described provide a framework for the reliable quantification of this compound in biological samples. Proper sample preparation and method validation are critical to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers in the fields of metabolic studies and drug development.

References

Application Note: Quantitative Analysis of (R)-3-hydroxyvaleryl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxyvaleryl-CoA is a short-chain acyl-coenzyme A thioester that serves as an intermediate in several key metabolic pathways, including the degradation of branched-chain amino acids (valine and isoleucine) and odd-chain fatty acid oxidation.[1][2][3][4] Accurate quantification of this compound is crucial for studying metabolic disorders, drug development, and understanding cellular bioenergetics. This application note provides a detailed protocol for the sensitive and specific detection of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes a robust sample preparation procedure involving protein precipitation and optional solid-phase extraction (SPE) to isolate acyl-CoAs from the biological matrix. The separation of this compound from other endogenous compounds is achieved using reversed-phase liquid chromatography. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[5]

Quantitative Data Summary

While specific quantitative performance data for this compound is not widely published, the following table summarizes representative performance characteristics for the analysis of similar short-chain acyl-CoAs using LC-MS/MS. These values can be used as a benchmark for method development and validation.

ParameterTypical Performance for Short-Chain Acyl-CoAs
Limit of Detection (LOD) 1-10 fmol
Limit of Quantification (LOQ) 5-50 fmol
Linearity (R²) >0.99
Precision (RSD%) < 15%
Recovery 85-115%

Data compiled from analogous short-chain acyl-CoA analyses.

Experimental Protocols

Sample Preparation (Cultured Cells)

This protocol is adapted for a 10 cm plate of cultured mammalian cells.

Reagents and Materials:

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)

  • Internal Standard (IS) solution (e.g., C17:0-CoA, 10 µM in methanol (B129727)/water)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 17,000 x g and 4°C

Procedure:

  • Aspirate the cell culture medium from the plate.

  • Wash the cells twice with 5 mL of ice-cold PBS.

  • Add 1 mL of ice-cold 10% TCA directly to the plate.

  • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[6]

  • Spike the lysate with 10 µL of the internal standard solution.

  • Vortex briefly to mix.

  • Sonicate the sample for 3 cycles of 15 seconds on, 30 seconds off, while keeping the sample on ice.

  • Pellet the precipitated protein by centrifugation at 17,000 x g for 10 minutes at 4°C.[7]

  • Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.

Sample Preparation (Plasma)

This protocol describes a liquid-liquid extraction procedure suitable for plasma samples.

Reagents and Materials:

  • Ice-cold Methanol

  • Ice-cold Methyl Tert-Butyl Ether (MTBE)

  • LC/MS-grade Water

  • Internal Standard (IS) solution (as above)

  • Microcentrifuge tubes

  • Centrifugal evaporator

Procedure:

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 225 µL of ice-cold methanol containing the internal standard.

  • Vortex for 10 seconds.

  • Add 750 µL of cold MTBE and vortex for another 10 seconds.[8]

  • Shake the mixture at 4°C for 10 minutes.

  • Induce phase separation by adding 188 µL of LC/MS-grade water.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness using a centrifugal evaporator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

Liquid Chromatography
ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate
Mass Spectrometry

The molecular weight of this compound is 867.7 g/mol .[9] Acyl-CoAs commonly exhibit a characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) during collision-induced dissociation.[10][11]

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon
MRM Transitions Precursor Ion (m/z)
This compound868.2 [M+H]⁺
Internal Standard (C17:0-CoA)1020.5 [M+H]⁺

Visualizations

Metabolic Pathway of this compound

This compound is an intermediate in the degradation pathway of the branched-chain amino acid, isoleucine.

Isoleucine Degradation Pathway Isoleucine Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Transamination Tiglyl_CoA Tiglyl-CoA Keto_acid->Tiglyl_CoA Oxidative Decarboxylation Methyl_HBCoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->Methyl_HBCoA Hydration Methyl_ACoA 2-Methylacetoacetyl-CoA Methyl_HBCoA->Methyl_ACoA Dehydrogenation Propionyl_CoA Propionyl-CoA Methyl_ACoA->Propionyl_CoA Thiolysis Acetyl_CoA Acetyl-CoA Methyl_ACoA->Acetyl_CoA Thiolysis

Caption: Simplified pathway of Isoleucine degradation.

Experimental Workflow

The overall workflow from sample collection to data analysis is depicted below.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Cells or Plasma) Precipitation Protein Precipitation (e.g., TCA) Sample->Precipitation Extraction Extraction / SPE (Optional) Precipitation->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for this compound analysis.

Beta-Oxidation Cycle

(R)-3-hydroxyacyl-CoAs are key intermediates in the beta-oxidation of fatty acids.

Beta-Oxidation Acyl_CoA Acyl-CoA (Cn) Enoyl_CoA Trans-Δ2- Enoyl-CoA Acyl_CoA->Enoyl_CoA Dehydrogenation (FAD -> FADH2) Hydroxyacyl_CoA (R)-3-Hydroxy- acyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Hydration (H2O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Dehydrogenation (NAD+ -> NADH) Ketoacyl_CoA->Acyl_CoA Thiolysis (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: The four steps of the beta-oxidation spiral.

References

Application Notes and Protocols for GC-MS Analysis of (R)-3-Hydroxyvaleryl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxyvaleryl-CoA is a short-chain acyl-CoA thioester that plays a role as an intermediate in fatty acid metabolism. Accurate and sensitive quantification of this compound and its derivatives is crucial for studying various metabolic pathways and for the development of therapeutic agents targeting these pathways. Due to its high molecular weight and low volatility, direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is not feasible. The established method involves the hydrolysis of the thioester bond to yield (R)-3-hydroxyvaleric acid, which is then derivatized to increase its volatility for GC-MS analysis.

This document provides detailed application notes and protocols for the indirect quantitative analysis of this compound by GC-MS, focusing on the analysis of its hydrolyzed form, (R)-3-hydroxyvaleric acid.

Analytical Approach

The overall workflow for the analysis of this compound derivatives involves three main stages:

  • Sample Preparation: Extraction of total acyl-CoAs from the biological matrix, followed by chemical hydrolysis to release the free fatty acids.

  • Derivatization: Conversion of the non-volatile (R)-3-hydroxyvaleric acid into a volatile derivative, typically a trimethylsilyl (B98337) (TMS) ester.

  • GC-MS Analysis: Separation and quantification of the derivatized analyte using a gas chromatograph coupled to a mass spectrometer.

cluster_workflow Analytical Workflow Sample (Cells, Tissue, etc.) Sample (Cells, Tissue, etc.) Acyl-CoA Extraction Acyl-CoA Extraction Sample (Cells, Tissue, etc.)->Acyl-CoA Extraction Hydrolysis Hydrolysis Acyl-CoA Extraction->Hydrolysis (R)-3-hydroxyvaleric acid (R)-3-hydroxyvaleric acid Hydrolysis->(R)-3-hydroxyvaleric acid Derivatization (TMS) Derivatization (TMS) (R)-3-hydroxyvaleric acid->Derivatization (TMS) GC-MS Analysis GC-MS Analysis Derivatization (TMS)->GC-MS Analysis Quantification Quantification GC-MS Analysis->Quantification

Caption: General experimental workflow for the GC-MS analysis of this compound.

Experimental Protocols

Protocol 1: Extraction and Hydrolysis of Acyl-CoAs from Biological Samples

This protocol describes the extraction of total acyl-CoAs from cellular or tissue samples and their subsequent hydrolysis to free fatty acids.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Extraction buffer: Isopropanol, 50 mM KH2PO4 (pH 7.2), and glacial acetic acid (50:50:1.25 v/v/v)

  • Internal Standard: Stable isotope-labeled 3-hydroxyvaleric acid (e.g., D3-3-hydroxyvaleric acid)

  • 10 M Sodium Hydroxide (NaOH)

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl acetate (B1210297)

  • Nitrogen gas supply

Procedure:

  • Sample Collection: Harvest cells or tissue and wash twice with ice-cold PBS.

  • Quenching and Extraction: Homogenize the sample in 1 mL of ice-cold extraction buffer.

  • Internal Standard Spiking: Add a known amount of the internal standard to each sample.

  • Phase Separation: Add 1 mL of hexane (B92381) and vortex thoroughly. Centrifuge at 1,500 x g for 5 minutes to separate the phases. The acyl-CoAs will be in the lower aqueous phase.

  • Hydrolysis: Transfer the aqueous phase to a new tube. Add 500 µL of 10 M NaOH and incubate at 37°C for 30 minutes to hydrolyze the acyl-CoA thioesters.[1]

  • Acidification: Acidify the sample by adding 2 mL of 6 M HCl.[1]

  • Liquid-Liquid Extraction: Extract the hydrolyzed 3-hydroxyvaleric acid by adding 3 mL of ethyl acetate and vortexing vigorously. Centrifuge at 1,500 x g for 5 minutes.

  • Drying: Carefully transfer the upper ethyl acetate layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas at 37°C.[1] The dried residue contains the (R)-3-hydroxyvaleric acid ready for derivatization.

Protocol 2: Derivatization of (R)-3-Hydroxyvaleric Acid

This protocol details the conversion of the polar (R)-3-hydroxyvaleric acid to its volatile trimethylsilyl (TMS) derivative. Silylation is a common and effective derivatization technique for compounds containing hydroxyl and carboxyl groups.[2]

Materials:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

Procedure:

  • Reagent Addition: To the dried extract from Protocol 1, add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.[1]

  • Incubation: Tightly cap the vial and heat at 80°C for 60 minutes to ensure complete derivatization.[1]

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

Protocol 3: GC-MS Analysis

This protocol provides typical GC-MS parameters for the analysis of the TMS-derivatized 3-hydroxyvaleric acid.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 5890 series II GC with a 5975C VL MSD).

GC-MS Conditions:

ParameterValue
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 80°C, hold for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.[1]
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

For quantitative analysis, monitor the following characteristic ions for the TMS derivative of 3-hydroxyvaleric acid and its stable isotope-labeled internal standard.

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
3-hydroxyvaleric acid-TMS175247
D3-3-hydroxyvaleric acid-TMS178250

Data Presentation

Quantitative data should be presented in a clear and structured format. The following tables provide an example of how to summarize the analytical method's performance characteristics. The values presented are representative for the analysis of short-chain 3-hydroxy fatty acids and should be determined for each specific application.

Table 1: Method Performance Characteristics

ParameterValue
Limit of Detection (LOD) 0.05 µM
Limit of Quantification (LOQ) 0.15 µM
Linearity (R²) > 0.995
Precision (CV%) < 15%
Recovery (%) 85 - 110%

Table 2: Coefficients of Variation (CV%) for 3-Hydroxy Fatty Acid Analysis[1]

Concentration LevelCV%
0.3 µmol/L3.3 - 13.3%
30 µmol/L1.0 - 10.5%

Metabolic Pathway

This compound is an intermediate in the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms. The pathway involves the condensation of acetyl-CoA and propionyl-CoA, followed by reduction to form the (R)-3-hydroxyacyl-CoA monomer, which is then polymerized.

cluster_pathway Simplified PHA Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA β-Ketothiolase 3-Ketovaleryl-CoA 3-Ketovaleryl-CoA Acetyl-CoA->3-Ketovaleryl-CoA Propionyl-CoA Propionyl-CoA Propionyl-CoA->3-Ketovaleryl-CoA β-Ketothiolase (R)-3-Hydroxybutyryl-CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl-CoA->(R)-3-Hydroxybutyryl-CoA Acetoacetyl-CoA reductase PHA Polymer PHA Polymer (R)-3-Hydroxybutyryl-CoA->PHA Polymer This compound This compound 3-Ketovaleryl-CoA->this compound NADPH-dependent reductase This compound->PHA Polymer PHA Synthase

Caption: Simplified metabolic pathway showing the role of this compound in PHA biosynthesis.

References

Application Notes and Protocols for the Structural Elucidation of (R)-3-hydroxyvaleryl-CoA using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of (R)-3-hydroxyvaleryl-CoA. This document outlines detailed protocols for sample preparation, NMR data acquisition, and spectral interpretation.

Introduction

This compound is a short-chain 3-hydroxy fatty acyl-CoA that plays a role in various metabolic pathways.[1] Its accurate structural identification and characterization are crucial for understanding its biological function and for its potential applications in drug development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of organic molecules in solution.[2] This document details the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural assignment of this compound.

Predicted Quantitative NMR Data

Due to the limited availability of experimental NMR data for this compound in the public domain, the following ¹H and ¹³C chemical shifts and ¹H-¹H coupling constants have been predicted using advanced computational algorithms. These predicted values serve as a reliable reference for the interpretation of experimental spectra.

Note: Predicted NMR data provides a strong starting point for spectral assignment. However, experimental verification is essential for definitive structural confirmation.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for the hydroxyvaleryl moiety of this compound are summarized in Table 1. The signals corresponding to the Coenzyme A moiety are also included for completeness, based on typical values for acyl-CoA compounds.

Table 1. Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound.

Atom NumberProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1H-10.92t7.4
2H-21.55m-
3H-34.15m-
4aH-4a2.50dd15.0, 3.0
4bH-4b2.65dd15.0, 9.0
CoA Moiety
aCH₂-S~3.0-3.2m-
bCH₂-N~3.5-3.7m-
cCH₂-N~2.5-2.7t~6.5
dCH₂-O~4.1-4.2t~6.5
eCH~4.0s-
fCH₃~0.9s-
gCH₃~0.8s-
hH-1'~6.1d~5.0
iH-2'~4.6m-
jH-3'~4.2m-
kH-4'~4.3m-
lH-5'a, H-5'b~4.1m-
mH-2"~8.5s-
nH-8"~8.2s-

Atom numbering for the hydroxyvaleryl moiety: CH₃(1)-CH₂(2)-CH(OH)(3)-CH₂(4)-C(O)S-CoA Lettering for the Coenzyme A moiety is for annotation purposes.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented in Table 2.

Table 2. Predicted ¹³C NMR Chemical Shifts for this compound.

Atom NumberCarbonPredicted Chemical Shift (δ, ppm)
1C-1~10.0
2C-2~30.0
3C-3~65.0
4C-4~45.0
5C-5 (C=O)~200.0
CoA Moiety
PantothenateC=O~170-175
CH, CH₂, CH₃~20-80
AdenosineRibose C~60-90
Adenine C~120-150

Atom numbering for the hydroxyvaleryl moiety: CH₃(1)-CH₂(2)-CH(OH)(3)-CH₂(4)-C(O)S-CoA

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: The this compound sample should be of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is required. Deuterated water (D₂O) or a buffered solution in D₂O (e.g., phosphate (B84403) buffer, pH 7) is commonly used for CoA esters.[3]

  • Concentration: The sample concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time. A concentration range of 1-10 mM is typically adequate for modern NMR spectrometers.

  • Internal Standard: An internal standard is necessary for accurate chemical shift referencing. For aqueous samples, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is commonly used and set to 0.00 ppm.

Protocol:

  • Weigh an appropriate amount of this compound to achieve the desired concentration.

  • Dissolve the sample in the chosen deuterated solvent (e.g., 500-600 µL of D₂O with 0.1 M phosphate buffer, pH 7).

  • Add a small amount of the internal standard (e.g., to a final concentration of 0.5 mM).

  • Vortex the sample until it is completely dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

a. 1D ¹H NMR Spectroscopy

This is the fundamental experiment for identifying the types of protons and their relative numbers in the molecule.

  • Pulse Sequence: A standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE) is used for aqueous samples.

  • Key Parameters:

    • Spectral Width: ~12-16 ppm

    • Number of Scans: 16-64 (depending on concentration)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time (aq): 2-4 seconds

b. 2D Homonuclear Correlation Spectroscopy (COSY)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out the carbon skeleton of the molecule.

  • Pulse Sequence: Standard COSY90 or DQF-COSY.

  • Key Parameters:

    • Spectral Width: Same as 1D ¹H NMR in both dimensions.

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 4-16

c. 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

The HSQC experiment correlates protons directly to their attached carbons, providing a map of C-H single-bond connectivities.

  • Pulse Sequence: Standard HSQC with gradient selection.

  • Key Parameters:

    • ¹H Spectral Width: Same as 1D ¹H NMR.

    • ¹³C Spectral Width: ~0-220 ppm.

    • Number of Increments (F1): 128-256

    • Number of Scans per Increment: 8-32

d. 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. This is essential for connecting different spin systems and identifying quaternary carbons.

  • Pulse Sequence: Standard HMBC with gradient selection.

  • Key Parameters:

    • ¹H Spectral Width: Same as 1D ¹H NMR.

    • ¹³C Spectral Width: ~0-220 ppm.

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 16-64

Data Processing and Interpretation

  • Processing: The acquired NMR data should be processed using appropriate software (e.g., TopSpin, MestReNova). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard.

  • ¹H NMR Interpretation:

    • Identify the signals corresponding to the hydroxyvaleryl moiety and the Coenzyme A moiety based on their chemical shifts and multiplicities.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • COSY Interpretation:

    • Trace the spin-spin coupling networks. For the hydroxyvaleryl moiety, correlations should be observed between H-1 and H-2, H-2 and H-3, and H-3 and H-4.

  • HSQC Interpretation:

    • Assign each proton to its directly attached carbon atom. This will confirm the C-H connectivities predicted from the 1D spectra.

  • HMBC Interpretation:

    • Identify long-range correlations. For example, the protons at H-4 should show a correlation to the carbonyl carbon (C-5). The protons of the ethyl group (H-1 and H-2) should show correlations to C-3. These correlations are critical for confirming the overall structure.

Mandatory Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., D2O) Solvent->NMR_Tube Standard Internal Standard (e.g., TSP) Standard->NMR_Tube 1D_H1 1D ¹H NMR NMR_Tube->1D_H1 2D_COSY 2D COSY 1D_H1->2D_COSY 2D_HSQC 2D HSQC 2D_COSY->2D_HSQC 2D_HMBC 2D HMBC 2D_HSQC->2D_HMBC Processing Data Processing 2D_HMBC->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Experimental workflow for NMR-based structure elucidation.

structure_elucidation_logic cluster_experiments NMR Experiments cluster_information Derived Structural Information H1 1D ¹H NMR Proton_Types Proton Environments & Ratios H1->Proton_Types C13 1D ¹³C NMR Carbon_Types Carbon Environments C13->Carbon_Types COSY 2D COSY HH_Connectivity ¹H-¹H Connectivity (Spin Systems) COSY->HH_Connectivity HSQC 2D HSQC CH_Connectivity Direct ¹H-¹³C Connectivity HSQC->CH_Connectivity HMBC 2D HMBC Long_Range_CH Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_CH Structure Final Structure of This compound Proton_Types->Structure Carbon_Types->Structure HH_Connectivity->Structure CH_Connectivity->Structure Long_Range_CH->Structure

Caption: Logical relationships in NMR structure elucidation.

References

Application Note: Protocol for Extraction of Acyl-CoAs from Bacterial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous essential metabolic pathways within bacterial cells, including the Krebs cycle, fatty acid metabolism, and the biosynthesis of commercially valuable products like polyketides and biofuels.[1][2] As central metabolites, the type and abundance of acyl-CoAs can provide a snapshot of the metabolic state of an organism.[3] Accurate quantification of these molecules is crucial for metabolic engineering, understanding disease states, and for the development of new therapeutics. However, analyzing acyl-CoAs is challenging due to their low intracellular concentrations, inherent instability, and rapid turnover.[4][5]

This document provides a detailed and robust protocol for the extraction of short- to long-chain acyl-CoAs from Gram-positive and Gram-negative bacterial cells, optimized for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The method focuses on rapid metabolic quenching and efficient extraction to ensure high-quality, reproducible results.

Principle of the Method

The protocol is based on the rapid quenching of metabolic activity using a chilled organic solvent mixture, followed by cell lysis and extraction. This one-step approach minimizes the potential for enzymatic degradation of acyl-CoAs post-harvesting. The workflow involves:

  • Rapid Cell Harvesting: Quickly pelleting cells from a culture at a low temperature.

  • Metabolic Quenching & Lysis: Immediately resuspending the cell pellet in a pre-chilled (-20°C) acetonitrile/methanol (B129727)/water solvent mixture to halt all enzymatic activity and lyse the cells. Mechanical disruption may be required for cells with more resilient walls.

  • Purification: Centrifugation to remove insoluble cell debris.

  • Sample Preparation: Evaporation of the extraction solvent and reconstitution of the metabolite extract in a buffer compatible with LC-MS analysis.

Experimental Protocol

This protocol is a synthesized approach based on established methods for broad applicability across different bacterial species.[1][6][7]

Materials and Reagents
  • Equipment:

    • Refrigerated centrifuge (4°C)

    • Vortex mixer

    • Sonicator (probe or bath)

    • Vacuum concentrator (e.g., SpeedVac) or nitrogen evaporator

    • Microcentrifuge tubes (1.5 mL, pre-chilled)

    • Pipettes and sterile tips

  • Reagents:

    • Bacterial cell culture in the desired growth phase

    • Extraction Solvent: 2:2:1 (v/v/v) mixture of HPLC-grade acetonitrile, methanol, and water. Prepare fresh and chill to -20°C before use.[6][7]

    • Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS) or 0.9% NaCl solution.

    • Reconstitution Buffer: 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), or other suitable LC-MS compatible buffer.[4]

    • (Optional) Internal Standards: Stable isotope-labeled acyl-CoA standards (e.g., ¹³C-acetyl-CoA, ¹³C-palmitoyl-CoA) to be added to the extraction solvent for absolute quantification.[2]

Procedure
  • Preparation:

    • Pre-chill the required volume of Extraction Solvent in a -20°C freezer for at least 2 hours.[6]

    • Label and pre-chill 1.5 mL microcentrifuge tubes on ice or at -20°C.

  • Cell Harvesting:

    • Withdraw a defined volume of bacterial culture (e.g., 5-10 mL, corresponding to a known cell density or dry weight).

    • Immediately centrifuge at 10,000 x g for 5-10 minutes at 4°C to pellet the cells.[8]

    • Decant the supernatant completely.

  • Cell Washing:

    • Resuspend the cell pellet in 1 mL of ice-cold Wash Buffer.

    • Centrifuge again at 10,000 x g for 5 minutes at 4°C.

    • Discard the supernatant. This wash step is critical to remove extracellular media components.[9]

  • Quenching, Lysis, and Extraction:

    • Add 1 mL of the pre-chilled (-20°C) Extraction Solvent to the bacterial pellet. If using an internal standard, it should be spiked into the solvent.[2]

    • Immediately and vigorously vortex the tube for 1 minute to resuspend the pellet and initiate lysis.[8]

    • Note for Robust Cells: For Gram-positive bacteria or other species with tough cell walls, further mechanical disruption is recommended. Sonicate the sample on ice for 3-5 minutes (e.g., 30-second pulses with 30-second rests) to ensure complete cell lysis.[5]

    • Incubate the mixture at -20°C for 15-30 minutes to allow for complete protein precipitation.

  • Debris Removal:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[10]

  • Supernatant Processing:

    • Carefully transfer the supernatant, which contains the acyl-CoAs and other metabolites, to a new pre-chilled microcentrifuge tube.[4]

    • Dry the extract completely using a vacuum concentrator or a gentle stream of nitrogen. Avoid excessive heat.[9]

  • Sample Reconstitution:

    • Reconstitute the dried metabolite pellet in a small, precise volume (e.g., 50-100 µL) of Reconstitution Buffer.[4]

    • Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.

    • Transfer the final clear supernatant to an LC-MS analysis vial. The sample is now ready for injection.

Data Presentation

The intracellular concentrations of acyl-CoAs can vary significantly between bacterial species and are dependent on growth conditions. The following table summarizes quantitative data reported in the literature for several bacteria.

Bacterium SpeciesAcyl-CoA SpeciesIntracellular ConcentrationReference
Streptomyces albusAcetyl-CoA~230 nmol/g dry cell weight[1]
Streptomyces albusFree Coenzyme A~60 nmol/g dry cell weight[1]
Streptomyces albusCrotonyl-CoA~0.3 nmol/g dry cell weight[1]
Mycobacterium smegmatisAcetyl-CoA~1.5 pmol/mg dry weight[2]
Mycobacterium smegmatisMalonyl-CoA~0.2 pmol/mg dry weight[2]
Mycobacterium smegmatisPalmitoyl-CoA (C₁₆:₀)~0.1 pmol/mg dry weight[2]
Mycobacterium smegmatisLignoceryl-CoA (C₂₄:₀)~0.08 pmol/mg dry weight[2]
Escherichia coliTotal Acyl-CoA150-200 pmol/mg dry weight[5]

Note: Direct comparison should be made with caution, as extraction efficiencies and analytical methods can differ between studies.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_extraction Extraction cluster_processing Sample Processing cluster_analysis Analysis Culture Bacterial Culture (Defined Growth Phase) Harvest 1. Harvest Cells (Centrifugation, 4°C) Culture->Harvest Solvent Prepare & Chill Extraction Solvent (-20°C) Quench 3. Quench & Lyse (Add cold solvent, vortex/sonicate) Solvent->Quench Wash 2. Wash Pellet (Ice-cold PBS) Harvest->Wash Wash->Quench Centrifuge_Debris 4. Pellet Debris (Centrifugation, 4°C) Quench->Centrifuge_Debris Supernatant 5. Collect Supernatant Centrifuge_Debris->Supernatant Dry 6. Evaporate Solvent (Vacuum Concentrator) Supernatant->Dry Reconstitute 7. Reconstitute in LC-MS Buffer Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for acyl-CoA extraction from bacterial cells.

Central Metabolism and Acyl-CoAs

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC aKG α-Ketoglutarate Citrate->aKG ... SuccinylCoA Succinyl-CoA aKG->SuccinylCoA TCA_label TCA Cycle Oxaloacetate Oxaloacetate SuccinylCoA->Oxaloacetate ... Oxaloacetate->Citrate FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids

Caption: Key acyl-CoAs in central bacterial metabolism.

References

Application Notes and Protocols for the In Vitro Reconstitution of the (R)-3-Hydroxyvaleryl-CoA Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxyvaleryl-CoA is a crucial chiral building block in the synthesis of various valuable biopolymers and pharmaceuticals. Its stereospecific production is of significant interest for industrial biotechnology and drug development. The in vitro reconstitution of its biosynthetic pathway offers a powerful platform for studying enzyme kinetics, optimizing production, and screening for novel biocatalysts. These application notes provide a detailed protocol for the cell-free enzymatic synthesis of this compound, starting from the precursor molecules propionyl-CoA and acetyl-CoA. The described methodology is based on well-characterized enzymes analogous to those involved in similar metabolic pathways, such as the production of polyhydroxyalkanoates (PHAs).

Principle of the Pathway

The biosynthesis of this compound is a three-step enzymatic cascade. The pathway begins with the condensation of propionyl-CoA and acetyl-CoA to form 3-ketovaleryl-CoA, catalyzed by a β-ketothiolase. Subsequently, the 3-keto group is stereospecifically reduced to a hydroxyl group by an acetoacetyl-CoA reductase, yielding this compound. This reconstituted system allows for precise control over reaction conditions and component concentrations, facilitating detailed analysis and optimization.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the enzymatic cascade for the synthesis of this compound.

R_3_hydroxyvaleryl_CoA_pathway cluster_products Products Propionyl-CoA Propionyl-CoA β-Ketothiolase β-Ketothiolase Propionyl-CoA->β-Ketothiolase Acetyl-CoA Acetyl-CoA Acetyl-CoA->β-Ketothiolase 3-Ketovaleryl-CoA 3-Ketovaleryl-CoA Acetoacetyl-CoA Reductase Acetoacetyl-CoA Reductase 3-Ketovaleryl-CoA->Acetoacetyl-CoA Reductase R-3-Hydroxyvaleryl-CoA R-3-Hydroxyvaleryl-CoA β-Ketothiolase->3-Ketovaleryl-CoA CoA-SH CoA-SH β-Ketothiolase->CoA-SH CoA-SH Acetoacetyl-CoA Reductase->R-3-Hydroxyvaleryl-CoA NADP+ NADP+ Acetoacetyl-CoA Reductase->NADP+ NADP+ NADPH NADPH NADPH->Acetoacetyl-CoA Reductase NADPH+H+

Caption: Enzymatic pathway for this compound synthesis.

Quantitative Data Summary

The following tables provide representative data for the in vitro reconstitution of the this compound pathway. These values are based on typical enzyme characteristics and can be used as a starting point for experimental design.

Table 1: Enzyme Properties and Concentrations

EnzymeSource Organism (Example)EC NumberOptimal Concentration (µM)
β-KetothiolaseCupriavidus necator2.3.1.165 - 15
Acetoacetyl-CoA ReductaseCupriavidus necator1.1.1.3610 - 20

Table 2: Substrate and Cofactor Concentrations

ComponentInitial Concentration (mM)
Propionyl-CoA0.5 - 2.0
Acetyl-CoA0.5 - 2.0
NADPH1.0 - 5.0
MgCl₂5 - 10

Table 3: Reaction Conditions and Expected Yield

ParameterValue
Buffer100 mM Tris-HCl, pH 7.5
Temperature30 - 37 °C
Reaction Time2 - 6 hours
Expected YieldUp to 85% conversion of limiting substrate

Experimental Protocols

1. Preparation of Reagents

  • Enzymes: Recombinantly express and purify β-ketothiolase and acetoacetyl-CoA reductase. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Substrates and Cofactors: Prepare stock solutions of propionyl-CoA, acetyl-CoA, and NADPH in nuclease-free water. Adjust the pH to ~7.0 if necessary. Store at -80°C.

  • Reaction Buffer: Prepare a 10X stock solution of 1 M Tris-HCl, pH 7.5, with 100 mM MgCl₂.

2. In Vitro Reconstitution Assay (One-Pot Reaction)

This protocol describes a one-pot reaction where all components are mixed at the beginning of the experiment.

Workflow Diagram:

one_pot_workflow start Start prepare_mix Prepare Reaction Mixture (Buffer, Cofactors, Substrates) start->prepare_mix add_enzymes Add Enzymes (β-Ketothiolase, Reductase) prepare_mix->add_enzymes incubate Incubate at 30-37°C add_enzymes->incubate time_points Take Samples at Time Points incubate->time_points quench Quench Reaction (e.g., acid or organic solvent) time_points->quench analyze Analyze Samples (HPLC, LC-MS) quench->analyze end End analyze->end

Caption: One-pot reaction workflow for this compound synthesis.

Procedure:

  • Thaw all required reagents (enzymes, substrates, cofactors, and buffer) on ice.

  • In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

    • Nuclease-free water to a final volume of 100 µL.

    • 10 µL of 10X Reaction Buffer (final concentration: 100 mM Tris-HCl, 10 mM MgCl₂).

    • NADPH to a final concentration of 2 mM.

    • Propionyl-CoA to a final concentration of 1 mM.

    • Acetyl-CoA to a final concentration of 1 mM.

  • Initiate the reaction by adding the enzymes:

    • β-Ketothiolase to a final concentration of 10 µM.

    • Acetoacetyl-CoA Reductase to a final concentration of 15 µM.

  • Mix gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.

  • Incubate the reaction at 37°C for 4 hours.

  • For time-course analysis, withdraw aliquots (e.g., 10 µL) at different time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Quench the reaction by adding an equal volume of ice-cold methanol (B129727) or 1 M HCl.

  • Centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis.

3. Analytical Methods

  • High-Performance Liquid Chromatography (HPLC): The consumption of substrates and the formation of this compound can be monitored by reverse-phase HPLC.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of buffer A (e.g., 100 mM potassium phosphate, pH 7.0) and buffer B (e.g., acetonitrile).

    • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For confirmation of the product identity and accurate quantification, LC-MS is the preferred method. The mass of this compound can be detected in negative ion mode.[1]

4. Chiral Analysis

To confirm the stereochemistry of the 3-hydroxyvaleryl-CoA product, a chiral analysis should be performed.

  • Hydrolyze the CoA thioester bond to release 3-hydroxyvaleric acid.

  • Derivatize the free acid with a chiral derivatizing agent.

  • Analyze the derivatized product using chiral chromatography (e.g., chiral HPLC or GC) and compare the retention time with that of an authentic (R)-3-hydroxyvaleric acid standard.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive enzymesVerify enzyme activity with known substrates. Ensure proper protein folding and storage.
Suboptimal reaction conditionsOptimize pH, temperature, and buffer components. Perform a titration of enzyme and substrate concentrations.
Degradation of substrates/cofactorsUse fresh stock solutions. Minimize freeze-thaw cycles.
Incomplete conversion Enzyme inhibition by product or substratePerform the reaction in a fed-batch mode or with a system for in situ product removal.
Depletion of NADPHAdd a cofactor regeneration system (e.g., glucose-6-phosphate dehydrogenase and glucose-6-phosphate).
Formation of incorrect product Non-specific enzyme activityUse enzymes with high substrate specificity. Verify the purity of the enzymes.
Incorrect stereochemistryUse a reductase known to produce the (R)-enantiomer. Perform chiral analysis to confirm.

Concluding Remarks

The in vitro reconstitution of the this compound biosynthesis pathway provides a robust and controllable system for producing this valuable chiral molecule. The protocols and data presented herein serve as a comprehensive guide for researchers to establish and optimize this cell-free system for various applications, from fundamental enzymatic studies to the development of novel bioproduction platforms.

References

Application Notes & Protocols: (R)-3-Hydroxyvaleryl-CoA as a Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxyvaleryl-CoA is a short-chain acyl-coenzyme A (acyl-CoA) thioester that serves as an important intermediate in various metabolic pathways. Its accurate quantification is crucial for understanding cellular metabolism, particularly in the context of fatty acid oxidation, ketogenesis, and the catabolism of certain amino acids. In metabolomics research, the use of well-characterized standards is paramount for the reliable identification and quantification of endogenous metabolites. This document provides detailed application notes and protocols for the use of this compound as a standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based metabolomics.

Applications

The primary applications for using this compound as a standard include:

  • Quantitative Metabolomics: To determine the absolute or relative concentration of this compound in biological samples such as cell cultures, tissues, and biofluids.

  • Metabolic Flux Analysis: To trace the flow of metabolites through pathways involving this compound using isotopically labeled standards.

  • Biomarker Discovery: To investigate the role of this compound as a potential biomarker in various disease states, including metabolic disorders and inborn errors of metabolism.

  • Drug Development: To assess the effect of drug candidates on metabolic pathways involving this compound.

Quantitative Data Presentation

The following table summarizes typical quantitative performance data for the analysis of short-chain 3-hydroxyacyl-CoAs using LC-MS/MS. While specific values for this compound may vary depending on the instrumentation and experimental conditions, these ranges provide a general expectation for a validated method.

ParameterTypical Performance for Short-Chain 3-Hydroxyacyl-CoAs
Limit of Detection (LOD)1 - 10 fmol
Limit of Quantification (LOQ)5 - 50 fmol
Linearity (R²)> 0.99
Precision (RSD%)< 15%
Accuracy (% Recovery)85% - 115%
SpecificityHigh (based on mass-to-charge ratio and fragmentation)

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs, including this compound, from adherent cell cultures.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol (B129727) in water

  • Cell scraper

  • 1.5 mL microcentrifuge tubes

  • Centrifuge capable of 14,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water with 0.1% formic acid)

  • This compound standard

  • Isotopically labeled internal standard (e.g., [¹³C₃, ¹⁵N₁]-(R)-3-hydroxyvaleryl-CoA)

Procedure:

  • Cell Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Metabolite Quenching and Extraction: Add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate). Scrape the cells and transfer the cell suspension to a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Spike the cell extract with a known concentration of the isotopically labeled internal standard.

  • Protein Precipitation: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[1]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.[1]

  • Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.[1]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of reconstitution solvent for LC-MS/MS analysis.[1]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general LC-MS/MS method for the quantification of this compound. Optimization of parameters for specific instrumentation is recommended.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[2]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[2]

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 80% B

    • 10-12 min: 80% to 95% B

    • 12-14 min: 95% B

    • 14-15 min: 95% to 2% B

    • 15-20 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (this compound): Precursor ion [M+H]⁺ → Product ion (specific fragment)

    • Internal Standard ([¹³C₃, ¹⁵N₁]-(R)-3-hydroxyvaleryl-CoA): Precursor ion [M+4+H]⁺ → Product ion (corresponding specific fragment)

    • Note: The specific m/z values for precursor and product ions need to be determined by direct infusion of the standard.

  • Collision Energy: Optimized for the specific analyte and instrument.

  • Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.[1]

Visualizations

Metabolic Pathway of 3-Hydroxyvaleryl-CoA

The following diagram illustrates the central role of propionyl-CoA and its potential conversion to intermediates like 3-hydroxyvaleryl-CoA. Propionyl-CoA is derived from the catabolism of odd-chain fatty acids and several amino acids.

Metabolic_Pathway OddChainFA Odd-Chain Fatty Acids PropionylCoA Propionyl-CoA OddChainFA->PropionylCoA AminoAcids Valine, Isoleucine, Methionine, Threonine AminoAcids->PropionylCoA MethylmalonylCoA (S)-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase HydroxyvalerylCoA This compound PropionylCoA->HydroxyvalerylCoA Hydratase/ Dehydrogenase (Alternative Pathway) PropionylCarnitine Propionylcarnitine (Excretion/Transport) PropionylCoA->PropionylCarnitine CPT LMethylmalonylCoA (L)-Methylmalonyl-CoA MethylmalonylCoA->LMethylmalonylCoA Methylmalonyl-CoA Epimerase SuccinylCoA Succinyl-CoA LMethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase TCACycle TCA Cycle SuccinylCoA->TCACycle BetaOxidation β-Oxidation-like Steps HydroxyvalerylCoA->BetaOxidation BetaOxidation->PropionylCoA AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA

Caption: Metabolic context of this compound formation.

Experimental Workflow

The diagram below outlines the general workflow for the quantitative analysis of this compound in a metabolomics experiment.

Experimental_Workflow SampleCollection Biological Sample (Cells, Tissue) Extraction Metabolite Extraction (80% Methanol) SampleCollection->Extraction IS_Spiking Spike Internal Standard (Isotopically Labeled) Extraction->IS_Spiking Centrifugation Protein Precipitation & Centrifugation IS_Spiking->Centrifugation Drying Supernatant Evaporation Centrifugation->Drying Reconstitution Reconstitution in LC-MS Grade Solvent Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis Data Processing & Quantification LCMS->DataAnalysis Result Metabolite Concentration DataAnalysis->Result

Caption: Workflow for this compound quantification.

Logical Relationship: Standard Curve for Quantification

The following diagram illustrates the logical relationship for generating a standard curve for the absolute quantification of this compound.

Standard_Curve_Logic SerialDilution Prepare Serial Dilutions of this compound Standard ConstantIS Add Constant Concentration of Internal Standard to Each Dilution SerialDilution->ConstantIS LCMSAnalysis Analyze Each Point by LC-MS/MS ConstantIS->LCMSAnalysis PeakAreaRatio Calculate Peak Area Ratio (Analyte / Internal Standard) LCMSAnalysis->PeakAreaRatio Plotting Plot Peak Area Ratio vs. Concentration PeakAreaRatio->Plotting LinearRegression Perform Linear Regression Plotting->LinearRegression CalibrationCurve Generate Calibration Curve (y = mx + c) LinearRegression->CalibrationCurve

Caption: Logic for generating a standard calibration curve.

References

Troubleshooting & Optimization

Technical Support Center: (R)-3-Hydroxyvaleryl-CoA Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the fermentation yield of (R)-3-hydroxyvaleryl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary bottleneck in producing this compound in non-native hosts like E. coli?

A1: The main bottleneck is the limited intracellular availability of propionyl-CoA.[1][2][3] Most commonly used laboratory strains, such as E. coli, do not naturally produce significant amounts of propionyl-CoA.[1][2][3] Therefore, metabolic engineering strategies are required to either supply a precursor externally or to engineer a biosynthetic pathway for propionyl-CoA from a central carbon source.

Q2: What are the common strategies to increase the intracellular pool of propionyl-CoA?

A2: There are two main approaches:

  • Supplementation of Precursors: Feeding structurally related precursors like propionate (B1217596) or valerate (B167501) into the culture medium is a direct method to generate propionyl-CoA.[4][5] However, this approach can significantly increase production costs.[4][6]

  • Metabolic Engineering: Engineering the host organism to produce propionyl-CoA from inexpensive, unrelated carbon sources like glucose or glycerol (B35011).[1][2][3][7] Prominent engineered pathways include the sleeping beauty mutase (Sbm) pathway and pathways derived from threonine biosynthesis.[1][2][6]

Q3: Which carbon source is generally preferred for this compound production in engineered E. coli?

A3: In several engineered E. coli strains, glycerol has been shown to be a superior carbon source compared to glucose for the production of 3-hydroxyvalerate (B1259860) (3-HV), the de-esterified form of this compound.[1][2][3] For instance, engineered strains have achieved a production of up to 3.71 g/L of 3-HV with a yield of 24.1% from glycerol.[2][3]

Q4: How does the central metabolism, particularly the TCA cycle, affect the yield?

A4: The tricarboxylic acid (TCA) cycle competes for key precursors, such as succinyl-CoA, which is a crucial intermediate in the engineered Sbm pathway for propionyl-CoA synthesis.[1][2] Redirecting carbon flux away from the TCA cycle and towards the propionyl-CoA synthesis pathway is a critical strategy for improving yield.[1][2] This can be achieved by manipulating genes around the succinate (B1194679) node in the TCA cycle, for example, by deregulating the glyoxylate (B1226380) shunt and blocking the oxidative TCA cycle.[1][2]

Troubleshooting Guide

Issue 1: Low or no production of this compound or its derivatives (e.g., 3-HV).

Possible Cause Suggested Solution
Inefficient Propionyl-CoA Supply 1. Verify the functionality of the engineered propionyl-CoA synthesis pathway (e.g., Sbm or threonine pathway). Sequence plasmids and check for mutations. 2. If supplementing, optimize the concentration of the precursor (e.g., propionate). Note that high concentrations can be toxic.[5] 3. Switch to a more efficient carbon source like glycerol if using glucose.[1][2][3]
Sub-optimal Expression of Pathway Enzymes 1. Confirm the expression of all heterologous enzymes (e.g., β-ketothiolase, reductase, CoA-transferase) via SDS-PAGE or Western blot. 2. Optimize inducer (e.g., IPTG) concentration and induction time.
Incorrect Cofactor Availability The reduction of acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA and the subsequent steps often require NADPH.[4] Ensure that the host's metabolism is geared towards NADPH production. Overexpression of NADPH-generating enzymes can be beneficial.
Analytical Method Issues Verify the extraction and derivatization (if any) protocol for detecting 3-HV. Use appropriate analytical standards for quantification by GC-MS or HPLC.[8]

Issue 2: High ratio of 3-hydroxybutyrate (B1226725) (3HB) to 3-hydroxyvalerate (3HV) in the final product.

Possible Cause Suggested Solution
Propionyl-CoA pool is small relative to the Acetyl-CoA pool 1. Enhance the carbon flux towards propionyl-CoA by strengthening the engineered pathway. This could involve using stronger promoters for the pathway genes or removing competing pathways. 2. Knock out or down-regulate pathways that consume propionyl-CoA, such as the methylcitrate cycle (e.g., by deleting the prpC gene).[6]
Enzyme Specificity The β-ketothiolase used in the pathway condenses acetyl-CoA and propionyl-CoA. Some thiolases may have a higher affinity for two molecules of acetyl-CoA over one acetyl-CoA and one propionyl-CoA. Consider screening for β-ketothiolases from different organisms that have a higher affinity for propionyl-CoA.
Flux Imbalance Redirect carbon flux from the TCA cycle to the Sbm pathway to increase the propionyl-CoA pool.[1][2] This can involve manipulating genes encoding enzymes near the succinate node.[1][2]

Data Presentation

Table 1: Comparison of Production Titers and Yields in Engineered E. coli

Strain Engineering Strategy Carbon Source Titer (g/L of 3-HV) Yield (% of consumed substrate) Reference
Engineered Sbm pathway, deregulation of glyoxylate shunt, and blocked oxidative TCA cycleGlycerol3.7124.1%[2][3]
Overexpression of threonine deaminase and mutated thrABC operon, prpC knockoutXyloseNot directly reported for 3-HV, but achieved 17.5 mol% 3HV in PHBV polymerNot reported[6]
PHB biosynthetic genes with propionate feedingGlucose + PropionateDependent on propionate concentrationNot reported[5]

Experimental Protocols

Protocol 1: General Fermentation Protocol for 3-HV Production in Engineered E. coli

  • Strain Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics. Grow overnight at 37°C with shaking at 200 rpm.

  • Seed Culture: Inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium supplemented with the primary carbon source (e.g., 20 g/L glycerol or glucose) and antibiotics in a 500 mL shake flask. Grow at 37°C and 200 rpm until the OD600 reaches 0.6-0.8.

  • Induction: Induce the expression of the heterologous pathway genes by adding IPTG to a final concentration of 0.1 mM.[9] If a precursor like sodium propionate is used, add it at this stage (e.g., 0.15%).[9]

  • Production Phase: Reduce the temperature to 30°C and continue cultivation for 48-72 hours.

  • Sampling: Withdraw samples periodically to measure cell density (OD600), substrate consumption, and 3-HV concentration.

  • Quantification: Centrifuge the culture sample, and analyze the supernatant for 3-HV concentration using HPLC or GC-MS after appropriate sample preparation (e.g., acidification and extraction).

Visualizations

Metabolic_Pathway substrate Glycerol / Glucose acetyl_coa Acetyl-CoA substrate->acetyl_coa Glycolysis sbm Engineered Propionyl-CoA Pathway (e.g., Sbm) substrate->sbm threonine Threonine Pathway substrate->threonine acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa BktB / PhaA r_3_hv_coa This compound acetyl_coa->r_3_hv_coa BktB / PhaA tca TCA Cycle acetyl_coa->tca Competing Pathway propionyl_coa Propionyl-CoA propionyl_coa->r_3_hv_coa r_3_hb_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->r_3_hb_coa PhaB (NADPH) sbm->propionyl_coa threonine->propionyl_coa

Caption: Engineered metabolic pathways for this compound production.

Troubleshooting_Yield start Low Yield of This compound check_propionyl Is Propionyl-CoA pathway active? start->check_propionyl check_enzymes Are pathway enzymes (BktB, PhaB) expressed? check_propionyl->check_enzymes Yes fix_propionyl Optimize propionyl-CoA synthesis pathway or precursor feeding. check_propionyl->fix_propionyl No check_tca Is carbon flux lost to competing pathways? check_enzymes->check_tca Yes fix_enzymes Optimize induction conditions (IPTG, temp). check_enzymes->fix_enzymes No fix_tca Down-regulate TCA cycle or other competing pathways (e.g., prpC knockout). check_tca->fix_tca Yes success Yield Improved check_tca->success No fix_propionyl->check_propionyl fix_enzymes->check_enzymes fix_tca->success

Caption: Troubleshooting logic for low this compound yield.

References

Common challenges in the purification of (R)-3-hydroxyvaleryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (R)-3-hydroxyvaleryl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield Hydrolysis of the Thioester Bond: this compound is susceptible to hydrolysis, especially at neutral or alkaline pH.Maintain a slightly acidic pH (around 4.0-6.0) throughout the purification process. Work at low temperatures (0-4°C) to minimize enzymatic and chemical degradation.
Non-specific Binding: The compound may bind irreversibly to the column matrix or other surfaces.Pre-treat glassware and plasticware to be siliconized to reduce non-specific adsorption. Elute with a buffer containing a competitor molecule or a chaotropic agent, if compatible with downstream applications.
Inefficient Elution: The elution conditions may not be optimal for releasing the bound this compound from the chromatography resin.Optimize the salt concentration or pH gradient for ion-exchange chromatography. For reverse-phase chromatography, adjust the organic solvent percentage in the mobile phase.
Low Purity Co-elution with Similar Molecules: Contaminants such as free Coenzyme A, other acyl-CoAs, or related metabolic intermediates may have similar chromatographic properties.Improve the resolution of your chromatography step. For HPLC, consider using a longer column, a shallower gradient, or a different stationary phase. For ion-exchange, a finer adjustment of the pH or salt gradient can enhance separation.[1]
Presence of Degradation Products: The purified sample may contain hydrolysis products like 3-hydroxyvaleric acid and free Coenzyme A.Implement the stability measures mentioned above (acidic pH, low temperature). Analyze the sample immediately after purification or store it under appropriate conditions (e.g., frozen in an acidic buffer).
Inconsistent Results Variability in Starting Material: The initial concentration and purity of this compound in the crude extract can fluctuate.Standardize the upstream processes (e.g., cell lysis, initial extraction) to ensure a more consistent starting material. Quantify the amount of this compound in the crude extract before purification.
Column Degradation: The performance of the chromatography column can decline over time with repeated use.Regularly clean and regenerate the column according to the manufacturer's instructions. If performance issues persist, replace the column.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in purifying this compound?

The primary challenge is the inherent instability of the thioester bond, which is prone to hydrolysis. This necessitates careful control of pH and temperature throughout the purification process to prevent sample degradation and ensure a good yield of the pure compound.

Q2: What type of chromatography is best suited for this compound purification?

Both ion-exchange and reverse-phase high-performance liquid chromatography (HPLC) can be effective.

  • Ion-exchange chromatography separates molecules based on their net charge. Since this compound is negatively charged due to its phosphate (B84403) groups, anion-exchange chromatography is a suitable choice.[2]

  • Reverse-phase HPLC separates molecules based on their hydrophobicity. This method can effectively separate this compound from less polar contaminants.[1]

The choice between these methods will depend on the specific contaminants present in your sample and the required purity for your downstream applications.

Q3: How can I monitor the purity of my this compound sample?

Purity can be assessed using analytical reverse-phase HPLC with UV detection, typically at 254 nm or 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) ring of Coenzyme A.[1][3] Mass spectrometry can also be used for definitive identification and to check for the presence of impurities.

Q4: What are the optimal storage conditions for purified this compound?

For short-term storage, keep the purified compound in a slightly acidic buffer (pH 4.0-6.0) at 0-4°C. For long-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation.

Q5: Can I use solid-phase extraction (SPE) for the initial cleanup of my sample?

Yes, solid-phase extraction is a useful technique for the initial cleanup and concentration of acyl-CoAs from crude extracts.[3][4] Anion-exchange or reverse-phase SPE cartridges can be used to remove major contaminants before proceeding to a high-resolution chromatography step.

Experimental Protocols

Protocol 1: Purification of this compound using Ion-Exchange Chromatography (Adapted from a method for HMG-CoA)[2]

Objective: To purify this compound from a crude extract using anion-exchange chromatography.

Materials:

  • DEAE-cellulose or other suitable anion-exchange resin

  • Chromatography column

  • Peristaltic pump

  • Fraction collector

  • UV spectrophotometer

  • Buffer A: 20 mM Potassium Phosphate, pH 6.5

  • Buffer B: 20 mM Potassium Phosphate, 1 M NaCl, pH 6.5

  • Crude extract containing this compound, pH adjusted to 6.5

Method:

  • Column Packing: Prepare a slurry of the anion-exchange resin in Buffer A and pack it into the chromatography column according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column by washing it with at least 5 column volumes of Buffer A at a constant flow rate.

  • Sample Loading: Load the pH-adjusted crude extract onto the column.

  • Washing: Wash the column with Buffer A until the UV absorbance at 260 nm returns to baseline, indicating that all unbound molecules have been washed through.

  • Elution: Elute the bound this compound with a linear gradient of 0-100% Buffer B over 10 column volumes.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the fractions for the presence of this compound using analytical HPLC-UV (260 nm).

  • Pooling and Desalting: Pool the fractions containing the pure compound. If necessary, remove the salt using a desalting column or dialysis.

Protocol 2: Analytical Purity Assessment by Reverse-Phase HPLC[1]

Objective: To assess the purity of a this compound sample.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase A: 100 mM Potassium Phosphate, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Purified this compound sample

Method:

  • System Equilibration: Equilibrate the HPLC system and column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B.

  • Sample Injection: Inject a known amount of the purified this compound sample.

  • Chromatographic Separation: Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile at 260 nm.

  • Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_purification Purification cluster_analysis Analysis & Storage start Crude Extract ph_adjust Adjust pH to 4.0-6.0 start->ph_adjust centrifuge Centrifugation/Filtration ph_adjust->centrifuge spe Solid-Phase Extraction (Optional Cleanup) centrifuge->spe chromatography Ion-Exchange or Reverse-Phase Chromatography centrifuge->chromatography spe->chromatography fraction_collection Fraction Collection chromatography->fraction_collection purity_check Purity Assessment (HPLC) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling storage Storage at -80°C pooling->storage

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_hydrolysis Degradation Issues cluster_separation Separation Issues start Low Yield or Purity hydrolysis Suspect Hydrolysis start->hydrolysis coelution Suspect Co-elution start->coelution check_ph Check pH of Buffers check_temp Check Temperature Control hydrolysis->check_ph hydrolysis->check_temp check_gradient Optimize Elution Gradient check_column Inspect Column Performance coelution->check_gradient coelution->check_column

Caption: Troubleshooting logic for common purification problems.

References

Technical Support Center: Optimizing HPLC Separation of (R)-3-hydroxyvaleryl-CoA from Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of (R)-3-hydroxyvaleryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing the High-Performance Liquid Chromatography (HPLC) separation of this compound from its stereoisomers and positional isomers. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and example experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC separation of this compound and its isomers?

A1: The main challenges in separating this compound include:

  • Stereoisomers: The presence of a chiral center at the third carbon results in enantiomers, (R)- and (S)-3-hydroxyvaleryl-CoA. These molecules have identical chemical properties in an achiral environment, necessitating specialized chiral separation techniques for resolution.[1]

  • Positional Isomers: Isomers such as 2-hydroxyvaleryl-CoA and 4-hydroxyvaleryl-CoA can be present in samples. Their similar physicochemical properties can make them difficult to resolve from the target analyte using standard chromatographic methods.

  • Compound Polarity and Stability: As an acyl-CoA thioester, this compound is a polar molecule and can be susceptible to degradation. This requires careful sample handling and optimized, stable chromatographic conditions.[1]

  • Matrix Effects: When analyzing biological samples, endogenous compounds can co-elute with the analyte of interest, interfering with its separation and detection.

Q2: Which HPLC technique is most suitable for separating the enantiomers of 3-hydroxyvaleryl-CoA?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for the separation of (R)- and (S)-3-hydroxyvaleryl-CoA.[1] This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly recommended for resolving enantiomers of compounds like 3-hydroxyacyl-CoAs.[1]

Q3: Can reversed-phase HPLC be used for this separation?

A3: Reversed-phase HPLC is excellent for separating compounds based on differences in hydrophobicity and can be effective for separating positional isomers of hydroxyvaleryl-CoA. However, standard reversed-phase columns are not suitable for resolving enantiomers without the use of a chiral stationary phase or a chiral derivatizing agent.[1] Ion-pair reversed-phase HPLC can be particularly useful for improving the retention and peak shape of polar acyl-CoA compounds on C18 columns.[2][3][4]

Q4: What are the advantages of using a chiral stationary phase over chiral derivatization?

A4: Using a chiral stationary phase (CSP) offers several advantages:

  • Direct Separation: It allows for the direct separation of enantiomers without the need for an additional reaction step.

  • Avoids Diastereomer Formation Issues: Chiral derivatization involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[5] This process can be complex, may not go to completion, and can introduce potential sources of error.

  • Simpler Method Development: Method development with a CSP often involves screening different chiral columns and mobile phases, which can be more straightforward than optimizing a derivatization reaction.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of this compound.

Issue 1: Poor or No Resolution of (R)- and (S)- Enantiomers

Possible Causes & Solutions

CauseRecommended Action
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not have sufficient selectivity for your analyte. Screen different types of CSPs (e.g., cellulose-based, amylose-based).
Suboptimal Mobile Phase Composition Systematically vary the mobile phase. In normal phase, adjust the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol). In reversed-phase, alter the organic modifier (e.g., acetonitrile (B52724), methanol) percentage and the pH of the aqueous buffer.
Incorrect Flow Rate Chiral separations often benefit from lower flow rates. Try reducing the flow rate to enhance interaction with the CSP and improve resolution.
Inappropriate Column Temperature Temperature can significantly impact chiral separations. Test a range of temperatures (e.g., 10°C, 25°C, 40°C) as both increases and decreases can improve resolution.

Troubleshooting Workflow: Poor Enantiomeric Resolution

start Poor or No Resolution csp Evaluate CSP Selection (Cellulose vs. Amylose-based) start->csp mobile_phase Optimize Mobile Phase (Solvent ratio, pH, additives) csp->mobile_phase flow_rate Adjust Flow Rate (Typically lower for chiral) mobile_phase->flow_rate temperature Vary Column Temperature (Test a range, e.g., 10-40°C) flow_rate->temperature end Improved Resolution temperature->end

Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Peak Tailing

Possible Causes & Solutions

CauseRecommended Action
Secondary Interactions with Stationary Phase For silica-based columns, residual silanol (B1196071) groups can cause tailing. Add a competing amine (e.g., triethylamine) to the mobile phase in small concentrations (0.1%). For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the analyte's pKa.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Degradation Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.

Troubleshooting Workflow: Peak Tailing

start Peak Tailing Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload check_secondary_interactions Adjust Mobile Phase pH or Add Modifier (e.g., TEA) check_overload->check_secondary_interactions If tailing persists end Symmetrical Peak Shape check_overload->end If resolved check_extracolumn Minimize Tubing Length and Diameter check_secondary_interactions->check_extracolumn If tailing persists check_secondary_interactions->end If resolved check_column_health Flush or Replace Column check_extracolumn->check_column_health If tailing persists check_extracolumn->end If resolved check_column_health->end If resolved

Decision tree for troubleshooting peak tailing.
Issue 3: Co-elution with Positional Isomers

Possible Causes & Solutions

CauseRecommended Action
Insufficient Stationary Phase Selectivity On a reversed-phase column (e.g., C18), optimize the mobile phase. A higher aqueous content will generally increase retention and may improve selectivity between isomers.
Inadequate Mobile Phase Composition Adjust the organic modifier (acetonitrile vs. methanol) as they provide different selectivities. Fine-tune the mobile phase pH, as it can influence the ionization state and retention of the isomers differently.
Gradient Elution Not Optimized If using a gradient, make the gradient shallower around the elution time of the isomers to improve their separation.

Experimental Protocols

Disclaimer: Specific experimental data for this compound is limited in the available scientific literature. The methodologies provided below are based on established methods for structurally similar short-chain 3-hydroxyacyl-CoAs and are expected to be directly applicable.

Protocol 1: Chiral Separation of (R)- and (S)-3-hydroxyvaleryl-CoA

This protocol is adapted from methods for the separation of other 3-hydroxyacyl-CoA enantiomers.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiralpak AD-RH, 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase. If using biological extracts, a solid-phase extraction (SPE) cleanup is recommended.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample.

  • Monitor the elution of the enantiomers. The elution order will need to be determined using standards of the pure enantiomers if available.

  • Quantify the peaks based on their area.

Protocol 2: Reversed-Phase Separation of Hydroxyvaleryl-CoA Positional Isomers

This protocol is a general method for the separation of short-chain acyl-CoAs and can be adapted for positional isomers.

  • HPLC System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.6 µm).[6]

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 2% to 20% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 260 nm or MS with electrospray ionization (ESI).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions.

Data Presentation

The following tables summarize typical chromatographic parameters for the separation of 3-hydroxyacyl-CoA enantiomers and the separation of short-chain acyl-CoAs, which can serve as a starting point for method development for 3-hydroxyvaleryl-CoA.

Table 1: Typical Parameters for Chiral HPLC Separation of 3-Hydroxyacyl-CoA Enantiomers

ParameterValueReference
Column Chiralpak AD-RH (4.6 x 250 mm, 5 µm)[1]
Mobile Phase Acetonitrile/Water (70:30, v/v)[1]
Flow Rate 0.5 mL/min[1]
Temperature 25°C[1]
Detection UV at 260 nm
Expected Outcome Baseline separation of (R)- and (S)-enantiomers.

Table 2: Typical Parameters for Reversed-Phase HPLC of Short-Chain Acyl-CoAs

ParameterValueReference
Column C18 (e.g., Kinetex C18, 4.6 x 100 mm, 2.6 µm)[6]
Mobile Phase Gradient of Acetonitrile in an aqueous buffer (e.g., Sodium Phosphate or Ammonium Acetate)[2][6]
Flow Rate 0.4 - 0.8 mL/min[6]
Temperature 30 - 40°C
Detection UV at 260 nm or MS
Expected Outcome Separation of acyl-CoAs based on acyl chain length and polarity.

Table 3: Example Retention Times for Short-Chain Acyl-CoAs on a C18 Column

Note: These are example retention times for a specific method and will vary depending on the exact conditions.

CompoundRetention Time (min)
Malonyl-CoA3.21
CoASH5.06
Methylmalonyl-CoA7.26
Succinyl-CoA11.87
Acetyl-CoA14.83
(Data adapted from a representative chromatogram for short-chain acyl-CoAs)[6]

References

Troubleshooting low signal intensity in MS analysis of (R)-3-hydroxyvaleryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry (MS) analysis of (R)-3-hydroxyvaleryl-CoA. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges related to low signal intensity and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

A collection of answers to common questions encountered during the MS analysis of this compound and other short-chain acyl-CoAs.

Q1: My signal for this compound has completely disappeared. Where should I start troubleshooting?

A1: A complete signal loss requires a systematic check of the entire LC-MS system. Begin by infusing a known, stable compound directly into the mass spectrometer to confirm the instrument is functioning correctly.[1] This helps isolate the problem to either the LC or the MS. Concurrently, prepare fresh mobile phases and a new dilution of your standard to eliminate possibilities of degradation or contamination.[1] Finally, ensure all instrument parameters, such as gas flows and voltages, are set correctly and that you can achieve a stable electrospray.[1]

Q2: What are the most common causes of low signal intensity for this compound?

A2: Low signal intensity for acyl-CoAs is a frequent issue that can be attributed to several factors:

  • Sample Degradation : Acyl-CoAs are chemically unstable and prone to hydrolysis, especially in aqueous solutions that are not maintained at a low pH.[1]

  • Inefficient Ionization : The large and complex structure of coenzyme A derivatives can lead to poor ionization efficiency.[2] Mobile phase composition and source parameters are critical for effective ionization.[1][3]

  • Ion Suppression : In complex biological samples, co-eluting matrix components can interfere with the ionization of the target analyte, significantly reducing its signal.[1][4]

  • In-Source Fragmentation : Acyl-CoAs can fragment within the ion source if parameters like the cone voltage or source temperature are set too high, which reduces the abundance of the intended precursor ion.[2][5]

  • Adduct Formation : The signal can be divided among the protonated molecule ([M+H]⁺) and various salt adducts (e.g., [M+Na]⁺, [M+K]⁺), lowering the intensity of any single species.[2]

  • Suboptimal MS Parameters : Incorrect selection of precursor/product ions or collision energy in MS/MS experiments will lead to poor sensitivity.[1]

Q3: How does my sample preparation method impact the signal of this compound?

A3: Sample preparation is a critical step for successful analysis.[6][7] Because acyl-CoAs are unstable, samples should be processed quickly at low temperatures to minimize degradation.[8][9] For complex matrices like tissue or plasma, a multi-step approach involving protein precipitation (often with cold organic solvents like acetonitrile (B52724) or methanol) followed by solid-phase extraction (SPE) is typically required to remove interfering substances and concentrate the analyte.[1][10] The choice of extraction solvent can significantly impact recovery.[11] Storing extracted samples as a dry pellet at -80°C is recommended to improve long-term stability.[9]

Q4: Which ionization mode, positive or negative, is better for analyzing this compound?

A4: For the analysis of most acyl-CoA species, positive ion electrospray ionization (ESI) is generally more sensitive than negative ion mode.[2][12][13] The common fragmentation pattern in positive mode involves the neutral loss of the 507 Da ADP moiety, which provides a highly specific transition for Multiple Reaction Monitoring (MRM) experiments.[13][14]

Q5: My signal intensity is inconsistent across a large batch of samples. What could be the cause?

A5: Signal inconsistency in a batch can stem from two primary issues: sample stability and system contamination. Acyl-CoAs can degrade over time, even when stored in an autosampler at 4°C.[11] Using glass vials instead of plastic may improve stability for some CoA metabolites.[15] Additionally, acyl-CoAs can accumulate in the LC system, leading to carryover that affects subsequent injections. A robust column wash between samples and periodic system cleaning is essential for maintaining consistent performance.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving low signal intensity issues.

Guide 1: Systematic Troubleshooting Workflow

When encountering low signal, it is crucial to follow a logical sequence of checks to efficiently identify the root cause. This workflow starts with the simplest and most common issues and progresses to more complex optimization steps.

TroubleshootingWorkflow cluster_0 Troubleshooting Stages cluster_1 Actionable Checks cluster_2 Outcomes Start Low or No Signal for This compound CheckMS 1. Verify MS Performance Start->CheckMS Infusion Infuse known standard. Is signal stable & strong? CheckMS->Infusion CheckLC 2. Assess LC & Mobile Phase MobilePhase Prepare fresh mobile phase. Check for leaks/blockages. CheckLC->MobilePhase OptimizeSample 3. Review Sample Preparation & Stability SamplePrep Is sample fresh? Was extraction optimal? Stored correctly? OptimizeSample->SamplePrep OptimizeMethod 4. Optimize MS Method Parameters MethodParams Adjust source parameters. Check MRM transitions. OptimizeMethod->MethodParams Infusion->CheckLC Yes SignalNotOK Issue Persists: Consult Instrument Specialist Infusion->SignalNotOK No MobilePhase->OptimizeSample Yes MobilePhase->SignalNotOK No SamplePrep->OptimizeMethod Yes SamplePrep->SignalNotOK No SignalOK Signal Restored MethodParams->SignalOK Yes MethodParams->SignalNotOK No

Caption: A logical workflow for troubleshooting low LC-MS signal.

Guide 2: Optimizing ESI Source Parameters

The efficiency of ionization is highly dependent on the ESI source settings. Fine-tuning these parameters can lead to a significant improvement in signal intensity.[16] Use a standard solution of this compound infused directly into the source to find the optimal values for your specific instrument.

ParameterRecommended Starting RangePurpose & Optimization Strategy
Ionization Mode PositivePositive ion mode has been shown to be more sensitive for acyl-CoA analysis.[2][13]
Capillary Voltage 3.0 - 4.5 kVOptimizes the electrospray process. Adjust for a stable spray and maximum signal; excessively high voltages can cause discharge.[16]
Cone/Fragmentor Voltage 20 - 60 VAffects ion transmission and in-source fragmentation. Start low and increase gradually to maximize the precursor ion signal without causing premature fragmentation.[2][16]
Source Temperature 100 - 130 °CAids in desolvation. Keep as low as possible while maintaining signal to prevent thermal degradation of the analyte.[2]
Desolvation Gas Temp. 350 - 500 °CFacilitates solvent evaporation from droplets. Higher temperatures can improve signal but may also promote degradation if excessive.[2]
Desolvation Gas Flow 600 - 1000 L/hrAssists in droplet evaporation. Optimize for signal stability and intensity.[2]
Nebulizer Gas Pressure 30 - 60 psiControls the formation of the aerosol. Adjust for a stable spray.[2]
Table 1: Recommended starting points for ESI source parameter optimization for acyl-CoAs.[2]
Experimental Protocols

Detailed methodologies for key troubleshooting and sample preparation experiments.

Protocol 1: Direct Infusion for Instrument Performance Check

This protocol verifies that the mass spectrometer is capable of detecting the analyte, independent of the liquid chromatography system.

  • Prepare Standard: Create a 1 µg/mL solution of this compound in a solvent composition that mimics your initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid or 10 mM ammonium (B1175870) formate).

  • Set up Infusion: Deliver the solution to the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Optimize MS Parameters: While infusing, acquire data in full scan mode to identify the [M+H]⁺ ion for this compound (m/z 868.17).[17]

  • Tune Source: Adjust the source parameters listed in Table 1 to maximize the signal intensity and stability of the target ion.

  • Check Fragmentation: Switch to MS/MS mode. Select the precursor ion (m/z 868.17) and optimize the collision energy to produce the characteristic product ion (e.g., the fragment corresponding to the neutral loss of 507 Da).[13]

  • Assessment: A strong and stable signal confirms the MS is functioning correctly. If the signal is weak or absent, this points to an issue with the instrument itself or the standard.

Protocol 2: Extraction of Short-Chain Acyl-CoAs from Cultured Cells

This protocol provides a general workflow for extracting short-chain acyl-CoAs from a biological matrix. Optimization may be required for specific cell or tissue types.

SamplePrepWorkflow Start Start: Cell Pellet Quench 1. Quench Metabolism (e.g., with liquid N2) Start->Quench Lysis 2. Cell Lysis & Extraction (e.g., cold 80% Methanol) Quench->Lysis Precip 3. Protein Precipitation (-20°C for 30 min) Lysis->Precip Clarify 4. Clarification (Centrifuge at >15,000 x g, 4°C) Precip->Clarify Collect 5. Collect Supernatant Clarify->Collect Dry 6. Dry Extract (Vacuum Concentrator) Collect->Dry Reconstitute 7. Reconstitute in Mobile Phase A Dry->Reconstitute Analyze Inject for LC-MS Analysis Reconstitute->Analyze

Caption: Workflow for acyl-CoA extraction from a cell pellet.

Methodology:

  • Cell Harvesting: Begin with a known quantity of cells (e.g., 1-10 million). Quench metabolic activity rapidly by flash-freezing the cell pellet in liquid nitrogen.

  • Lysis & Extraction: Add 500 µL of an ice-cold extraction solvent (e.g., Acetonitrile:Methanol:Water 40:40:20 v/v/v or 80% Methanol).[2] Vortex vigorously for 1 minute to lyse the cells and extract metabolites.

  • Protein Precipitation: Incubate the mixture at -20°C for at least 30 minutes to facilitate the precipitation of proteins.[2]

  • Clarification: Centrifuge the sample at high speed (e.g., >15,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[2]

  • Sample Collection: Carefully transfer the supernatant containing the metabolites to a new microfuge tube, avoiding the pellet.

  • Drying: Evaporate the solvent to complete dryness using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried pellet in a small, precise volume (e.g., 50-100 µL) of a solution that matches the initial mobile phase of your LC-MS method (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium formate).[2] Vortex and centrifuge one final time to pellet any insoluble material, then transfer the clear supernatant to an LC-MS vial for analysis.

References

Preventing degradation of (R)-3-hydroxyvaleryl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (R)-3-hydroxyvaleryl-CoA during sample preparation and analysis.

I. Troubleshooting Guides

This section offers detailed solutions to common problems encountered during the analysis of this compound, focusing on sample degradation, low recovery, and analytical issues.

Guide 1: Low or No Detection of this compound

Problem: You are observing a significantly lower than expected signal or no signal at all for this compound in your LC-MS/MS analysis.

Possible Causes and Solutions:

  • Sample Degradation: this compound is susceptible to both enzymatic and chemical degradation.

    • Enzymatic Degradation: The enzyme 3-hydroxyacyl-CoA dehydrogenase can metabolize this compound.[1][2] Activity of this enzyme can persist even at low temperatures, leading to sample degradation over time.[1]

      • Solution: Process samples as quickly as possible on ice. For tissue samples, flash-freezing in liquid nitrogen immediately after collection is critical. For plasma samples, ensure rapid separation from blood cells and immediate freezing.

    • Chemical Hydrolysis: The thioester bond in acyl-CoAs is prone to hydrolysis, especially at neutral to alkaline pH.

      • Solution: Maintain an acidic pH (ideally below 6.0) throughout the sample preparation process. Use acidified extraction solvents and reconstitution solutions.

  • Inefficient Extraction: The recovery of short-chain acyl-CoAs can be highly variable depending on the extraction method.

    • Solution: Employ a validated extraction protocol for short-chain acyl-CoAs. Protein precipitation followed by solid-phase extraction (SPE) is a common approach. Ensure the chosen SPE cartridge and elution solvents are optimized for polar short-chain acyl-CoAs.

  • Suboptimal LC-MS/MS Parameters: Incorrect instrument settings will lead to poor sensitivity.

    • Solution: Optimize MS parameters, including precursor and product ion selection, collision energy, and source parameters (e.g., desolvation temperature and gas flows).[3]

Experimental Protocol: Extraction and Analysis of this compound from Plasma

This protocol is adapted from established methods for short-chain acyl-CoA analysis.

Materials:

  • Human plasma (collected in EDTA tubes)

  • Internal Standard (IS): (R,S)-3-hydroxyvaleryl-CoA-d3 or other suitable stable isotope-labeled standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode anion exchange)

Procedure:

  • Sample Spiking: To 100 µL of plasma in a microcentrifuge tube on ice, add the internal standard.

  • Protein Precipitation: Add 300 µL of ice-cold ACN containing 0.1% FA. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • SPE Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with MeOH followed by water).

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water to remove salts and other polar interferences.

  • Elution: Elute the this compound with an appropriate solvent (e.g., MeOH or ACN).

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an acidic mobile phase-compatible solvent (e.g., 10% ACN in water with 0.1% FA).

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Guide 2: High Variability in Results

Problem: You are observing poor reproducibility between replicate samples.

Possible Causes and Solutions:

  • Inconsistent Sample Handling: Minor variations in timing, temperature, or pH during sample preparation can lead to variable degradation.

    • Solution: Standardize every step of your workflow. Use a timer, keep all samples on ice, and pre-prepare all solutions to ensure consistency.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of sensitive analytes. While the free acid form, 3-hydroxypentanoic acid, has been shown to be stable to freeze-thaw cycles, the CoA ester may be more labile.[4] Studies on other biomolecules have shown variable effects of freeze-thaw cycles.[5][6][7][8][9][10][11][12]

    • Solution: Aliquot samples into single-use vials after the initial processing to avoid multiple freeze-thaw cycles. If repeated analysis from the same vial is unavoidable, minimize the time the sample spends at room temperature.

  • Matrix Effects in LC-MS/MS: Co-eluting compounds from the biological matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement.

    • Solution: Improve chromatographic separation to resolve the analyte from interfering matrix components. Utilize a robust internal standard that co-elutes with the analyte to compensate for matrix effects.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways are:

  • Enzymatic degradation: Catalyzed by 3-hydroxyacyl-CoA dehydrogenase, which is part of the fatty acid β-oxidation pathway.[2]

  • Chemical hydrolysis: The thioester bond is susceptible to hydrolysis, particularly at neutral or alkaline pH, which cleaves the molecule into coenzyme A and (R)-3-hydroxyvaleric acid.

Q2: What is the optimal pH for storing and processing this compound samples?

A2: An acidic pH, generally below 6.0, is recommended to minimize chemical hydrolysis of the thioester bond. Most extraction protocols for acyl-CoAs utilize acidic conditions.

Q3: How should I store my plasma samples before analysis?

A3: Plasma samples should be stored at -80°C for long-term stability. For short-term storage, -20°C may be acceptable, but -80°C is preferred to minimize any potential enzymatic or chemical degradation. It is crucial to avoid repeated freeze-thaw cycles by storing samples in single-use aliquots.

Q4: What type of internal standard should I use for quantitative analysis?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as (R,S)-3-hydroxyvaleryl-CoA-d3. This will co-elute with the analyte and experience similar matrix effects, leading to the most accurate quantification. If a stable isotope-labeled standard is not available, a structurally similar short-chain hydroxyacyl-CoA that is not endogenously present in the sample can be used.

Q5: My LC-MS/MS chromatogram shows poor peak shape for this compound. What could be the cause?

A5: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to broad or fronting peaks. Try diluting your sample.

  • Inappropriate Reconstitution Solvent: The solvent used to reconstitute your dried extract should be compatible with the initial mobile phase conditions. A solvent that is too strong can cause peak distortion.

  • Secondary Interactions: The phosphate (B84403) groups on the CoA moiety can interact with the stationary phase, leading to tailing peaks. The use of an ion-pairing agent in the mobile phase or adjusting the mobile phase pH can help mitigate this.

  • Column Contamination: Buildup of matrix components on the column can degrade performance. Regular column washing or the use of a guard column is recommended.

III. Data Presentation

Table 1: Stability of Acyl-CoA Dehydrogenase Activity at Different Temperatures

Temperature (°C)Time to 50% Loss of Activity (hours)
2530
455
-20Minimized Loss
-70Minimized Loss

Data adapted from a study on postmortem liver samples, indicating the persistence of enzymatic activity that can degrade 3-hydroxyacyl-CoAs.[1]

IV. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acidified ACN) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 spe Solid-Phase Extraction (SPE) centrifuge1->spe dry_down Evaporation spe->dry_down reconstitute Reconstitution (Acidic Solvent) dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant degradation_pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation R3HVC This compound enzyme 3-Hydroxyacyl-CoA Dehydrogenase R3HVC->enzyme hydrolysis Hydrolysis (Neutral/Alkaline pH) R3HVC->hydrolysis product1 3-Oxovaleryl-CoA enzyme->product1 product2 (R)-3-Hydroxyvaleric Acid + CoASH hydrolysis->product2

References

Technical Support Center: Enhancing the Stability of (R)-3-hydroxyvaleryl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability and integrity of (R)-3-hydroxyvaleryl-CoA standards. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause degradation of this compound standards?

A1: this compound, like other acyl-CoA thioesters, is susceptible to chemical degradation through several mechanisms. The most common cause of degradation is hydrolysis of the thioester bond. This is particularly accelerated in aqueous solutions that are alkaline or strongly acidic[1]. The presence of certain enzymes in unpurified samples can also lead to metabolic degradation. Additionally, repeated freeze-thaw cycles can compromise the integrity of the standard[2].

Q2: How should I properly store my this compound standards for both short-term and long-term use?

A2: Proper storage is critical for maintaining the stability of your standards. For long-term storage, this compound should be stored as a dry pellet or lyophilized powder at -80°C[1]. For short-term use, it is advisable to prepare aliquots of a concentrated stock solution to minimize the number of freeze-thaw cycles of the primary standard[2]. These working aliquots should also be stored at -80°C.

Q3: What is the best solvent for reconstituting my this compound standard?

A3: To minimize hydrolytic degradation, reconstitution should be performed in a solvent that limits the availability of water or controls the pH. Using methanol (B129727) or a buffered aqueous solution, such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH, can enhance stability compared to unbuffered aqueous solutions[1]. If the experimental protocol requires an aqueous solution, use ice-cold, purified water and prepare the solution immediately before use.

Q4: My quantitative analysis is showing lower than expected concentrations of this compound. What could be the cause?

A4: Lower than expected concentrations can stem from several issues. Degradation due to improper handling or storage is a primary suspect. During sample preparation, losses can occur during solid-phase extraction (SPE), especially for more hydrophilic short-chain acyl-CoAs like this compound[1]. Inaccurate quantification can also result from matrix effects during LC-MS/MS analysis, poor chromatographic separation, or the absence of a suitable internal standard[1].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal During LC-MS/MS Analysis Complete degradation of the standard.Review storage and handling procedures. Ensure the standard was stored at -80°C and that freeze-thaw cycles were minimized[1][2]. Prepare fresh dilutions from a new aliquot.
Inefficient extraction from the sample matrix.For short-chain acyl-CoAs, consider sample preparation methods that do not require a solid-phase extraction (SPE) step, such as protein precipitation with 5-sulfosalicylic acid (SSA)[1].
Poor Peak Shape and Resolution in Chromatography Inadequate chromatographic conditions for short-chain acyl-CoAs.Use a reversed-phase column (e.g., C18) and consider adding an ion-pairing agent to the mobile phase. Operating at a higher pH (e.g., 10.5 with ammonium hydroxide) can also improve peak shape[1].
Inconsistent or Non-Reproducible Quantification Degradation of the standard in the autosampler.Ensure the autosampler is kept at a low temperature (e.g., 4°C). If possible, analyze samples immediately after preparation. Some studies suggest that using glass vials instead of plastic can decrease signal loss for some CoA metabolites[3].
Matrix effects suppressing ionization.Construct calibration curves in a matrix that closely matches your study samples to account for matrix effects. Use a stable isotope-labeled internal standard if available[1].
Gradual Decrease in Standard Concentration Over Time Slow degradation of stock solutions.Prepare smaller, single-use aliquots of your stock solution to avoid repeated thawing and freezing of the main stock. Store all solutions at -80°C[1][2].

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standards
  • Reconstitution of Lyophilized Standard: a. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation. b. Reconstitute the standard in an appropriate volume of ice-cold 50 mM ammonium acetate (pH 7.0) or methanol to create a concentrated stock solution (e.g., 1 mg/mL). c. Vortex briefly to ensure complete dissolution.

  • Aliquoting and Storage: a. Immediately dispense the stock solution into small, single-use aliquots in low-binding microcentrifuge tubes. b. Flash-freeze the aliquots in liquid nitrogen or on dry ice. c. Store the aliquots at -80°C.

  • Preparation of Working Standards: a. For each experiment, thaw a single aliquot of the stock solution on ice. b. Perform serial dilutions using an ice-cold buffer appropriate for your analytical method (e.g., 5% 5-sulfosalicylic acid for direct injection LC-MS/MS). c. Keep the working standards on ice at all times and use them as soon as possible.

Protocol 2: Sample Preparation for Quantification of this compound using Protein Precipitation

This protocol is designed for the extraction of short-chain acyl-CoAs from cell cultures and is adapted from established methods[1].

  • Cell Lysate Preparation: a. Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS). b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 10 minutes.

  • Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, avoiding the protein pellet.

  • LC-MS/MS Analysis: a. Inject the supernatant directly into the LC-MS/MS system. b. Use a C18 UHPLC column with an ion-pairing agent for chromatographic separation[1].

Visualizations

G cluster_storage Standard Storage cluster_prep Sample Preparation cluster_analysis Analysis lyophilized Lyophilized Standard (-80°C) stock Concentrated Stock (Aliquoted, -80°C) lyophilized->stock Reconstitute working Working Standard (On Ice) stock->working Thaw & Dilute analysis LC-MS/MS Analysis working->analysis sample Biological Sample extraction Extraction with Acid (e.g., SSA) sample->extraction centrifuge Centrifugation extraction->centrifuge supernatant Supernatant Collection centrifuge->supernatant supernatant->analysis

Caption: Experimental workflow for the analysis of this compound.

G cluster_causes Potential Causes of Degradation start This compound Standard degradation Degradation (Loss of Integrity) start->degradation temp High Temperature (> -20°C) temp->degradation ph Alkaline or Strongly Acidic pH ph->degradation freeze_thaw Repeated Freeze-Thaw Cycles freeze_thaw->degradation water Excess Water (Hydrolysis) water->degradation

Caption: Key factors leading to the degradation of this compound standards.

References

Strategies to increase precursor supply for (R)-3-hydroxyvaleryl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the synthesis of (R)-3-hydroxyvaleryl-CoA. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges in increasing the precursor supply for producing 3-hydroxyvalerate (B1259860) (3HV) containing biopolymers like PHBV.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its significance?

A1: this compound is a crucial precursor molecule for the biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a type of polyhydroxyalkanoate (PHA).[1] PHAs are biodegradable and biocompatible polyesters produced by various microorganisms.[2] The incorporation of 3-hydroxyvalerate (3HV) monomers, derived from this compound, into the polymer chain improves the material properties of the resulting bioplastic, such as increasing its flexibility and lowering its melting point, which expands its range of applications.[3][4]

Q2: What is the primary limiting factor in this compound synthesis?

A2: The primary limiting factor is the intracellular availability of its direct precursor, propionyl-CoA .[3] Most commonly used microbial hosts, like Escherichia coli, do not naturally produce significant amounts of propionyl-CoA from common carbon sources like glucose.[5][6] Therefore, strategies to enhance this compound synthesis are centered on increasing the intracellular pool of propionyl-CoA.

Q3: What are the key enzymes involved in the conversion of precursors to PHBV?

A3: The core biosynthetic pathway involves three key enzymes:

  • β-Ketothiolase (PhaA or BktB): Catalyzes the condensation of acetyl-CoA and propionyl-CoA to form 3-ketovaleryl-CoA.[7][8]

  • Acetoacetyl-CoA Reductase (PhaB): Reduces 3-ketovaleryl-CoA to this compound.[2][7]

  • PHA Synthase (PhaC): Polymerizes this compound and (R)-3-hydroxybutyryl-CoA monomers into the PHBV copolymer.[2][7]

Q4: What metabolic pathways can be engineered to supply propionyl-CoA?

A4: Several native and heterologous metabolic pathways can be engineered or introduced into host organisms to supply propionyl-CoA from central metabolites. Key pathways include:

  • Methylmalonyl-CoA Pathway: Converts succinyl-CoA (a TCA cycle intermediate) to propionyl-CoA.[5][9]

  • 2-Oxobutyrate Pathway (via Threonine): Synthesizes propionyl-CoA from threonine, which is derived from pyruvate (B1213749) and oxaloacetate.[10]

  • 3-Hydroxypropionate Pathway: A CO2-fixing pathway that can convert acetyl-CoA to propionyl-CoA.[9]

  • Direct Feeding Strategies: Supplementing the culture medium with precursors like propionate (B1217596), valerate, or odd-chain fatty acids, which are then converted intracellularly to propionyl-CoA.[3][5][11]

Metabolic Pathway for PHBV Synthesis

The diagram below illustrates the central pathway for the synthesis of the 3-hydroxyvalerate (3HV) monomer and its subsequent polymerization into PHBV.

PHBV_Synthesis PropionylCoA Propionyl-CoA dummy PropionylCoA->dummy AcetylCoA Acetyl-CoA AcetylCoA->dummy KetovalerylCoA 3-Ketovaleryl-CoA HydroxyvalerylCoA This compound KetovalerylCoA->HydroxyvalerylCoA PhaB (NADPH) PHBV PHBV Polymer HydroxyvalerylCoA->PHBV PhaC HydroxybutyrylCoA (R)-3-Hydroxybutyryl-CoA (from 2x Acetyl-CoA) HydroxybutyrylCoA->PHBV PhaC dummy->KetovalerylCoA BktB / PhaA

Core enzymatic steps for 3HV monomer synthesis and polymerization.

Troubleshooting Guide

Problem 1: Low or zero incorporation of 3HV into the polymer.

Possible CauseSuggested Solution
Insufficient Propionyl-CoA Supply 1. Introduce or upregulate a propionyl-CoA synthesis pathway. Overexpress key enzymes like succinyl-CoA transferase and methylmalonyl-CoA mutase for the methylmalonyl-CoA pathway.[5][9] 2. Feed external precursors. Add propionic acid, valeric acid, or 1-propanol (B7761284) to the fermentation medium.[3][10] Note: Monitor for toxicity. 3. Optimize precursor feeding strategy. Implement a fed-batch or pH-stat feeding system to maintain a low, non-toxic concentration of the precursor in the broth.[11]
Inefficient Precursor Conversion 1. Use a more efficient β-ketothiolase. Some PhaA enzymes have low affinity for propionyl-CoA. Express a BktB enzyme known to efficiently condense propionyl-CoA and acetyl-CoA. 2. Introduce a dedicated transferase. Expressing a propionyl-CoA transferase (pct) gene can improve the conversion of externally fed propionate to propionyl-CoA, sometimes at lower substrate concentrations.[12]
Diversion of Propionyl-CoA 1. Knock out competing pathways. In E. coli, propionyl-CoA can be consumed by the methylcitrate cycle and other native pathways. Deleting genes like prpC (methylcitrate synthase) and ygfH (propionyl-CoA:succinate CoA-transferase) can redirect the precursor pool towards 3HV synthesis.[13][14]

Problem 2: Cell growth is severely inhibited after adding propionic acid.

Possible CauseSuggested Solution
Propionate Toxicity 1. Implement a controlled feeding strategy. Use a fed-batch approach to add propionic acid gradually, keeping its concentration below inhibitory levels (e.g., < 3 g/L).[11] 2. Use a pH-stat system. Propionic acid feeding can be coupled to pH control. As cells consume the acid, the pH rises, triggering the automatic addition of more acid, maintaining both pH and a stable substrate level.[11] 3. Use an alternative precursor. Test other precursors like 1-propanol or valeric acid, which may be less toxic to the host strain.[10]
Metabolic Imbalance 1. Co-feed with a primary carbon source. Ensure an adequate supply of a primary carbon source like glucose or glycerol. This provides the necessary energy (ATP) and reducing power (NADPH) for both cell growth and product synthesis.[6]

Troubleshooting Workflow for Low 3HV Yield

This workflow provides a logical sequence for diagnosing and resolving issues related to low product yield.

Troubleshooting_Workflow start Start: Low 3HV Yield check_precursor Is an external precursor (e.g., propionate) being fed? start->check_precursor check_pathway Is an engineered propionyl-CoA pathway present and induced? check_precursor->check_pathway No check_feeding Is precursor concentration in broth optimal (non-toxic)? check_precursor->check_feeding Yes check_expression Are pathway genes (bktB, phaB, etc.) expressed? check_pathway->check_expression Yes knockout_genes Action: Delete competing pathway genes check_pathway->knockout_genes No (Consider this strategy) optimize_feeding Action: Optimize feeding strategy (Fed-batch, pH-stat) check_feeding->optimize_feeding No check_feeding->check_expression Yes optimize_feeding->check_expression optimize_expression Action: Optimize induction (inducer conc., temp.) check_expression->optimize_expression No check_competing Are competing pathways (e.g., prpC, ygfH) active? check_expression->check_competing Yes optimize_expression->check_competing check_competing->knockout_genes Yes check_fermentation Are fermentation conditions (pH, temp, aeration) optimal? check_competing->check_fermentation No knockout_genes->check_fermentation optimize_fermentation Action: Optimize C/N ratio, pH, and aeration check_fermentation->optimize_fermentation No end End: Improved Yield check_fermentation->end Yes optimize_fermentation->end

A step-by-step guide to diagnosing low 3HV production.

Quantitative Data Summary

The following tables summarize fermentation data from various studies, highlighting the impact of different strategies and conditions on PHBV production.

Table 1: Comparison of Fermentation Strategies for PHA Production

Host OrganismStrategyCarbon Source(s)C/N RatioMax. PHA Concentration (g/L)3HV Fraction (mol%)Reference
Cupriavidus necatorBatchFructose (B13574)~164.13N/A (PHB)[15]
Cupriavidus necatorFed-batch (exp. feed)FructoseVariable25.7N/A (PHB)[15]
Ralstonia eutrophaFed-batch (P/G ratio 0.17)Glucose, Propionic AcidVariable117~10[11]
Ralstonia eutrophaFed-batch (P/G ratio 0.52)Glucose, Propionic AcidVariable6414.3[11]
Haloferax mediterraneiBatchGlucose, 3-HydroxypropionateN/AN/AIncreased 2.3-fold[9]

P/G Ratio: Molar ratio of propionic acid to glucose in the feed.

Table 2: Optimization of Media Components for C. necator

ParameterGoalOptimal ValueResultReference
GlucoseBiomass Production10.8 g/L4.84 g/L Biomass[16]
Ammonium SulfateBiomass Production0.95 g/L4.84 g/L Biomass[16]
GlucosePHB Production6.7 g/L3.8-fold increase in PHB yield[16]
Ammonium SulfatePHB Production0.60 g/L3.8-fold increase in PHB yield[16]
C/N/P RatioBiomass & PHB Prod.100:2:157.9 g/L Biomass, 3.0 g/L PHB[16]

Experimental Protocols

Protocol 1: Quantification of 3HV Content by Gas Chromatography (GC)

This protocol describes the methanolysis of PHBV-containing biomass followed by GC analysis to determine the molar fraction of 3HV.

Materials:

  • Lyophilized (freeze-dried) cell biomass (15-20 mg)

  • Methanolysis solution: 3% (v/v) sulfuric acid in methanol

  • Chloroform (B151607)

  • Internal Standard: Benzoic acid methyl ester or similar

  • Standard compounds: Methyl-3-hydroxybutyrate, Methyl-3-hydroxyvalerate

  • Glass screw-cap tubes

Methodology:

  • Sample Preparation: Accurately weigh 15-20 mg of lyophilized cell biomass into a glass screw-cap tube.

  • Methanolysis:

    • Add 2 mL of chloroform to the tube.

    • Add 2 mL of the methanolysis solution (3% H₂SO₄ in methanol).

    • Add a known concentration of the internal standard.

    • Seal the tube tightly with a Teflon-lined cap.

  • Reaction: Heat the mixture at 100°C for 4 hours in a heating block or oven. This process simultaneously extracts the polymer and converts the hydroxyacyl-CoA monomers into their methyl ester derivatives.

  • Phase Separation: Cool the tube to room temperature. Add 1 mL of distilled water and vortex vigorously for 1 minute. Centrifuge the tube to separate the phases.

  • Sample Extraction: The methyl esters of the PHA monomers will be in the lower chloroform phase. Carefully collect ~1 mL of this organic phase using a glass pipette and transfer it to a GC vial.

  • GC Analysis:

    • Inject 1-2 µL of the sample into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

    • Typical GC Conditions:

      • Column: Non-polar capillary column (e.g., HP-5, DB-5).

      • Injector Temperature: 250°C.

      • Detector Temperature: 275°C.

      • Oven Program: Start at 80°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min. (Note: This program should be optimized for your specific column and setup).

  • Quantification:

    • Generate a standard curve using known concentrations of pure methyl-3-hydroxybutyrate and methyl-3-hydroxyvalerate standards.

    • Identify the peaks in the sample chromatogram by comparing their retention times to the standards.

    • Calculate the concentration of each monomer in the sample based on the peak areas relative to the internal standard and the standard curve.

    • The 3HV molar fraction (%) is calculated as: (moles of 3HV) / (moles of 3HV + moles of 3HB) * 100.

References

Dealing with co-elution issues in the chromatographic analysis of acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of acyl-CoAs. This resource provides in-depth troubleshooting guides and answers to frequently asked questions to help you resolve common challenges, such as co-elution, during your experiments.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter.

Q1: My chromatogram shows a broad or shouldered peak. How can I confirm if this is a co-elution issue?

A1: Peak asymmetry, such as shouldering or excessive tailing, is a primary indicator of co-elution, where two or more compounds elute from the column at nearly the same time.[1] Before adjusting your method, it's crucial to confirm that you are dealing with co-elution and not a system performance issue.

Initial Verification Steps:

  • Visual Peak Inspection: A pure compound should ideally produce a symmetrical, Gaussian peak. A shoulder or a "merged" peak appearance strongly suggests co-elution.[1] A gradual exponential decline is known as tailing, whereas a sudden discontinuity, or shoulder, is more indicative of co-eluting peaks.[1]

  • Use of Advanced Detectors:

    • Diode Array Detector (DAD/PDA): A DAD or PDA detector can perform peak purity analysis by collecting multiple UV spectra across the peak's elution profile.[1][2] If all the spectra are identical, the peak is likely pure. If the spectra differ, the system will flag potential co-elution.[1][2]

    • Mass Spectrometry (MS): Similarly, an MS detector can assess peak purity. By taking mass spectra at different points across the peak (peak apex vs. the leading or tailing edge), you can check for changes in the mass-to-charge ratio (m/z).[1][2] A shift in the m/z profile indicates that multiple compounds are present.[1]

Q2: I've confirmed co-elution. What are the first system parameters I should check?

A2: Before making significant changes to your chromatographic method, ensure your HPLC or UHPLC system is functioning optimally. Poor system health can mimic or worsen co-elution.[3]

System Suitability Checklist:

  • Column Health: The column can become contaminated or develop a void at the inlet over time. Try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[3]

  • Flow Rate Consistency: Verify that the pump is delivering a precise and stable flow rate. Fluctuations can cause retention time shifts and affect peak shape.[3]

  • Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector. Excessive extra-column volume leads to peak broadening, which can obscure the separation of closely eluting peaks.[3]

  • Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible.[3] Injecting a sample in a solvent much stronger than the mobile phase can cause significant peak distortion and fronting.[3]

Q3: How can I optimize my mobile phase to resolve co-eluting acyl-CoAs?

A3: Mobile phase composition is a powerful tool for manipulating selectivity and resolving co-eluting peaks.[4][5] For acyl-CoAs, which are amphiphilic, both the organic modifier and aqueous components are critical.

Mobile Phase Optimization Strategies:

  • Adjust the Gradient: For complex mixtures of acyl-CoAs with varying chain lengths, a gradient elution is necessary.[6] If co-elution occurs, try making the gradient shallower (i.e., increase the gradient time for the same change in organic solvent percentage). This gives analytes more time to interact with the stationary phase, often improving resolution.[3]

  • Change the Organic Solvent: If you are using acetonitrile, try substituting it with methanol (B129727), or vice-versa.[2] Different organic solvents alter the separation selectivity by changing how analytes interact with the stationary phase.[7]

  • Modify the Aqueous Phase pH: Acyl-CoAs possess phosphate (B84403) groups that can be ionized. Adjusting the pH of the aqueous mobile phase with a buffer (e.g., phosphate or acetate) can change the ionization state of the analytes and co-eluting impurities, thereby altering their retention times.[3]

  • Incorporate Ion-Pairing Agents: Ion-pairing agents are mobile phase additives that are essential for retaining and separating charged analytes like acyl-CoAs in reversed-phase chromatography.[8][9][10] They work by forming a neutral ion-pair with the charged analyte, which increases its hydrophobicity and retention on a C18 or similar column.[8]

    • For the negatively charged phosphate groups on acyl-CoAs, a cationic ion-pairing agent like a tetraalkylammonium salt (e.g., tetrabutylammonium) is often used.[8]

    • Short-chain acyl-CoAs often require slightly acidic mobile phases in reversed-phase conditions.[11]

Troubleshooting Workflow for Co-elution

G cluster_0 Phase 1: Identification cluster_1 Phase 2: System Check cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Resolution start Observe Peak Asymmetry (Shoulder, Broadening) check_purity Confirm Co-elution? (DAD Purity, MS Spectra) start->check_purity system_ok System Health OK? (Column, Flow Rate, Tubing) check_purity->system_ok Yes fix_system Troubleshoot System: - Flush/Replace Column - Check Pump - Minimize Tubing system_ok->fix_system No optimize_mobile Adjust Mobile Phase: - Shallower Gradient - Change Organic Solvent - Adjust pH / Ion-Pairing system_ok->optimize_mobile Yes fix_system->system_ok Re-evaluate optimize_conditions Modify Other Parameters: - Lower Flow Rate - Change Temperature optimize_mobile->optimize_conditions resolved Resolution Achieved optimize_mobile->resolved Yes change_column Change Stationary Phase: - Different Chemistry (e.g., Biphenyl) - Smaller Particle Size optimize_conditions->change_column optimize_conditions->resolved Yes change_column->resolved Yes ms_resolve Use MS to Differentiate (Different m/z) change_column->ms_resolve No

Caption: A logical workflow for identifying, troubleshooting, and resolving co-elution issues.

Q4: Mobile phase optimization isn't working. Should I change my column?

A4: Yes. If adjusting the mobile phase does not resolve the co-elution, the issue is likely a lack of selectivity (α) between your analytes with the current stationary phase.[1][2] This means the column chemistry cannot sufficiently differentiate between the co-eluting compounds.[1]

Stationary Phase Strategies:

  • Change Column Chemistry: The easiest way to resolve persistent co-elution is often to change the bonded phase of the column.[4] While C18 is the most common choice, other chemistries may offer different selectivity for acyl-CoAs. Consider alternatives like:

    • Biphenyl or Phenyl-Hexyl columns for aromatic or unsaturated compounds.

    • Embedded polar group (EPG) columns.

    • Amide columns, which can be beneficial for polar compounds.[2]

  • Use Smaller Particle Sizes: Columns packed with smaller particles (e.g., sub-2 µm) or solid-core particles provide higher efficiency (N), resulting in sharper peaks.[4][12] Sharper peaks are narrower at the base, which can be enough to resolve closely eluting compounds.[12]

  • Increase Column Length: A longer column increases the number of theoretical plates, which can improve resolution, but at the cost of longer run times and higher backpressure.[4][12]

Q5: Can temperature or flow rate adjustments help with co-elution?

A5: Yes, both temperature and flow rate can influence chromatographic resolution.

  • Temperature: Increasing column temperature generally decreases mobile phase viscosity, which can lead to sharper peaks and sometimes alter selectivity.[4][12] It's a useful parameter to screen, but be aware that some acyl-CoAs may be unstable at higher temperatures.[12] A good starting point for small molecules is often between 40–60°C.[4]

  • Flow Rate: Lowering the flow rate usually increases the time analytes spend interacting with the stationary phase, which can improve resolution.[12][13] However, this also increases the analysis time.[12][13] Conversely, increasing the flow rate shortens the run time but may compromise resolution.[12]

Q6: I can't achieve baseline separation. Can my mass spectrometer help distinguish the co-eluting compounds?

A6: Absolutely. This is a primary advantage of using a mass spectrometer (MS) as a detector. If two compounds co-elute chromatographically but have different mass-to-charge ratios (m/z), the MS can still distinguish and quantify them independently.[3]

  • Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM): In tandem mass spectrometry (MS/MS), you can set up specific MRM transitions for each acyl-CoA of interest.[14][15] This technique is highly selective, as it monitors for a specific precursor ion and a specific fragment ion for each analyte. Even if two compounds have the same retention time, they will not be detected in the same MRM channel unless they are isobaric (have the same mass) and produce the same fragment ion, which is rare.[14]

Frequently Asked Questions (FAQs)

Q: What exactly is co-elution in chromatography? A: Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping or completely merged peaks in the chromatogram.[1] This prevents the accurate identification and quantification of the individual compounds.[1]

Q: Why are acyl-CoAs challenging to analyze chromatographically? A: Acyl-CoAs are challenging due to their amphiphilic nature, possessing both a hydrophilic coenzyme A moiety and a hydrophobic fatty acyl chain of varying length and saturation.[16] They are also present in low concentrations in biological samples and can be unstable.[15][17] This combination of properties makes achieving good peak shape and resolution for a wide range of acyl-CoAs difficult.[11]

Q: Can my sample preparation contribute to co-elution? A: Yes. A complex sample matrix with many interfering compounds can increase the chances of co-elution. If your sample contains a high concentration of impurities, they can co-elute with your analytes of interest.[3] Employing a sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove many of these interferences and reduce the likelihood of co-elution.[3][6]

Q: What are common ion-pairing agents used for acyl-CoA analysis? A: To separate negatively charged acyl-CoAs by reversed-phase HPLC, cationic (positively charged) ion-pairing agents are added to the mobile phase.[8] Examples include tetraalkylammonium salts like tetrabutylammonium (B224687) phosphate or bromide.[8] These agents form a neutral complex with the acyl-CoA, allowing it to be retained on a hydrophobic stationary phase like C18.[8]

Quantitative Data Summary

Table 1: Comparison of Chromatographic Parameters for Acyl-CoA Analysis
ParameterSetting / ConditionRationale & Impact on SeparationReference
Stationary Phase C18 Reversed-PhaseStandard choice for separating compounds based on hydrophobicity. Longer acyl chains are retained longer.[6][18]
Biphenyl / Phenyl-HexylOffers alternative selectivity, especially for unsaturated or aromatic analytes, through pi-pi interactions.[2]
Mobile Phase A Water with buffer and/or acidTypically contains a buffer (e.g., ammonium (B1175870) acetate) or an acid (e.g., formic acid) to control pH and improve peak shape.[3][6]
Mobile Phase B Acetonitrile or MethanolThe organic modifier. Acetonitrile often provides sharper peaks than methanol. The choice can significantly alter selectivity.[6][7]
Ion-Pairing Agent Tetraalkylammonium saltsUsed as a counter-ion to retain the negatively charged acyl-CoAs on the reversed-phase column.[8]
Column Temperature 35 - 60 °CHigher temperatures can improve efficiency (sharper peaks) and reduce run times but may risk analyte degradation.[4][12][19]
Flow Rate 0.2 - 1.0 mL/minLower flow rates generally improve resolution but increase analysis time. Optimal flow rate depends on column dimensions and particle size.[4][12]

Experimental Protocols

Protocol 1: General LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general workflow for the analysis of acyl-CoAs using a reversed-phase column coupled to a tandem mass spectrometer. Optimization will be required for specific applications.

  • Chromatographic System: A UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[6]

  • Mobile Phase A: Water containing 10 mM ammonium acetate (B1210297) and 0.1% formic acid.[6]

  • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[6]

  • Column Temperature: 40°C.[14]

  • Flow Rate: 200 µL/min.[14]

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 2-15%) for the first few minutes to retain short-chain acyl-CoAs.[14]

    • Gradually ramp up the percentage of Mobile Phase B to elute the more hydrophobic medium- and long-chain acyl-CoAs.[6][14]

    • Include a high-organic wash step at the end of the gradient to clean the column.

    • Return to initial conditions and allow the column to re-equilibrate before the next injection.

  • Mass Spectrometry:

    • Use electrospray ionization (ESI) in positive ion mode, as it has been shown to be more sensitive for many acyl-CoAs.[14]

    • Optimize source-dependent parameters (e.g., capillary voltage, source temperature) for your specific instrument.

    • For quantification, use Multiple Reaction Monitoring (MRM) mode. Determine the optimal precursor ion -> product ion transitions and collision energies for each acyl-CoA standard. A common fragmentation involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) portion.[11]

Acyl-CoA Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Cells or Tissue) extraction Homogenize in Cold Solvent (e.g., 80% Methanol) + Internal Standards sample->extraction cleanup Cleanup (Optional) Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction extraction->cleanup injection Inject Extract onto Reversed-Phase Column cleanup->injection separation Gradient Elution (Separation by Hydrophobicity) injection->separation detection ESI-MS/MS Detection (Positive Ion Mode, MRM) separation->detection integration Peak Integration & Retention Time Alignment detection->integration quant Quantification using Internal Standards integration->quant report Generate Acyl-CoA Profile quant->report

Caption: A typical experimental workflow from sample preparation to data analysis for acyl-CoAs.

Protocol 2: Acyl-CoA Extraction from Cultured Cells

This protocol is adapted from methods designed for robust extraction of a broad range of acyl-CoAs from cell culture samples.[14]

  • Cell Harvesting: Place the cell culture dish on ice and aspirate the medium.

  • Washing: Gently wash the adherent cells twice with chilled phosphate-buffered saline (PBS) and then once with chilled distilled water. Perform washes quickly to prevent cell lysis.[14]

  • Cell Lysis and Extraction:

    • Scrape the cells into a corner of the tilted dish using a cell scraper.

    • Add 500 µL of ice-cold methanol containing 1 mM EDTA. Add an internal standard mixture at this stage (e.g., a mix of odd-chain acyl-CoAs like C15:0-CoA and C17:0-CoA).[14]

    • Transfer the cell suspension to a screw-cap tube and sonicate briefly (~30 seconds) on ice.[14]

  • Phase Separation:

    • Add 250 µL of chloroform (B151607) and sonicate again briefly.[14]

    • Incubate the single-phase mixture for 30 minutes in a 50°C heating block to facilitate extraction.[14]

    • Cool the tubes to room temperature. Add 250 µL of chloroform and 250 µL of water, vortexing after each addition to create two distinct phases.[14]

    • Centrifuge briefly to separate the phases. The acyl-CoAs will be in the upper aqueous/methanol phase and at the interface.[14]

  • Collection and Re-extraction:

    • Carefully transfer the upper phase to a new tube.

    • Re-extract the lower phase and interface twice more with 0.5 mL of a synthetic upper phase solution (H₂O/Methanol/Chloroform, 45:50:5 v/v/v).[14]

    • Pool all the collected upper phases.

  • Sample Preparation for Injection: The pooled extract can be evaporated to dryness under a stream of nitrogen and then reconstituted in the initial mobile phase for LC-MS/MS analysis.

References

Technical Support Center: Refinement of Analytical Methods for Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, your resource for troubleshooting and refining analytical methods for complex biological samples. This guide provides practical solutions to common challenges encountered during experimental workflows, from sample preparation to data analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues researchers may encounter. The question-and-answer format is designed to provide direct and actionable guidance.

Sample Preparation

Question: My protein yield is consistently low after extraction from mammalian cells. What are the potential causes and solutions?

Answer: Low protein yield can stem from several factors during the extraction process. Inefficient cell lysis is a primary culprit. Ensure your lysis buffer is appropriate for your cell type and that you are using a sufficient volume. Mechanical disruption methods, such as sonication or homogenization, can also enhance lysis efficiency. Another critical factor is protein degradation. Always work on ice and use protease and phosphatase inhibitors in your lysis buffer to preserve protein integrity.[1][2][3] Finally, incomplete solubilization of proteins can lead to losses. Consider using stronger detergents or chaotropic agents like urea (B33335) in your lysis buffer, but be mindful of their compatibility with downstream applications.[4]

Question: I'm observing unexpected peaks and high background noise in my mass spectrometry data. What are common sources of contamination in proteomics sample preparation?

Answer: Contamination is a frequent issue in proteomics and can be introduced at multiple stages. Common contaminants include keratins from skin and hair, polymers like polyethylene (B3416737) glycol (PEG) from detergents (e.g., Triton X-100, Tween), and plasticizers from labware.[5][6] To minimize keratin (B1170402) contamination, it is advisable to work in a laminar flow hood, wear gloves, and use dedicated lab coats.[5] Using high-purity, MS-grade solvents and reagents, and avoiding the use of communal lab chemicals can prevent chemical contamination.[5] It is also recommended to use low-protein-binding tubes and pipette tips to reduce the introduction of plasticizers. A summary of common contaminants and their sources is provided in the table below.

Data Presentation: Common Contaminants in Proteomics Sample Preparation

ContaminantCommon SourcesMitigation Strategies
Keratins Analyst's skin, hair, dustWork in a laminar flow hood, wear gloves and a lab coat, use filtered pipette tips.[5]
Polymers (e.g., PEG) Detergents (Triton X-100, Tween), labwareUse MS-compatible detergents or perform detergent removal steps. Use dedicated glassware for proteomics.[5]
Plasticizers (e.g., phthalates) Plastic tubes, pipette tips, solvent bottlesUse high-quality, certified low-protein-binding plasticware.[5]
Salts and Buffers Lysis and digestion buffersPerform desalting/buffer exchange steps (e.g., SPE, dialysis) before MS analysis.
Trypsin Autolysis Products In-solution digestionUse high-quality, sequencing-grade trypsin; minimize autolysis by performing digestion at an optimal pH and temperature.

Question: My in-solution trypsin digestion seems incomplete, leading to poor peptide identification. How can I optimize the digestion protocol?

Answer: Incomplete digestion is a common problem that can be addressed by optimizing several parameters. Firstly, ensure complete denaturation, reduction, and alkylation of your protein sample before adding trypsin, as this exposes cleavage sites.[7][8][9][10][11] The trypsin-to-protein ratio is also critical; a ratio of 1:20 to 1:50 (w/w) is generally recommended.[8][10] Digestion time and temperature are also key; an overnight incubation at 37°C is standard, but shorter times at higher temperatures can also be effective.[7][8] Finally, ensure your digestion buffer has the optimal pH for trypsin activity (around pH 8.0) and is free of inhibitors.[9]

Protein Quantification

Question: My Bradford protein assay results are inconsistent and not reproducible. What are the likely causes?

Answer: Inconsistent results in the Bradford assay can arise from several sources. Pipetting errors, especially when preparing the standard curve, are a common cause of variability.[12] Ensure your pipettes are calibrated and use consistent technique. The presence of interfering substances in your sample, such as detergents, can also affect the assay's accuracy.[12][13] It is crucial to prepare your standards in the same buffer as your samples to account for any matrix effects.[12] Other factors to consider are improper mixing of reagents and samples, and measuring the absorbance outside the linear range of the assay.[14][15]

Data Presentation: Troubleshooting Inconsistent Protein Quantification (Bradford Assay)

SymptomPossible CauseRecommended Solution
High variability between replicates Pipetting inconsistencyCalibrate pipettes; use consistent pipetting technique; prepare a master mix of reagents.[12]
Non-homogenous sampleVortex samples gently before pipetting.
Absorbance values are too high or too low Incorrect sample dilutionDilute or concentrate the sample to fall within the linear range of the standard curve.[12]
Incorrect wavelength usedEnsure spectrophotometer is set to 595 nm.[12]
Standard curve has a low R² value Improperly prepared standardsPrepare fresh standards and ensure accurate dilutions.[12]
Interfering substances in the bufferPrepare standards in the same buffer as the samples.[12]
Color develops too quickly or fades Reaction time not optimizedRead absorbance within the recommended time frame (typically 5-60 minutes).
Chromatography and Mass Spectrometry (LC-MS)

Question: I'm experiencing shifting retention times and poor peak shapes in my LC-MS runs. What should I investigate?

Answer: Fluctuations in retention time and suboptimal peak shapes are common LC-MS issues that can often be traced back to the liquid chromatography system.[16][17][18][19][20] A primary suspect is the mobile phase composition; ensure it is prepared accurately and consistently, and that the solvents are of high purity and properly degassed.[20] Column degradation is another frequent cause. Over time, the stationary phase can degrade, or the column can become clogged with particulates from the sample.[17] Implementing a regular column cleaning and replacement schedule is crucial. Inconsistent flow rates from the pump can also lead to retention time shifts. Check for leaks in the system and ensure the pump is properly maintained.

Question: My MS signal intensity is low and I'm seeing a lot of ion suppression. How can I improve sensitivity?

Answer: Low signal intensity and ion suppression are often caused by matrix effects, where components in the sample other than the analyte of interest interfere with ionization.[16] To mitigate this, thorough sample cleanup is essential. Techniques like solid-phase extraction (SPE) can effectively remove interfering substances like salts and detergents.[21][22][23][24][25] Optimizing the electrospray ionization (ESI) source parameters, such as spray voltage and gas flow rates, can also significantly enhance signal intensity. Additionally, ensure that the mass spectrometer is properly calibrated and tuned.

Experimental Protocols

Protein Extraction from Cultured Mammalian Cells

This protocol provides a general method for extracting total protein from cultured mammalian cells for downstream proteomic analysis.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Aspirate the culture medium from the cell culture dish.

  • Wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer to the dish.

  • Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

  • Determine the protein concentration using a suitable method (e.g., Bradford assay).

  • Store the protein extract at -80°C until further use.

In-Solution Trypsin Digestion

This protocol describes the digestion of proteins into peptides suitable for mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade modified trypsin

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

Procedure:

  • Reduction: Add DTT to the protein sample to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.[7][8]

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.[7][8]

  • Digestion: Add trypsin to the sample at a 1:50 (enzyme:protein) ratio (w/w). Incubate overnight at 37°C.[8][10]

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1%.

  • The resulting peptide mixture is now ready for desalting and LC-MS/MS analysis.

Bradford Protein Assay

This protocol outlines the steps for determining protein concentration using the Bradford assay.

Materials:

  • Bradford reagent

  • Protein standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL)

  • Buffer used to dissolve the protein samples

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare Standards: Prepare a series of protein standards by diluting the BSA stock solution with the sample buffer. Typical concentrations range from 0.1 to 1.0 mg/mL.[13]

  • Prepare Samples: Dilute your unknown protein samples with the same buffer to ensure their concentration falls within the range of the standard curve.

  • Assay:

    • Pipette 5 µL of each standard and unknown sample into separate wells of a microplate.

    • Add 250 µL of Bradford reagent to each well.

    • Incubate at room temperature for 5 minutes.

  • Measurement: Measure the absorbance at 595 nm using a microplate reader.

  • Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the equation of the linear regression from the standard curve to calculate the concentration of your unknown samples.

Visualizations

Experimental Workflow: From Sample to Data

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Sample Complex Biological Sample Extraction Protein Extraction Sample->Extraction Quantification Protein Quantification Extraction->Quantification Digestion Trypsin Digestion Quantification->Digestion Cleanup Peptide Cleanup (SPE) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing LCMS->Data Results Results Interpretation Data->Results

Caption: A typical experimental workflow for proteomic analysis.

Troubleshooting Logic: Low MS Signal Intensity

Troubleshooting_MS_Signal Start Low MS Signal Intensity CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep InadequateCleanup Inadequate Cleanup? CheckSamplePrep->InadequateCleanup Yes LowPeptideConc Low Peptide Concentration? CheckSamplePrep->LowPeptideConc No CheckLC Evaluate LC Performance PoorPeakShape Poor Peak Shape? CheckLC->PoorPeakShape Yes ColumnIssue Column Issue? CheckLC->ColumnIssue No CheckMS Inspect MS Settings SourceDirty Ion Source Dirty? CheckMS->SourceDirty Yes IncorrectSettings Incorrect MS Settings? CheckMS->IncorrectSettings No OptimizeSPE Optimize SPE Protocol InadequateCleanup->OptimizeSPE Yes Resolved Signal Improved OptimizeSPE->Resolved LowPeptideConc->CheckLC No ConcentrateSample Concentrate Sample LowPeptideConc->ConcentrateSample Yes ConcentrateSample->Resolved OptimizeLCMethod Optimize LC Method PoorPeakShape->OptimizeLCMethod Yes OptimizeLCMethod->Resolved ColumnIssue->CheckMS No ReplaceColumn Replace Column ColumnIssue->ReplaceColumn Yes ReplaceColumn->Resolved CleanSource Clean Ion Source SourceDirty->CleanSource Yes CleanSource->Resolved OptimizeSettings Optimize MS Parameters IncorrectSettings->OptimizeSettings Yes OptimizeSettings->Resolved

Caption: A decision tree for troubleshooting low MS signal intensity.

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for (R)-3-hydroxyvaleryl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of short-chain acyl-coenzyme A (acyl-CoA) thioesters, such as (R)-3-hydroxyvaleryl-CoA, is critical for understanding cellular metabolism and the pathophysiology of various metabolic diseases. This guide provides a comprehensive comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound against alternative analytical techniques. The information presented is intended to assist researchers in selecting the most appropriate method for their specific needs, with a focus on performance, sensitivity, and throughput.

Comparison of Analytical Methods

LC-MS/MS has become the gold standard for the analysis of acyl-CoAs due to its high sensitivity and specificity.[1] However, other techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and enzymatic assays remain viable alternatives, each with its own set of advantages and limitations. The following table summarizes the key performance characteristics of these methods.

ParameterNovel LC-MS/MS MethodHPLC-UVEnzymatic Assay
Limit of Detection (LOD) 1 - 10 fmol0.13 - 0.33 mM[2]~50 fmol
Limit of Quantification (LOQ) 5 - 50 fmol0.5 - 1.0 mM[2]~100 fmol
Linearity (R²) >0.99[3]>0.995[2]Variable
Precision (%RSD) <15%[3]<10%[2]<20%
Specificity HighModerateHigh
Throughput HighModerateLow to Moderate

Experimental Protocols

Novel LC-MS/MS Method

This method is designed for the highly sensitive and specific quantification of this compound in biological matrices.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of sample (e.g., plasma, tissue homogenate), add 400 µL of ice-cold methanol (B129727) containing a suitable internal standard (e.g., ¹³C-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-7 min: 98% B

    • 7-7.1 min: 98-2% B

    • 7.1-10 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion (Q1): m/z 868.2 -> Product Ion (Q3): m/z 361.2 (corresponding to the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety)[2][4][5]

    • Internal Standard: Corresponding mass-shifted transition.

  • Collision Energy: Optimized for the specific analyte and instrument.

Alternative Method 1: HPLC-UV

This method is suitable for the quantification of short-chain fatty acids, the hydrolysis products of acyl-CoAs, and can be adapted for indirect quantification.

1. Sample Preparation (Hydrolysis and Extraction)

  • Alkaline hydrolysis of the sample to release the 3-hydroxyvaleric acid from its CoA ester.

  • Acidify the sample to pH < 2.

  • Perform liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).[2]

  • Evaporate the organic layer and reconstitute in the mobile phase.

2. High-Performance Liquid Chromatography

  • Column: C18 reversed-phase column suitable for organic acids.

  • Mobile Phase: Isocratic elution with an acidic buffer (e.g., 0.005 M H₂SO₄).

  • Flow Rate: 0.6 mL/min

  • Detection: UV at 210 nm.[2]

Alternative Method 2: Enzymatic Assay

This method relies on the specific enzymatic conversion of 3-hydroxyacyl-CoAs and the subsequent measurement of NADH production.[1][6]

1. Reagents

  • 100 mM Potassium Phosphate (B84403) Buffer (pH 7.3)

  • 6.4 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) solution.[7]

  • L-3-hydroxyacyl-CoA dehydrogenase enzyme solution.[8]

  • Sample extract containing 3-hydroxyacyl-CoAs.

2. Procedure

  • In a cuvette, combine the potassium phosphate buffer, β-NADH solution, and the sample extract.[7]

  • Initiate the reaction by adding the L-3-hydroxyacyl-CoA dehydrogenase enzyme solution.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.[7]

  • Quantify the concentration of this compound by comparing the rate of NADH production to a standard curve.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the involvement of this compound in fatty acid metabolism.

Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA R_3_hydroxyvaleryl_CoA This compound Propionyl_CoA->R_3_hydroxyvaleryl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA Acetyl_CoA->R_3_hydroxyvaleryl_CoA R_3_hydroxybutyryl_CoA (R)-3-hydroxybutyryl-CoA Acetoacetyl_CoA->R_3_hydroxybutyryl_CoA Crotonyl_CoA Crotonyl-CoA R_3_hydroxybutyryl_CoA->Crotonyl_CoA Valine_Isoleucine Valine/Isoleucine Degradation Valine_Isoleucine->Propionyl_CoA

Caption: Involvement of this compound in fatty acid metabolism.

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines the major steps in the LC-MS/MS workflow for the quantification of this compound.

Sample_Collection Sample Collection (Plasma, Tissue) Protein_Precipitation Protein Precipitation (Methanol) Sample_Collection->Protein_Precipitation Evaporation_Reconstitution Evaporation & Reconstitution Protein_Precipitation->Evaporation_Reconstitution LC_Separation LC Separation (C18 Column) Evaporation_Reconstitution->LC_Separation MS_MS_Detection MS/MS Detection (MRM) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis & Quantification MS_MS_Detection->Data_Analysis

Caption: LC-MS/MS quantification workflow.

Logical Relationship of Method Validation Parameters

The following diagram illustrates the relationship between key validation parameters for an analytical method.

Method_Validation Method Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Specificity Specificity Method_Validation->Specificity Sensitivity Sensitivity Method_Validation->Sensitivity Linearity Linearity & Range Method_Validation->Linearity Robustness Robustness Method_Validation->Robustness Intra_Inter_Day Intra/Inter-Day Variability Precision->Intra_Inter_Day LOD_LOQ LOD/LOQ Sensitivity->LOD_LOQ

Caption: Key parameters of analytical method validation.

References

A Comparative Guide: HPLC vs. GC-MS for the Analysis of (R)-3-hydroxyvaleryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of key intermediates like (R)-3-hydroxyvaleryl-CoA is paramount. This short-chain acyl-CoA is a critical player in various metabolic pathways, and its precise measurement can provide significant insights into cellular bioenergetics and disease states. The two most prominent analytical techniques for the analysis of such metabolites are High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive comparison of these two methodologies for this compound analysis, supported by experimental data and detailed protocols for analogous compounds.

Performance Comparison: A Quantitative Overview

The choice between HPLC and GC-MS for the analysis of this compound is often dictated by a trade-off between sample preparation complexity, sensitivity, and the specific goals of the study. Below is a summary of key performance parameters for the two techniques, extrapolated from studies on short-chain acyl-CoAs and related 3-hydroxy fatty acids.

ParameterHPLC (LC-MS/MS)GC-MSKey Considerations
Sample Preparation Simple protein precipitation. No derivatization required.[1][2]Multi-step: Hydrolysis of CoA ester, extraction, and mandatory derivatization (e.g., silylation).[3][4]HPLC offers a more direct and higher-throughput sample preparation workflow.
Limit of Detection (LOD) Can achieve low nM levels for short-chain acyl-CoAs.[5]Can reach low ng/mL to sub-ng/mL levels for derivatized 3-hydroxy fatty acids.Both techniques offer high sensitivity, with the specific LOD depending on the exact method and instrumentation.
Limit of Quantification (LOQ) Typically in the range of 50-100 nM for most short-chain acyl-CoAs.[5]Dependent on derivatization efficiency but generally in the low µM to high nM range.Both are suitable for quantifying biologically relevant concentrations.
**Linearity (R²) **Generally excellent, with R² > 0.99 for a wide concentration range.[5]Also demonstrates good linearity (R² > 0.99) for derivatized analytes.Both techniques provide reliable quantitative data across a broad dynamic range.
Specificity High, especially with MS/MS detection, allowing for the differentiation of isomers.High, with characteristic fragmentation patterns of the derivatized analyte.Both can provide a high degree of confidence in analyte identification.
Throughput Higher, due to simpler sample preparation and faster run times in some cases.Lower, due to the multi-step sample preparation including derivatization.For large-scale studies, HPLC-based methods are generally more time-efficient.

Experimental Protocols

HPLC-MS/MS Method for Short-Chain Acyl-CoAs

This method is adapted from established protocols for the analysis of various short-chain acyl-CoAs and is suitable for the direct measurement of this compound.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of biological sample (e.g., cell lysate, tissue homogenate), add 150 µL of cold acetonitrile (B52724) containing a suitable internal standard (e.g., ¹³C-labeled acyl-CoA).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 2% to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound and the internal standard. For most acyl-CoAs, a common fragmentation is the loss of the adenosine (B11128) diphosphate (B83284) moiety.[2]

GC-MS Method for 3-Hydroxy Fatty Acids

This protocol involves the indirect measurement of this compound by first converting it to its corresponding 3-hydroxyvaleric acid.

1. Sample Preparation (Hydrolysis and Derivatization):

  • To 100 µL of sample, add an internal standard (e.g., deuterated 3-hydroxy fatty acid).

  • Add 100 µL of 1 M NaOH and heat at 60°C for 30 minutes to hydrolyze the CoA ester.

  • Acidify the sample with 1 M HCl to a pH of ~2.

  • Extract the 3-hydroxyvaleric acid with two 500 µL portions of ethyl acetate.

  • Evaporate the pooled organic layers to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of pyridine (B92270) and add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat at 80°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.[3]

2. GC Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

3. MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan.

  • Monitored Ions: Select characteristic ions for the TMS derivative of 3-hydroxyvaleric acid and the internal standard.

Visualizing the Workflow and Metabolic Context

To better illustrate the analytical processes and the metabolic relevance of this compound, the following diagrams are provided.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample ProteinPrecipitation Protein Precipitation (Acetonitrile + Internal Standard) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant for Analysis Centrifugation->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

HPLC-MS/MS workflow for this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample Hydrolysis Alkaline Hydrolysis (NaOH) BiologicalSample->Hydrolysis Extraction Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GC GC Separation (Capillary Column) Derivatization->GC MS MS Detection (EI, SIM/Scan) GC->MS Data Data Acquisition & Quantification MS->Data

GC-MS workflow for this compound.

Metabolic_Pathway Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Odd_Chain_Fatty_Acids Odd-Chain Fatty Acids Beta_Oxidation β-Oxidation Odd_Chain_Fatty_Acids->Beta_Oxidation Beta_Oxidation->Propionyl_CoA R_3_HV_CoA This compound Beta_Oxidation->R_3_HV_CoA Intermediate

Metabolic context of this compound.

Conclusion

Both HPLC-MS/MS and GC-MS are powerful techniques capable of the sensitive and specific quantification of this compound. The primary distinction lies in the analytical approach and sample preparation.

HPLC-MS/MS offers the advantage of direct analysis of the intact acyl-CoA molecule with minimal sample preparation, making it a more streamlined and higher-throughput option. This is generally the preferred method for the analysis of acyl-CoAs in complex biological matrices.

GC-MS , on the other hand, requires an indirect approach involving hydrolysis and derivatization. While this adds complexity and time to the workflow, GC-MS can provide excellent sensitivity and is a robust and widely available technique. The choice of method will ultimately depend on the specific requirements of the research, including the number of samples, the need for direct vs. indirect measurement, and the available instrumentation. For large-scale metabolomics studies, the efficiency of HPLC-MS/MS is a significant advantage. For targeted validation studies where throughput is less of a concern, a well-optimized GC-MS method can also yield excellent results.

References

A Comparative Guide to the Cross-Validation of Analytical Results for (R)-3-hydroxyvaleryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of (R)-3-hydroxyvaleryl-CoA, a key intermediate in various metabolic pathways. The objective is to offer a framework for the cross-validation of analytical results, ensuring accuracy, precision, and reliability in research and development settings. The information presented herein is synthesized from established methods for similar short-chain acyl-CoA compounds and is intended to serve as a practical resource for methodological selection and validation.

Comparison of Analytical Methods

The quantification of acyl-CoA thioesters is fundamental to understanding cellular metabolism in both health and disease.[1] While several techniques exist, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard due to its high sensitivity and specificity.[1][2][3] However, alternative methods such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection and enzymatic assays remain valuable for specific applications. The selection of an appropriate method depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation.

ParameterLC-MS/MSHPLC with Derivatization (UV/Fluorescence)Enzymatic Assays
Limit of Detection (LOD) 1-10 fmol[1]~120 pmol (with derivatization)[1]~50 fmol[1]
Limit of Quantification (LOQ) 5-50 fmol[1]~1.3 nmol (LC/MS-based)[1]~100 fmol[1]
Linearity (R²) >0.99[1]>0.99[1]Variable
Precision (RSD%) < 5%[1]< 15%[1]< 20%[1]
Specificity High (mass-to-charge ratio)[1]Moderate (risk of co-elution)[1]High (enzyme-specific)[1]
Throughput High[1]Moderate[1]Low to Moderate[1]
Sample Preparation Solid-Phase Extraction (SPE) or protein precipitationDerivatization requiredSpecific buffer systems
Instrumentation LC system coupled to a tandem mass spectrometerHPLC with UV or fluorescence detectorSpectrophotometer or fluorometer

Experimental Protocols

LC-MS/MS Method

This method offers high sensitivity and specificity for the quantification of this compound in biological samples.[1][2][3]

a. Sample Preparation (Solid-Phase Extraction) [1]

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the sample onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Liquid Chromatography [1]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c. Tandem Mass Spectrometry [1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound.

  • Collision Energy: Optimized for the specific analyte.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Condition SPE Cartridge p2 Load Sample p1->p2 p3 Wash Cartridge p2->p3 p4 Elute Analyte p3->p4 p5 Dry Down p4->p5 p6 Reconstitute p5->p6 a1 LC Separation p6->a1 a2 ESI Ionization a1->a2 a3 MS/MS Detection a2->a3

LC-MS/MS Experimental Workflow
HPLC with Fluorescence Derivatization

This method requires a chemical derivatization step to attach a fluorescent tag to the thiol group of coenzyme A, enabling sensitive detection.[1]

a. Derivatization [1]

  • React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).

b. HPLC [1]

  • Column: C18 reversed-phase column.

  • Mobile Phase: Acetonitrile/water gradient.

  • Detector: Fluorescence detector with appropriate excitation and emission wavelengths.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Sample p2 Derivatization with Fluorescent Agent p1->p2 a1 HPLC Separation p2->a1 a2 Fluorescence Detection a1->a2

HPLC with Fluorescence Derivatization Workflow
Enzymatic Assay

This approach relies on the specific enzymatic conversion of the analyte, leading to a measurable change in absorbance or fluorescence.[4]

a. Assay Principle [1][4] This assay is based on the oxidation of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured.

b. Protocol [1][4]

  • Prepare a reaction mixture containing buffer, NAD+, and 3-hydroxyacyl-CoA dehydrogenase.

  • Add the sample containing this compound to initiate the reaction.

  • Measure the increase in NADH concentration by absorbance at 340 nm or by fluorescence.

Enzymatic_Assay_Pathway cluster_reaction Enzymatic Reaction cluster_detection Detection R3HVCoA This compound Enzyme 3-hydroxyacyl-CoA dehydrogenase R3HVCoA->Enzyme NAD NAD+ NAD->Enzyme KetoCoA 3-ketovaleryl-CoA Enzyme->KetoCoA NADH NADH + H+ Enzyme->NADH Detection Measure NADH (Absorbance at 340 nm or Fluorescence) NADH->Detection

Enzymatic Assay Signaling Pathway

Cross-Validation Strategy

A robust cross-validation of analytical methods is crucial for ensuring data integrity.[5] This involves analyzing the same set of samples using two different validated methods and comparing the results.

Experimental Design: [5]

  • Select a statistically significant number of incurred study samples (e.g., 100) that span the expected concentration range.

  • Divide the samples into quartiles based on their concentration levels.

  • Assay each sample once using the two different analytical methods being compared (e.g., LC-MS/MS vs. Enzymatic Assay).

Acceptance Criteria: [5]

  • The two methods are considered equivalent if the percent differences in the lower and upper bound limits of the 90% confidence interval for the mean difference are within a predefined range (e.g., ±30%).

  • A Bland-Altman plot can be used to visualize the agreement between the two methods and identify any concentration-dependent bias.

References

Comparative analysis of different precursors for (R)-3-hydroxyvaleryl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of (R)-3-hydroxyvaleryl-CoA is a critical step in the biotechnological production of various valuable compounds, including polyhydroxyalkanoates (PHAs) with tailored material properties. The choice of precursor is a key determinant of the overall yield and economic viability of the production process. This guide provides a comparative analysis of different precursors for this compound synthesis, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in selecting the optimal strategy for their specific applications.

Performance Comparison of Precursors

The synthesis of this compound hinges on the intracellular availability of its direct precursor, propionyl-CoA, which is then condensed with acetyl-CoA. Several metabolic strategies have been developed to generate propionyl-CoA from various carbon sources. This section compares the performance of the most common precursors: externally fed propionate (B1217596), and endogenously produced propionyl-CoA from 2-ketobutyrate or succinyl-CoA derived from central metabolites like glucose and glycerol (B35011).

Table 1: Quantitative Comparison of Precursors for (R)-3-Hydroxyvalerate Production in Engineered E. coli

Precursor PathwayCarbon Source(s)Key Genes/Enzymes OverexpressedFinal Product Titer (g/L)YieldReference
Propionate Glucose + PropionatebktB, phaB, tesB, ptb-buk(R)-3HV: Not explicitly stated for this combination in the provided results.Not explicitly stated.[1]
2-Ketobutyrate Glucose + 2-KetobutyratebktB, phaB, tesB, ptb-buk(R)-3HV: 2.04Not explicitly stated.[2]
Succinyl-CoA Glycerolsbm pathway, phaA, phaB, tesB3-HV: 3.7124.1% (based on consumed glycerol)[3][4]
Threonine Glucose + ThreonineilvA, bktB, phaB, tesB(R)-3HV: Not explicitly stated for this combination in the provided results.Not explicitly stated.[2]

Metabolic Pathways and Synthesis Strategies

The biosynthesis of this compound is centered around the generation of propionyl-CoA, which then enters a three-step enzymatic cascade.

  • Propionyl-CoA Formation: This is the key differentiating step between the various precursor strategies.

    • From Propionate: Exogenously supplied propionate is activated to propionyl-CoA, often by a CoA transferase or synthetase.[1][5]

    • From 2-Ketobutyrate: This intermediate of the threonine biosynthesis pathway can be converted to propionyl-CoA by the pyruvate (B1213749) dehydrogenase complex.[3]

    • From Succinyl-CoA: In a metabolically engineered pathway, succinyl-CoA from the TCA cycle is converted to propionyl-CoA via the "sleeping beauty mutase" (Sbm) pathway.[3][6]

  • Condensation with Acetyl-CoA: A β-ketothiolase (e.g., BktB) catalyzes the condensation of propionyl-CoA and acetyl-CoA to form 3-ketovaleryl-CoA.[1]

  • Reduction to this compound: An NADPH-dependent acetoacetyl-CoA reductase (e.g., PhaB) reduces 3-ketovaleryl-CoA to the final product, this compound.[1]

Signaling Pathways and Logical Relationships

Precursor_Pathways cluster_core_pathway Core Synthesis Pathway Propionate Propionate Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA CoA Transferase/ Synthetase 2-Ketobutyrate 2-Ketobutyrate 2-Ketobutyrate->Propionyl_CoA Pyruvate Dehydrogenase Complex Succinyl_CoA Succinyl-CoA Succinyl_CoA->Propionyl_CoA Sbm Pathway 3-Ketovaleryl-CoA 3-Ketovaleryl-CoA Propionyl_CoA->3-Ketovaleryl-CoA β-Ketothiolase (BktB) R_3_HV_CoA This compound 3-Ketovaleryl-CoA->R_3_HV_CoA Acetoacetyl-CoA Reductase (PhaB) Acetyl_CoA Acetyl-CoA Acetyl_CoA->3-Ketovaleryl-CoA β-Ketothiolase (BktB)

Caption: Metabolic pathways for this compound synthesis from different precursors.

Experimental Protocols

In Vitro Enzymatic Synthesis of this compound

This protocol describes a general method for the in vitro synthesis of this compound from propionyl-CoA and acetyl-CoA.

Materials:

  • β-Ketothiolase (e.g., BktB from Ralstonia eutropha)

  • Acetoacetyl-CoA reductase (e.g., PhaB from Ralstonia eutropha)

  • Propionyl-CoA

  • Acetyl-CoA

  • NADPH

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 10% formic acid)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, propionyl-CoA, acetyl-CoA, and NADPH.

  • Initiate the reaction by adding β-ketothiolase and acetoacetyl-CoA reductase.

  • Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period.

  • Stop the reaction by adding the quenching solution.

  • Analyze the reaction mixture for the presence of this compound using HPLC-MS/MS.

in_vitro_synthesis_workflow start Start prepare_mixture Prepare Reaction Mixture (Buffer, Propionyl-CoA, Acetyl-CoA, NADPH) start->prepare_mixture add_enzymes Add β-Ketothiolase and Acetoacetyl-CoA Reductase prepare_mixture->add_enzymes incubate Incubate at Optimal Temperature add_enzymes->incubate quench Quench Reaction (e.g., with formic acid) incubate->quench analyze Analyze by HPLC-MS/MS quench->analyze end End analyze->end

Caption: Workflow for the in vitro enzymatic synthesis of this compound.

Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the quantification of this compound from biological samples.

Sample Preparation (from cell culture):

  • Harvest cells by centrifugation.

  • Extract acyl-CoAs using a suitable method, such as cold methanol/water extraction or solid-phase extraction (SPE).[7]

  • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

LC-MS/MS Analysis:

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to elute the analyte.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound and an internal standard.

quantification_workflow start Start sample_prep Sample Preparation (Cell Harvesting, Extraction) start->sample_prep lc_separation LC Separation (C18 Reversed-Phase) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End data_analysis->end

Caption: General workflow for the quantification of this compound by HPLC-MS/MS.

Concluding Remarks

The choice of precursor for this compound synthesis is a multifaceted decision involving considerations of cost, precursor availability, and the metabolic capabilities of the production host. While direct feeding of propionate offers a straightforward route, its cost and potential toxicity can be limiting. Metabolic engineering strategies that enable the production of propionyl-CoA from central metabolites like glucose or glycerol via the 2-ketobutyrate or succinyl-CoA pathways present a promising alternative for cost-effective and sustainable production. The data suggests that the succinyl-CoA pathway, particularly when using glycerol as a carbon source, can achieve high titers of the final 3-hydroxyvalerate (B1259860) product. Further optimization of these pathways and the enzymes involved will continue to enhance the efficiency of this compound synthesis for various biotechnological applications.

References

Differentiating (R)- and (S)-3-Hydroxyvaleryl-CoA: A Guide to Stereospecific Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The ability to distinguish between the (R)- and (S)-enantiomers of 3-hydroxyvaleryl-CoA is critical for researchers in metabolic studies, drug development, and diagnostics, as the stereochemistry of metabolites often dictates their biological activity and metabolic fate. This guide provides a comparative overview of analytical techniques available for the stereospecific analysis of 3-hydroxyvaleryl-CoA, with a focus on chromatographic and enzymatic methods. Experimental data, detailed protocols, and workflow visualizations are presented to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Methods

The primary challenge in analyzing 3-hydroxyvaleryl-CoA enantiomers lies in their identical physical and chemical properties in an achiral environment. Therefore, chiral-selective techniques are imperative. The following table summarizes the key performance characteristics of the most common stereospecific analytical methods.

Method Principle Resolution Sensitivity Throughput Primary Application
Chiral HPLC-MS/MS Chromatographic separation on a chiral stationary phase followed by mass spectrometric detection.[1]HighHigh (pmol to fmol range)ModerateQuantitative analysis of enantiomers in complex biological matrices.[1]
Chiral GC-MS Chromatographic separation of volatile derivatives on a chiral stationary phase.HighHighModerateAnalysis of smaller, more volatile analytes.[2]
Enzymatic Assays Stereospecific enzymes that selectively react with either the (R)- or (S)-enantiomer.[3]AbsoluteModerate to High (pmol level)[3]High (plate-based)High-throughput screening and activity assays.[4]
NMR Spectroscopy Use of chiral solvating agents or derivatizing agents to induce chemical shift differences between enantiomers.ModerateLowLowStructural elucidation and determination of enantiomeric excess in pure samples.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Chiral HPLC coupled with tandem mass spectrometry (MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of stereoisomers in complex mixtures.[1][5]

Experimental Protocol: Chiral HPLC-MS/MS

This protocol is adapted from a method developed for the stereospecific analysis of enoyl-coenzyme A hydratase products.[1]

1. Sample Preparation and Derivatization:

  • Extract acyl-CoAs from the biological sample using a suitable method (e.g., solid-phase extraction).

  • Hydrolyze the thioester bond of 3-hydroxyvaleryl-CoA to yield 3-hydroxyvaleric acid.

  • React the hydroxyl group of 3-hydroxyvaleric acid with a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), to form diastereomers.

2. HPLC Separation:

  • Column: A chiral stationary phase column, such as one based on derivatized cellulose (B213188) or amylose, is used for separation.[1] For example, a 3,5-dimethylphenyl carbamate-derivatized cellulose column can be employed.[1]

  • Mobile Phase: A mixture of organic solvents like hexane (B92381) and isopropanol (B130326) is typically used.[6] The exact composition should be optimized for the best resolution of the diastereomers.

  • Flow Rate: A typical flow rate is around 1 mL/min.[6]

  • Detection: The eluting diastereomers are detected by a tandem mass spectrometer.

3. Mass Spectrometry Detection:

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.[5]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves selecting the precursor ion of the derivatized 3-hydroxyvaleric acid and monitoring for specific product ions after fragmentation.

Workflow for Chiral HPLC-MS/MS Analysis

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Biological Sample B Acyl-CoA Extraction A->B C Hydrolysis to 3-Hydroxyvaleric Acid B->C D Chiral Derivatization C->D E Chiral HPLC Separation D->E F Tandem MS Detection (MRM) E->F G Quantification of (R)- and (S)-enantiomers F->G

Caption: Workflow for the stereospecific analysis of 3-hydroxyvaleryl-CoA using chiral HPLC-MS/MS.

Enzymatic Assays

Enzymatic assays offer a high-throughput and often simpler alternative to chromatographic methods for stereospecific analysis. These assays rely on enzymes that exhibit a high degree of stereoselectivity.

Experimental Protocol: Enzymatic Assay

This is a generalized protocol based on the use of a stereospecific 3-hydroxyacyl-CoA dehydrogenase.

1. Reagents and Enzyme Preparation:

  • Prepare a reaction buffer (e.g., Tris-HCl, pH 8.0).

  • Obtain a purified stereospecific 3-hydroxyacyl-CoA dehydrogenase. For example, a specific (R)-3-hydroxyacyl-CoA dehydrogenase or (S)-3-hydroxyacyl-CoA dehydrogenase.

  • Prepare solutions of the cofactor (e.g., NAD⁺ or NADP⁺) and the substrate mixture containing both (R)- and (S)-3-hydroxyvaleryl-CoA.

2. Assay Procedure:

  • In a 96-well plate, add the reaction buffer, cofactor, and the sample containing 3-hydroxyvaleryl-CoA.

  • Initiate the reaction by adding the stereospecific enzyme.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence of the cofactor (e.g., NADH production at 340 nm).[3]

3. Data Analysis:

  • The rate of the reaction is directly proportional to the concentration of the specific enantiomer that the enzyme acts upon.

  • By using two different enzymes, one specific for the (R)-enantiomer and another for the (S)-enantiomer, the concentration of each can be determined.

Workflow for Enzymatic Analysis

Enzymatic_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_result Result A Sample with (R/S)-3-HV-CoA B Reaction Buffer + Cofactor A->B C Addition of Stereospecific Enzyme ((R)- or (S)-specific) B->C D Incubation C->D E Spectrophotometric/ Fluorometric Reading D->E F Concentration of Specific Enantiomer E->F

References

A Comparative Benchmarking of Novel Enzymatic Routes for (R)-3-Hydroxyvaleryl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and stereospecific synthesis of (R)-3-hydroxyvaleryl-CoA is a critical step in the biotechnological production of various valuable compounds, including the bioplastic poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) and chiral building blocks for pharmaceuticals. This guide provides an objective comparison of prominent enzymatic routes for the production of this compound, primarily focusing on the in vivo synthesis of its precursor, propionyl-CoA, from renewable carbon sources. The performance of these pathways is evaluated based on reported production titers, yields, and the specific enzymes employed.

Data Presentation: A Comparative Analysis of Production Metrics

The following tables summarize the quantitative data from various studies on the production of 3-hydroxyvalerate (B1259860) (3-HV), a direct downstream product of this compound, using different engineered metabolic pathways in Escherichia coli. It is important to note that direct side-by-side comparisons are challenging due to variations in experimental conditions, host strains, and cultivation methods across different studies.

Pathway Key Enzymes Host Strain Carbon Source Titer (g/L) Yield (% of theoretical max) Reference
Sleeping Beauty Mutase (Sbm) PathwaySbm operon (mutase, decarboxylase), PhaA (β-ketothiolase), PhaB/Hbd (reductase), TesB (thioesterase)E. coliGlycerol3.7124.1%[1][2]
2-Ketobutyrate PathwayThreonine deaminase (IlvA), Pyruvate dehydrogenase complex (PDHc), PhaA, PhaB/Hbd, TesBE. coliGlucose + 2-Ketobutyrate1.02 (R-3HV)N/A[3][4]
2-Ketobutyrate Pathway (from glucose)Threonine deaminase (IlvA), Pyruvate dehydrogenase complex (PDHc), PhaA, PhaB/Hbd, TesBE. coliGlucose0.50 (R-3HV)N/A[5]
Citramalate (B1227619)/Threonine PathwayCitramalate synthase (cimA), Threonine biosynthesis pathway, β-ketothiolase, reductase, PHA synthaseE. coliGlucosePHBV with 25.4 mol% 3HVN/A[6]

Table 1: Comparison of 3-Hydroxyvalerate (3-HV) Production via Different Enzymatic Routes in E. coli

Note: N/A indicates that the specific data point was not available in the cited literature. The yield for the Sbm pathway is based on consumed glycerol. The 2-Ketobutyrate pathway data from glucose + 2-ketobutyrate represents supplementation, while the data from glucose alone demonstrates de novo synthesis. The Citramalate/Threonine pathway data is presented as the molar percentage of the 3-hydroxyvalerate monomer in the final PHBV polymer.

Mandatory Visualization: Metabolic Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the core logic of the compared enzymatic routes for propionyl-CoA synthesis, which is the key precursor for this compound.

Metabolic_Pathways cluster_tca TCA Cycle cluster_sbm Sbm Pathway cluster_glycolysis Glycolysis cluster_2kb 2-Ketobutyrate Pathway cluster_citramalate Citramalate Pathway cluster_final_product This compound Synthesis Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Succinyl-CoA->Methylmalonyl-CoA Sbm Mutase Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA->Propionyl-CoA Sbm Decarboxylase Propionyl-CoA_final Propionyl-CoA Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Threonine Threonine Pyruvate->Threonine Threonine biosynthesis 2-Ketobutyrate 2-Ketobutyrate Threonine->2-Ketobutyrate IlvA Propionyl-CoA_2kb Propionyl-CoA 2-Ketobutyrate->Propionyl-CoA_2kb PDHc Pyruvate_cit Pyruvate Citramalate Citramalate Pyruvate_cit->Citramalate cimA Acetyl-CoA_cit Acetyl-CoA 2-Ketobutyrate_cit 2-Ketobutyrate Citramalate->2-Ketobutyrate_cit Propionyl-CoA_cit Propionyl-CoA 2-Ketobutyrate_cit->Propionyl-CoA_cit PDHc 3-Ketovaleryl-CoA 3-Ketovaleryl-CoA Propionyl-CoA_final->3-Ketovaleryl-CoA PhaA / BktB Acetyl-CoA_final Acetyl-CoA Acetyl-CoA_final->3-Ketovaleryl-CoA PhaA / BktB This compound This compound 3-Ketovaleryl-CoA->this compound PhaB / Hbd (NADPH)

Caption: Enzymatic routes for Propionyl-CoA synthesis.

Experimental_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Analysis Strain_Engineering Metabolic Engineering (Gene knockout/overexpression) Culture_Optimization Fermentation (Carbon source, media, conditions) Strain_Engineering->Culture_Optimization Sampling Cell Culture Sampling Culture_Optimization->Sampling Extraction Metabolite Extraction (e.g., cell lysis, precipitation) Sampling->Extraction Quantification Quantification (HPLC / GC-MS) Extraction->Quantification Data_Analysis Data Analysis (Titer, Yield, Productivity) Quantification->Data_Analysis

Caption: General experimental workflow for production and analysis.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for key experiments cited in the literature for the production and quantification of 3-hydroxyvalerate.

General Fermentation Protocol for 3-HV Production in E. coli

This protocol is a generalized representation based on shake-flask cultivation methods described in the literature[1][7].

  • Strain Preparation: An engineered E. coli strain harboring the plasmids for the desired metabolic pathway is grown overnight in LB medium with appropriate antibiotics at 37°C.

  • Inoculation: The overnight culture is used to inoculate a defined production medium (e.g., M9 minimal medium) supplemented with a carbon source (e.g., 20 g/L glucose or glycerol) and antibiotics. The initial optical density at 600 nm (OD600) is typically adjusted to around 0.1.

  • Induction: When the culture reaches a specific OD600 (e.g., 0.4-0.6), protein expression is induced by adding an appropriate inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of, for example, 0.1-1 mM.

  • Cultivation: The cultures are then incubated at a controlled temperature (e.g., 30°C) with shaking (e.g., 200-250 rpm) for a defined period (e.g., 48-72 hours).

  • Sampling: Aliquots of the culture are taken at regular intervals to measure cell density (OD600) and for metabolite analysis.

Quantification of 3-Hydroxyvalerate by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a common method for the accurate quantification of 3-hydroxyalkanoates.

  • Sample Preparation: A known volume of the culture supernatant is collected by centrifugation.

  • Esterification: The 3-HV in the supernatant is converted to its methyl ester for GC analysis. This is typically achieved by acidification with sulfuric acid followed by the addition of methanol (B129727) and an internal standard (e.g., a known concentration of a similar but distinct hydroxyalkanoate). The mixture is then heated (e.g., at 100°C for 2 hours).

  • Extraction: After cooling, the methyl esters are extracted into an organic solvent (e.g., chloroform (B151607) or dichloromethane). The organic phase is separated, dried (e.g., with anhydrous sodium sulfate), and transferred to a GC vial.

  • GC-MS Analysis: The sample is injected into a gas chromatograph coupled with a mass spectrometer. The separation is performed on a suitable capillary column (e.g., a polar column). The mass spectrometer is operated in scan or selected ion monitoring (SIM) mode to identify and quantify the 3-hydroxyvalerate methyl ester based on its retention time and mass spectrum, relative to the internal standard.

In Vitro Enzyme Assays (General Considerations)

While specific protocols vary for each enzyme, a general workflow for in vitro characterization involves:

  • Enzyme Preparation: The enzyme of interest is overexpressed in a suitable host (e.g., E. coli) and purified using standard chromatography techniques (e.g., affinity chromatography).

  • Assay Mixture: The assay is performed in a buffered solution at an optimal pH and temperature. The reaction mixture contains the purified enzyme, its substrate(s) (e.g., propionyl-CoA and acetyl-CoA for β-ketothiolase), and any necessary cofactors (e.g., NADPH for reductases).

  • Reaction Monitoring: The reaction progress can be monitored spectrophotometrically by following the change in absorbance of a substrate or product (e.g., the consumption of NADPH at 340 nm for reductase activity). Alternatively, samples can be taken at different time points, the reaction quenched, and the products analyzed by HPLC or LC-MS.

  • Kinetic Parameter Determination: By varying the substrate concentration and measuring the initial reaction rates, key kinetic parameters such as Km and Vmax can be determined.

Concluding Remarks

The development of novel enzymatic routes for this compound production from simple, unrelated carbon sources represents a significant advancement in metabolic engineering. The Sleeping Beauty Mutase (Sbm) pathway in E. coli has demonstrated high titers and yields, making it a promising candidate for industrial applications[1][2]. The 2-Ketobutyrate and Citramalate/Threonine pathways also offer viable alternatives, with the potential for further optimization to enhance their performance.

For researchers and drug development professionals, the choice of a specific enzymatic route will depend on various factors, including the desired production scale, the cost of the carbon source, and the specific characteristics of the host organism. The data and methodologies presented in this guide provide a foundation for making informed decisions and for the future development of more efficient and economically viable processes for the synthesis of this compound and its valuable downstream products. Further research focusing on a standardized benchmarking of these pathways under identical conditions would be highly beneficial for the field.

References

A Comparative Study of (R)-3-Hydroxyvaleryl-CoA Metabolism in Diverse Bacterial Systems

Author: BenchChem Technical Support Team. Date: December 2025

The metabolism of (R)-3-hydroxyvaleryl-CoA is a critical pathway in the biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a biodegradable thermoplastic with significant industrial potential. This guide provides a comparative analysis of the key metabolic pathways, enzyme kinetics, and product yields related to this compound in prominent bacterial species, including the model organism Cupriavidus necator, versatile Pseudomonas species, and metabolically engineered Escherichia coli. This information is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important metabolic route.

Metabolic Pathways of this compound Synthesis

The biosynthesis of this compound is initiated from the precursor propionyl-CoA, which is condensed with acetyl-CoA to form 3-ketovaleryl-CoA. This reaction is primarily catalyzed by the enzyme β-ketothiolase. Subsequently, 3-ketovaleryl-CoA is reduced to this compound by an NADPH-dependent acetoacetyl-CoA reductase. The this compound is then incorporated as a monomer into the growing PHBV polymer chain by PHA synthase.

The efficiency of this pathway varies among different bacteria, largely dependent on the substrate specificity and kinetic properties of their β-ketothiolases and reductases. In many wild-type organisms, the production of the 3-hydroxyvalerate (B1259860) (3HV) monomer is reliant on the external supplementation of precursors like propionate (B1217596) or valerate.[1][2] However, metabolic engineering strategies have enabled the synthesis of PHBV from unrelated carbon sources in organisms like E. coli.[3][4]

Comparative Analysis of Key Enzymes

The central enzymes in the this compound metabolic pathway are β-ketothiolase and acetoacetyl-CoA reductase. The substrate specificity and kinetic efficiency of these enzymes are crucial determinants of the overall flux towards 3HV incorporation.

Table 1: Comparative Kinetic Properties of β-Ketothiolases (PhaA/BktB)

Bacterial SpeciesEnzymeSubstratesKm (mM)Vmax (U/mg)Source
Cupriavidus necatorBktBAcetyl-CoA + Propionyl-CoAAcetyl-CoA: ~0.5, Propionyl-CoA: Not specifiedNot specified[5][6]
Cupriavidus necatorReBktBAcetyl-CoA0.011581.5 µmol/min[7]
Methylobacterium rhodesianumβ-ketothiolaseAcetyl-CoA0.5Not specified[8]

Table 2: Comparative Kinetic Properties of Acetoacetyl-CoA Reductases (PhaB)

Bacterial SpeciesEnzymeSubstrateKm (mM)kcat (s-1)Cofactor PreferenceSource
Cupriavidus necatorPhaBAcetoacetyl-CoANot specifiedNot specifiedNADPH[9][10]
Cupriavidus necatorPhaB (mutant Q47L)Acetoacetyl-CoANot specified2.4-fold higher than WTNADPH[9]
Cupriavidus necatorPhaB (mutant T173S)Acetoacetyl-CoANot specified3.5-fold higher than WTNADPH[9]
Paracoccus denitrificansPhaBAcetoacetyl-CoANot specifiedNot specifiedNADH > NADPH[11]

Comparative Production of 3-Hydroxyvalerate (3HV)

The efficiency of this compound metabolism directly impacts the incorporation of 3HV monomers into the PHBV polymer. The following table summarizes the 3HV content achieved in different bacterial systems under various conditions.

Table 3: Comparison of 3-Hydroxyvalerate (3HV) Content in PHBV from Different Bacteria

Bacterial SpeciesCarbon Source(s)3HV Content (mol%)Reference
Cupriavidus necatorGlucose and PropionateUp to 12%[12]
Cupriavidus necatorVolatile fatty acids (including propionate and valerate)Up to 79.47% of dry cell weight as PHBV[2]
Engineered E. coliXylose (engineered threonine biosynthesis pathway)Up to 17.5%[3]
Engineered Salmonella entericaGlycerol (engineered succinyl-CoA to propionyl-CoA pathway)Variable, dependent on inducer concentration[4]
Methylobacterium organophilumMethane and Propionate25%[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparative analysis of this compound metabolism. Below are generalized protocols for key experiments.

Quantification of Intracellular CoA Esters

A common method for the quantification of short-chain CoA thioesters, including acetyl-CoA, propionyl-CoA, and this compound, involves liquid chromatography-mass spectrometry (LC-MS).[14]

Protocol:

  • Cell Quenching and Extraction: Rapidly quench bacterial cultures in a cold solvent mixture (e.g., 60% methanol (B129727) at -20°C) to halt metabolic activity. Centrifuge the cells and extract the intracellular metabolites using a suitable extraction buffer (e.g., a mixture of acetonitrile, methanol, and water).

  • LC-MS/MS Analysis: Separate the CoA esters using reverse-phase liquid chromatography. Detect and quantify the different CoA species using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Use stable isotope-labeled internal standards for accurate quantification.

β-Ketothiolase Enzyme Assay

The activity of β-ketothiolase in the direction of condensation can be measured spectrophotometrically by monitoring the disappearance of the CoA-SH group or by a coupled enzyme assay.

Protocol (Coupled Assay):

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, acetyl-CoA, propionyl-CoA, and the enzyme extract.

  • Coupling Enzymes: Add acetoacetyl-CoA reductase (PhaB) and NADPH to the reaction mixture. The 3-ketovaleryl-CoA produced by the β-ketothiolase will be immediately reduced by PhaB, leading to the oxidation of NADPH to NADP⁺.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The rate of absorbance change is proportional to the β-ketothiolase activity.

Acetoacetyl-CoA Reductase Enzyme Assay

The activity of acetoacetyl-CoA reductase is typically determined by monitoring the oxidation of NADPH or NADH spectrophotometrically.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer) containing the substrate 3-ketovaleryl-CoA (or acetoacetyl-CoA as a proxy), the cofactor (NADPH or NADH), and the enzyme extract.

  • Spectrophotometric Measurement: Initiate the reaction by adding the enzyme and monitor the decrease in absorbance at 340 nm (for NADPH) or 340 nm (for NADH). The rate of decrease in absorbance is proportional to the enzyme activity.

Quantification of PHBV Monomer Composition

Gas chromatography (GC) is a standard method for determining the monomer composition of PHAs.[12][15]

Protocol:

  • Methanolysis: Lyophilize bacterial cells containing PHBV. Subject the dried cells to methanolysis by heating in a mixture of methanol, sulfuric acid, and chloroform. This process converts the 3-hydroxybutyrate (B1226725) and 3-hydroxyvalerate monomers into their volatile methyl ester derivatives.

  • Extraction: After cooling, add water and vortex to separate the phases. The methyl esters will be in the organic (chloroform) phase.

  • GC Analysis: Analyze the organic phase by gas chromatography with a flame ionization detector (GC-FID). The peak areas of methyl-3-hydroxybutyrate and methyl-3-hydroxyvalerate are used to determine their relative abundance, and thus the monomer composition of the PHBV.

Visualizations

Metabolic Pathway for this compound Synthesis

Metabolic_Pathway Propionyl_CoA Propionyl-CoA Ketovaleryl_CoA 3-Ketovaleryl-CoA Propionyl_CoA->Ketovaleryl_CoA β-Ketothiolase (PhaA/BktB) Acetyl_CoA Acetyl-CoA Acetyl_CoA->Ketovaleryl_CoA Hydroxyvaleryl_CoA This compound Ketovaleryl_CoA->Hydroxyvaleryl_CoA Acetoacetyl-CoA Reductase (PhaB) NADPH -> NADP+ PHBV PHBV Hydroxyvaleryl_CoA->PHBV PHA Synthase (PhaC)

Caption: Biosynthetic pathway of this compound and its incorporation into PHBV.

Experimental Workflow for PHBV Monomer Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Bacterial_Culture Bacterial Culture (with PHBV) Lyophilization Lyophilization Bacterial_Culture->Lyophilization Methanolysis Methanolysis (H₂SO₄ in Methanol/Chloroform) Lyophilization->Methanolysis Phase_Separation Phase Separation Methanolysis->Phase_Separation Organic_Phase Organic Phase (Methyl Esters) Phase_Separation->Organic_Phase GC_Analysis Gas Chromatography (GC-FID) Organic_Phase->GC_Analysis Data_Analysis Data Analysis (Peak Integration) GC_Analysis->Data_Analysis Monomer_Composition Monomer Composition (3HB% vs 3HV%) Data_Analysis->Monomer_Composition

Caption: Workflow for determining the monomer composition of PHBV using gas chromatography.

References

A Comparative Guide to Metabolic Engineering Strategies for Enhanced Bio-production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and sustainable production of valuable chemicals and pharmaceuticals has positioned metabolic engineering at the forefront of biotechnological innovation. By rationally modifying the intricate metabolic networks of microorganisms, researchers can transform them into cellular factories capable of producing a diverse array of compounds. This guide provides an objective comparison of various metabolic engineering strategies, supported by experimental data, to aid in the selection and design of effective production systems.

Comparing the Efficiency: A Look at Key Performance Metrics

The success of any metabolic engineering endeavor is ultimately measured by the titer, yield, and productivity of the desired product. The following tables summarize quantitative data from various studies, showcasing the impact of different engineering strategies on these key metrics for the production of shikimate and 1,4-butanediol (B3395766) in Escherichia coli, and dihydroartemisinic acid in Saccharomyces cerevisiae.

Table 1: Comparison of Metabolic Engineering Strategies for Shikimate Production in E. coli
Engineering StrategyKey Genetic ModificationsTiter (g/L)Yield (g/g glucose)Reference
Pathway Blocking & Precursor Enhancement Deletion of aroK and aroL (shikimate kinases), deletion of PTS components, overexpression of tktA and feedback-resistant aroG14.60.29[1]
Rational Cell Factory Design Deletion of aroK, aroL, tyrR, ptsG, pykA, shiA; Overexpression of aroB, aroD, aroF, aroG, aroE, tktA1010.48[2]
Dynamic Regulation with Quorum Sensing Non-PTS glucose uptake, attenuated shikimate degradation, feedback-resistant DAHP synthase, artificial DHD-SDH fusion, repressed shikimate kinase, EsaR-based quorum sensing circuits60.310.30[3]
Table 2: Comparison of Metabolic Engineering Strategies for 1,4-Butanediol Production in E. coli
Engineering StrategyKey Genetic ModificationsTiter (g/L)Reference
De Novo Pathway Introduction & Host Engineering Introduction of a 6-step pathway from succinyl-CoA; Deletion of competing pathways (adhE, ldhA, mdh); Enhanced TCA cycle flux18[4][5][6]
Whole-Cell Catalysis from Succinic Acid Dual-pathway approach with carboxylic acid reductase and ethanol (B145695) dehydrogenase, protein engineering of MmCAR, and cofactor recycling systems1.555 (in 5L fermenter)[7]
Table 3: Comparison of Metabolic Engineering Strategies for Dihydroartemisinic Acid (DHAA) Production in S. cerevisiae
Engineering StrategyKey Genetic ModificationsDHAA Titer (g/L)DHAA/AA RatioReference
Heterologous Pathway Introduction Introduction of ADS, CYP71AV1, ADH1, DBR2, and ALDH1-2.53[8]
Protein Engineering (Fusion Proteins) Fusion of DBR2-ADH1 and DBR2-ALDH1-6.97[8]
Combined Protein & Metabolic Engineering Fusion proteins with engineered ALDH1 (H194R mutant)1.709.84[8]

Key Experimental Protocols

The successful implementation of metabolic engineering strategies relies on robust and reproducible experimental procedures. Below are detailed methodologies for key experiments frequently cited in the field.

Fed-Batch Fermentation of Engineered E. coli

This protocol is a representative example for high-density cell culture to achieve high product titers.

1. Pre-culture Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotics.

  • Incubate overnight at 37°C with shaking at 250 rpm.

  • Use the overnight culture to inoculate 100 mL of fresh LB medium in a 500 mL shake flask.

  • Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

2. Bioreactor Setup and Batch Phase:

  • Prepare a 5 L bioreactor containing 2 L of defined mineral medium (e.g., M9 medium) supplemented with glucose (e.g., 20 g/L) and any necessary supplements (e.g., yeast extract).

  • Autoclave the bioreactor and medium. Aseptically add antibiotics and other heat-sensitive components after cooling.

  • Inoculate the bioreactor with the pre-culture to a starting OD600 of approximately 0.1.

  • Control the temperature at 37°C, pH at 7.0 (using NH4OH or H3PO4), and dissolved oxygen (DO) above 30% by cascading agitation (e.g., 300-800 rpm) and airflow (e.g., 1-2 vvm).[9][10]

3. Fed-Batch Phase:

  • Once the initial glucose is depleted (indicated by a sharp increase in DO), initiate the feeding of a concentrated glucose solution (e.g., 500 g/L).

  • The feeding rate can be pre-determined (e.g., exponential feeding to maintain a specific growth rate) or controlled by a DO-stat method, where the feed is added to maintain a set DO level.[10][11]

  • Induce gene expression at an appropriate time (e.g., mid-exponential phase or upon nutrient limitation) by adding an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG).[9]

4. Sampling and Analysis:

  • Take samples periodically to measure OD600, substrate consumption, and product formation using techniques like HPLC.

CRISPR-Cas9 Mediated Genome Editing in E. coli

This protocol outlines a general workflow for scarless genome editing.

1. Plasmid Construction:

  • Design a guide RNA (gRNA) specific to the target genomic locus.

  • Clone the gRNA sequence into a Cas9-expressing plasmid. This plasmid often also carries the λ-Red recombination system (genes gam, bet, and exo).[12][13]

  • Prepare a donor DNA template containing the desired genetic modification (e.g., deletion, insertion) flanked by homology arms (typically 50-500 bp) that are homologous to the regions upstream and downstream of the target site.[13]

2. Transformation and Recombineering:

  • Prepare electrocompetent E. coli cells carrying the Cas9-gRNA plasmid.

  • Induce the expression of the λ-Red system (e.g., with arabinose).

  • Co-transform the donor DNA into the competent cells.

3. Selection and Curing:

  • The Cas9 nuclease will create a double-strand break at the target locus. Only cells that have incorporated the donor DNA through homologous recombination will survive.

  • Plate the transformed cells on selective media.

  • Verify the correct genomic modification by colony PCR and Sanger sequencing.

  • Cure the Cas9-gRNA plasmid from the edited strain, often through a temperature-sensitive replication origin or an inducible curing system.[12]

Visualizing the Strategies: Pathways and Workflows

Understanding the underlying biological pathways and experimental processes is crucial for effective metabolic engineering. The following diagrams, generated using the DOT language, illustrate key concepts.

Shikimate_Pathway cluster_strategies Engineering Strategies PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-dehydroquinate (DHQ) DAHP->DHQ aroB DHS 3-dehydroshikimate (DHS) DHQ->DHS aroD Shikimate Shikimate DHS->Shikimate aroE SP Shikimate-3-phosphate Shikimate->SP aroK, aroL Chorismate Chorismate SP->Chorismate AAs Aromatic Amino Acids Chorismate->AAs overexpress Overexpress aroG, tktA overexpress->PEP overexpress->E4P delete_pts Delete PTS delete_pts->PEP increases availability delete_kinases Delete aroK, aroL delete_kinases->Shikimate blocks conversion

Caption: The shikimate biosynthesis pathway in E. coli and key metabolic engineering strategies.

BDO_Pathway cluster_host_eng Host Engineering Succinyl_CoA Succinyl-CoA Succinate_semialdehyde Succinate semialdehyde Succinyl_CoA->Succinate_semialdehyde sucD Four_hydroxybutyrate 4-hydroxybutyrate Succinate_semialdehyde->Four_hydroxybutyrate 4hbd Four_hydroxybutyryl_CoA 4-hydroxybutyryl-CoA Four_hydroxybutyrate->Four_hydroxybutyryl_CoA cat2 BDO 1,4-Butanediol Four_hydroxybutyryl_CoA->BDO adhE2 delete_competing Delete competing pathways (adhE, ldhA) enhance_tca Enhance TCA cycle enhance_tca->Succinyl_CoA increases precursor

Caption: De novo biosynthesis pathway for 1,4-butanediol from succinyl-CoA in engineered E. coli.

Experimental_Workflow cluster_design Design & Build cluster_test Test cluster_learn Learn & Iterate Strategy Define Strategy gRNA Design gRNA Strategy->gRNA Donor Construct Donor DNA Strategy->Donor Plasmid Assemble Plasmids gRNA->Plasmid Donor->Plasmid Transform Transformation Plasmid->Transform Edit Genome Editing Transform->Edit Verify Verification (PCR, Sequencing) Edit->Verify Ferment Fermentation Verify->Ferment Analyze Analysis (HPLC) Ferment->Analyze Evaluate Evaluate Performance Analyze->Evaluate Redesign Refine Design Evaluate->Redesign Redesign->Strategy Iterate

Caption: A typical experimental workflow for metabolic engineering using CRISPR-Cas9.

References

Illuminating the Path: A Comparative Guide to Validating (R)-3-Hydroxyvaleryl-CoA Metabolic Flux

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, accurately quantifying the metabolic flux towards (R)-3-hydroxyvaleryl-CoA is crucial for understanding various biological processes, including the production of bioplastics like polyhydroxyalkanoates (PHAs) and the pathophysiology of certain metabolic disorders. This guide provides an objective comparison of isotopic labeling studies and alternative methods for validating this specific metabolic flux, supported by experimental data and detailed protocols.

The gold standard for elucidating metabolic fluxes is Isotope-Assisted Metabolic Flux Analysis (iMFA) , a powerful technique that utilizes isotopically labeled substrates to trace the flow of atoms through metabolic networks.[1] This approach offers a quantitative and dynamic view of intracellular reaction rates that cannot be obtained through other methods.[2]

Isotopic Labeling Studies: Tracing the Journey of Carbon

The biosynthesis of this compound typically proceeds through the condensation of acetyl-CoA and propionyl-CoA. Isotopic labeling experiments, most commonly using ¹³C-labeled substrates, are instrumental in dissecting the contributions of various precursors to the propionyl-CoA pool and the subsequent flux towards this compound.

A key precursor for this compound is propionyl-CoA. Studies have successfully used ¹³C-labeled glucose to determine the metabolic flux of propionyl-CoA generation. By analyzing the mass isotopomer distribution of 3-hydroxyvalerate (B1259860) (3HV) moieties in PHAs produced by microorganisms like Haloferax mediterranei, researchers can quantify the contributions of different endogenous pathways to the propionyl-CoA pool.[3]

Table 1: Comparison of Isotopic Tracers for Propionyl-CoA Flux Analysis

Isotopic TracerOrganism/SystemKey FindingsReference
[U-¹³C]glucoseHaloferax mediterraneiDetermined relative fluxes of four different pathways contributing to propionyl-CoA synthesis.[3]
[¹³C₃]propionateHuman induced pluripotent stem cell-derived cardiomyocytesSuccessfully traced propionyl-CoA metabolism and its entry into the TCA cycle.
Experimental Protocol: ¹³C-Metabolic Flux Analysis of Propionyl-CoA Biosynthesis

This protocol outlines a general procedure for conducting a ¹³C-MFA study to determine the flux of propionyl-CoA, a direct precursor to this compound.

1. Cell Cultivation:

  • Culture the microorganism (e.g., Haloferax mediterranei) in a defined medium with a known concentration of the ¹³C-labeled substrate (e.g., [U-¹³C]glucose).

  • Maintain the culture in a metabolic steady state.[2]

2. Isotopic Labeling and Sampling:

  • Introduce the ¹³C-labeled substrate and allow the system to reach an isotopic steady state.

  • Harvest the cells at different time points to monitor the incorporation of the label.

3. Metabolite Extraction and Analysis:

  • Quench the metabolism rapidly to prevent further enzymatic activity.

  • Extract the intracellular metabolites, including the product of interest (e.g., PHAs containing 3HV).

  • Hydrolyze the polymer to release the monomer units.

4. Mass Spectrometry Analysis:

  • Analyze the isotopic labeling patterns of the target metabolites (e.g., 3-hydroxyvalerate) using Gas Chromatography-Mass Spectrometry (GC-MS).[4]

5. Flux Calculation:

  • Utilize computational software to fit the measured mass isotopomer distributions to a metabolic network model.

  • The software then calculates the intracellular metabolic fluxes that best explain the experimental data.[2]

Alternative Approaches for Flux Validation

While iMFA provides the most detailed picture of metabolic fluxes, other methods can offer valuable insights, particularly when isotopic labeling is not feasible.

Flux Balance Analysis (FBA)

FBA is a computational method that predicts metabolic fluxes based on the stoichiometry of metabolic networks and a defined cellular objective, such as maximizing biomass production or the synthesis of a specific product.[5] It does not require isotopic tracers but relies on a well-curated metabolic model. FBA can be used to simulate the theoretical maximum production of this compound-derived products and identify potential metabolic bottlenecks.

Table 2: Comparison of Flux Validation Methodologies

MethodPrincipleAdvantagesLimitations
Isotopic Labeling (¹³C-MFA) Tracing the flow of ¹³C atoms from a labeled substrate through the metabolic network.[1]Provides quantitative in vivo flux data; high resolution of pathway activity.[2]Technically demanding; requires specialized equipment and expertise; can be expensive.
Flux Balance Analysis (FBA) Stoichiometric modeling to predict flux distribution based on an objective function.[5]Does not require experiments; can analyze genome-scale models; useful for predicting theoretical yields.Predictions are highly dependent on the accuracy of the metabolic model and the chosen objective function; does not provide actual in vivo flux values.
In Vitro Enzyme Assays Measuring the kinetic parameters of the isolated enzymes involved in the pathway.Allows for detailed characterization of individual enzyme properties.Does not reflect the in vivo cellular environment, including substrate and cofactor concentrations, and regulatory mechanisms.
In Vitro Reconstitution and Enzyme Kinetics

Another approach involves the in vitro reconstitution of the metabolic pathway. By isolating the enzymes responsible for the conversion of acetyl-CoA and propionyl-CoA to this compound, their kinetic parameters (e.g., Kₘ and kcat) can be determined. This method provides fundamental information about the catalytic efficiency of the enzymes but does not capture the complexity of the cellular environment. Cell-free synthesis systems are also emerging as a platform for producing PHAs and studying their synthesis pathways in vitro.[6]

Visualizing the Metabolic Landscape

To better understand the flow of metabolites and the experimental approaches, the following diagrams illustrate the key pathways and workflows.

metabolic_pathway cluster_precursors Precursor Supply cluster_synthesis Synthesis Pathway Acetyl-CoA Acetyl-CoA β-Ketovaleryl-CoA β-Ketovaleryl-CoA Acetyl-CoA->β-Ketovaleryl-CoA β-Ketothiolase Propionyl-CoA Propionyl-CoA Propionyl-CoA->β-Ketovaleryl-CoA R3HV-CoA This compound β-Ketovaleryl-CoA->R3HV-CoA β-Ketovaleryl-CoA reductase

Caption: Biosynthetic pathway of this compound.

experimental_workflow cluster_experiment Isotopic Labeling Experiment cluster_analysis Data Analysis A Cell Culture with ¹³C-labeled Substrate B Metabolite Extraction A->B C GC-MS Analysis B->C D Mass Isotopomer Distribution Data C->D F Flux Calculation D->F E Metabolic Network Model E->F G Validated Metabolic Flux F->G

Caption: Workflow for ¹³C-Metabolic Flux Analysis.

Conclusion

The validation of this compound metabolic flux is a multifaceted challenge that can be addressed through a combination of experimental and computational approaches. Isotopic labeling studies, particularly ¹³C-MFA, stand as the most robust method for obtaining quantitative in vivo flux data. However, alternative methods like Flux Balance Analysis and in vitro enzyme assays provide valuable complementary information, aiding in model refinement and hypothesis generation. The choice of method will ultimately depend on the specific research question, available resources, and the biological system under investigation. By integrating data from these diverse approaches, researchers can build a comprehensive understanding of the metabolic pathways governing the synthesis of this important CoA ester.

References

A Framework for Inter-Laboratory Comparison of (R)-3-hydroxyvaleryl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The accurate and reproducible quantification of (R)-3-hydroxyvaleryl-CoA is crucial for research into fatty acid metabolism and associated metabolic disorders. To date, a formal inter-laboratory comparison to assess the proficiency of laboratories in measuring this specific short-chain acyl-CoA has not been published. This guide proposes a framework for establishing such a comparison, providing a standardized analytical protocol and a detailed methodology for conducting the study and analyzing the results. The aim is to provide researchers, scientists, and drug development professionals with the necessary tools to establish the comparability and reliability of this compound measurements across different laboratories.

Introduction

This compound is a short-chain acyl-CoA intermediate involved in various metabolic pathways. Dysregulation of acyl-CoA metabolism can be indicative of metabolic or neurodegenerative diseases, making the accurate measurement of these molecules a key area of research. While several analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the quantification of acyl-CoAs, the inter-laboratory variability of these measurements for this compound remains uncharacterized.

Inter-laboratory comparisons are essential for evaluating the performance of analytical methods and the proficiency of laboratories. They provide an objective means to assess the accuracy and comparability of results obtained by different laboratories, thereby increasing confidence in the data generated. This document outlines a proposed structure for an inter-laboratory comparison of this compound measurement, based on established guidelines for proficiency testing, such as ISO 13528.

Proposed Analytical Methodology: LC-MS/MS

A standardized analytical method is fundamental to any inter-laboratory comparison. Based on current best practices for the analysis of short-chain acyl-CoAs, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is proposed. LC-MS/MS offers high sensitivity and specificity, which is crucial for the accurate quantification of low-abundance metabolites in complex biological matrices.

2.1. Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol is designed to be a starting point for participating laboratories and should be rigorously validated before the commencement of the inter-laboratory study.

2.1.1. Sample Preparation (from cell culture or tissue homogenate)

  • Quenching and Extraction:

    • Rapidly quench metabolic activity by adding ice-cold extraction solvent (e.g., 80% methanol (B129727)/20% water) to the cell pellet or tissue homogenate.

    • Homogenize the sample thoroughly.

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

  • Internal Standard Spiking:

    • Add a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not expected to be in the sample) to the supernatant to correct for matrix effects and variations in extraction efficiency.

  • Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

    • Elute the acyl-CoAs with a high-organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

2.1.2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes to ensure separation from other acyl-CoAs.

  • Flow Rate: A typical flow rate for this column dimension would be 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

2.1.3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized. The neutral loss of 507 Da, corresponding to the phosphopantetheine moiety, is a characteristic fragmentation for acyl-CoAs.

  • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity.

Framework for the Inter-laboratory Comparison Study

The proposed study should be organized and conducted in line with the principles outlined in ISO/IEC 17043 for proficiency testing.

3.1. Study Design and Logistics

The logical flow of the proposed inter-laboratory comparison is depicted in the diagram below.

G cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis and Reporting P1 Define Study Objectives P2 Recruit Participating Laboratories P1->P2 P3 Prepare and Validate Test Materials P2->P3 P4 Establish Study Protocol P3->P4 E1 Distribute Test Materials and Protocol P4->E1 E2 Laboratories Perform Analysis E1->E2 E3 Laboratories Submit Results E2->E3 A1 Statistical Analysis of Results E3->A1 A2 Performance Evaluation (z-scores) A1->A2 A3 Generate and Distribute Final Report A2->A3 G Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA R_3_HV_CoA This compound Propionyl_CoA->R_3_HV_CoA Alternative Pathway Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Odd_Chain_FA Odd-chain Fatty Acids Odd_Chain_FA->Propionyl_CoA Amino_Acids Amino Acids (Val, Ile, Met) Amino_Acids->Propionyl_CoA G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SP1 Sample Quenching & Extraction SP2 Internal Standard Spiking SP1->SP2 SP3 Solid-Phase Extraction (SPE) SP2->SP3 SP4 Reconstitution SP3->SP4 A1 LC Separation SP4->A1 A2 MS/MS Detection A1->A2 D1 Integration & Quantification A2->D1 D2 Data Reporting D1->D2

Safety Operating Guide

Safe Disposal of (R)-3-hydroxyvaleryl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of (R)-3-hydroxyvaleryl-CoA, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general laboratory safety standards and the known chemical properties of coenzyme A esters.

I. Immediate Safety Considerations

Table 1: Personal Protective Equipment (PPE)

ProtectionSpecifications
Eye Protection Chemical safety goggles or face shield.
Hand Protection Nitrile gloves.
Body Protection Laboratory coat.

In case of exposure, follow the first aid measures outlined in the table below, based on general laboratory chemical safety.

Table 2: First Aid Measures

Exposure RouteProcedure
Eye Contact Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Wash out mouth with water. Do not induce vomiting. Seek medical attention.

II. Spill Management

In the event of a spill, avoid direct contact with the material.

  • Small Spills:

    • Absorb with an inert material (e.g., vermiculite, sand, or earth).

    • Place in a suitable, closed container for disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area.

    • Ventilate the area and prevent entry of unnecessary personnel.

    • Contain the spill and proceed with absorption as with a small spill.

    • Dispose of the contained waste as hazardous chemical waste.

III. Disposal Protocol

The primary recommendation for the disposal of this compound is to treat it as hazardous chemical waste and send it to an approved waste disposal facility[1]. For laboratory-scale quantities, a potential deactivation step through hydrolysis can be considered to reduce its biological activity before disposal. Coenzyme A and its esters are known to be unstable in aqueous solutions with a pH above 8.

Experimental Protocol: Alkaline Hydrolysis for Deactivation

This protocol is a general guideline for the chemical deactivation of the thioester bond in this compound. This procedure should be validated on a small scale before being applied to larger quantities of waste.

  • Preparation:

    • Work in a fume hood and wear appropriate PPE.

    • Prepare a dilute solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH).

  • Hydrolysis:

    • Dissolve the this compound waste in water or a suitable buffer (pH 7-8).

    • Slowly add the dilute sodium hydroxide solution to raise the pH to approximately 10-12.

    • Stir the solution at room temperature for several hours to allow for the hydrolysis of the thioester bond. The hydrolysis reaction breaks the thioester bond, yielding coenzyme A and (R)-3-hydroxyvaleric acid.

  • Neutralization:

    • Neutralize the solution with a dilute acid (e.g., 0.1 M HCl) to a pH of approximately 7.

  • Disposal:

    • The resulting solution should be collected in a designated hazardous waste container.

    • Label the container clearly with its contents.

    • Arrange for pickup and disposal by a certified hazardous waste management company.

Table 3: Waste Stream Management

Waste TypeCollection ContainerDisposal Route
Solid this compound Labeled, sealed containerApproved hazardous waste facility
Contaminated Labware Sharps container (for needles, etc.) or designated glass/plastic wasteAutoclave and/or dispose of as hazardous waste
Aqueous Waste (Post-hydrolysis) Labeled, sealed container for aqueous chemical wasteApproved hazardous waste facility

IV. Logical Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the safe disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposal start Start: Have this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity is_small Small Scale (<1g)? assess_quantity->is_small hydrolysis Consider Alkaline Hydrolysis (See Protocol) is_small->hydrolysis Yes direct_disposal Direct Disposal is_small->direct_disposal No neutralize Neutralize Solution hydrolysis->neutralize collect_waste Collect in Labeled Hazardous Waste Container direct_disposal->collect_waste neutralize->collect_waste waste_pickup Arrange for Professional Waste Disposal Pickup collect_waste->waste_pickup end End of Process waste_pickup->end

Caption: Logical workflow for the disposal of this compound.

Disclaimer: This guide is intended for informational purposes only and should not replace established institutional safety protocols or professional judgment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (R)-3-hydroxyvaleryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to both personal well-being and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of (R)-3-hydroxyvaleryl-CoA, a key intermediate in various metabolic pathways. The following procedural guidance, operational plans, and disposal protocols are designed to foster a secure research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for minimizing exposure to chemical and biological hazards in the laboratory.[1][2][3][4] The minimum required PPE for handling this compound includes:

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[2] For tasks with a higher risk of splashing, such as preparing solutions or transferring large volumes, a face shield should be worn in addition to safety goggles.[2][4]

  • Hand Protection: Disposable nitrile gloves are recommended for incidental contact.[2] If prolonged or direct contact is anticipated, consider double-gloving or using gloves with higher chemical resistance.[2] Always inspect gloves before use and remove them immediately after any contact with the chemical, followed by hand washing.[2]

  • Body Protection: A standard laboratory coat should be worn to protect skin and clothing from potential splashes.[2][4] Ensure the lab coat is fully buttoned.

  • Foot Protection: Closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects.[2]

Quantitative Safety Data Summary

The following table summarizes key hazard information and exposure guidelines for a similar compound, providing a reference point for risk assessment in the absence of specific data for this compound.

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statements
Eye Irritation (Category 2A)Exclamation markWarningCauses serious eye irritation.P264: Wash skin thoroughly after handling.P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention.
Acute Aquatic Toxicity (Category 2)No pictogramNo signal wordToxic to aquatic life.P273: Avoid release to the environment.
Chronic Aquatic Toxicity (Category 3)No pictogramNo signal wordHarmful to aquatic life with long lasting effects.P273: Avoid release to the environment.

This data is based on a generic Safety Data Sheet for a chemical product and should be used for general guidance only. A substance-specific risk assessment is required.

Experimental Protocol: Safe Handling Workflow

Adherence to a standardized workflow is critical for minimizing risks during the handling and use of this compound.

  • Preparation:

    • Designate a specific, well-ventilated area for handling the compound.

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Gather all necessary materials, including PPE, before retrieving the compound from storage.

  • Handling:

    • Work within a fume hood or other ventilated enclosure, especially when handling powders or creating solutions.

    • Avoid inhalation of any dust or aerosols.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage:

    • Store this compound according to the manufacturer's instructions, typically in a cool, dry, and dark place.

    • Ensure the container is tightly sealed to prevent contamination and degradation.

  • Spill Response:

    • In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • Do not let the product enter drains.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Collection:

    • Collect all waste materials, including unused compound, contaminated PPE, and cleaning materials, in a clearly labeled, sealed container.

  • Disposal Route:

    • Dispose of the chemical waste through your institution's hazardous waste disposal program.[5]

    • Do not dispose of this compound down the drain or in the regular trash.

    • Avoid release to the environment.[5]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Don PPE Area Prepare Designated Work Area Prep->Area Gather Gather Materials Area->Gather Weigh Weigh Compound Gather->Weigh Dissolve Prepare Solution Weigh->Dissolve Store Store Unused Compound Dissolve->Store Clean Clean Work Area Dissolve->Clean Store->Clean Waste Collect Waste Clean->Waste Dispose Dispose via Hazardous Waste Program Waste->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.